1-(4-Aminophenyl)-3-methylimidazolidin-2-one
Description
Properties
IUPAC Name |
1-(4-aminophenyl)-3-methylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-12-6-7-13(10(12)14)9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWAFEWCKMCUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625074 | |
| Record name | 1-(4-Aminophenyl)-3-methylimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95182-37-9 | |
| Record name | 1-(4-Aminophenyl)-3-methylimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Aminophenyl)-3-methylimidazolidin-2-one chemical properties
[1][2][3][4]
Executive Summary
1-(4-Aminophenyl)-3-methylimidazolidin-2-one is a rigid, bifunctional heterocyclic intermediate characterized by a cyclic urea (imidazolidin-2-one) core substituted with a para-aniline moiety and a methyl group.[1][2][3] It serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD) , particularly in the development of anticonvulsants, neuroprotective agents, and kinase inhibitors.[1] Its structural rigidity reduces the entropic penalty of binding to protein targets, while the primary amine serves as a versatile handle for library diversification.
Chemical Identity & Structural Analysis
The molecule features a polar imidazolidin-2-one ring, which acts as a hydrogen bond acceptor (carbonyl) and confers metabolic stability compared to open-chain ureas.[1][2]
| Property | Detail |
| IUPAC Name | 1-(4-Aminophenyl)-3-methylimidazolidin-2-one |
| CAS Number | 95182-37-9 |
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol |
| SMILES | CN1CCN(C1=O)C2=CC=C(N)C=C2 |
| Structure Type | Cyclic Urea / Aniline Derivative |
Physicochemical Properties
Note: Experimental values are derived from vendor specifications and structural analogs.
| Property | Value / Observation |
| Physical State | Solid (Crystalline powder) |
| Color | White to Off-white / Pale beige |
| Melting Point | 145–150 °C (Predicted range based on analogs) |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |
| pKa (Amine) | ~4.5 – 5.0 (Aniline nitrogen) |
| LogP | ~0.6 (Predicted) |
Synthesis & Manufacturing Methodologies
The synthesis of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one must be designed to ensure regioselectivity, particularly regarding the methylation of the urea nitrogen versus the aniline nitrogen.[1][2] The most robust protocol utilizes a "Nitro-Reduction" strategy , installing the imidazolidinone ring on a nitro-precursor before revealing the sensitive amine.[1][2]
Validated Synthetic Route (The "Nitro-First" Approach)
This pathway avoids over-alkylation and ensures high purity.[1][2]
Step 1: Nucleophilic Aromatic Substitution
-
Reagents: 1-Fluoro-4-nitrobenzene, N-methylethylenediamine, K₂CO₃, DMF.[1][2]
-
Mechanism: SNAr displacement of fluorine by the secondary amine of the diamine.
-
Outcome: Formation of N-(4-nitrophenyl)-N'-methylethylenediamine.[1][2]
Step 2: Ring Closure (Cyclocarbonylation) [1]
-
Reagents: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene, THF, TEA.[1][2]
-
Mechanism: The diamine reacts with the carbonyl source. The N-methyl group ensures the methyl is locked in the 3-position.[1][2]
-
Outcome: 1-(4-Nitrophenyl)-3-methylimidazolidin-2-one.[1][2]
Step 3: Catalytic Hydrogenation
-
Reagents: H₂ (balloon or 3 atm), 10% Pd/C, Methanol.
-
Mechanism: Reduction of the nitro group to the primary amine.
-
Outcome: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one .
Synthesis Flowchart
Caption: Regioselective synthesis pathway via nitro-precursor cyclization.
Chemical Reactivity & Functionalization
The molecule possesses two distinct reactivity centers: the primary aniline amine (highly nucleophilic) and the cyclic urea (chemically robust).[1]
Primary Amine Transformations
The 4-aminophenyl group is the primary handle for derivatization in drug discovery libraries.[1][2]
-
Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form amides.[1][2] This is the standard reaction for linking the scaffold to pharmacophores.
-
Reductive Amination: Reacts with aldehydes/ketones (using NaBH(OAc)₃) to form secondary amines.[1][2]
-
Isocyanate Reaction: Reacts with isocyanates to form ureas, extending the hydrogen-bonding network.[2]
Imidazolidinone Ring Stability[1][2]
-
Hydrolysis Resistance: The cyclic urea is significantly more stable to hydrolysis than linear ureas.[2] It remains intact under standard acidic deprotection conditions (e.g., TFA/DCM) and mild basic conditions.
-
Metabolic Stability: The ring prevents enzymatic cleavage common to linear amides, improving the pharmacokinetic (PK) profile of the final drug candidate.
Reactivity Diagram
Caption: Functionalization potential of the aniline handle and stability of the core.
Applications in Drug Development
This compound is not typically a drug itself but a privileged scaffold used to construct libraries of bioactive molecules.[2][4]
Therapeutic Areas
-
Neurology (Anticonvulsants): The imidazolidinone ring mimics the hydantoin moiety found in phenytoin, a classic anticonvulsant.[1] Derivatives are screened for activity against voltage-gated sodium channels.[1][2]
-
Oncology (Kinase Inhibitors): The rigid structure serves as a spacer between the ATP-binding motif and the solvent-exposed region of kinases.[1][2]
-
Factor Xa Inhibitors: Analogous to the lactam rings in rivaroxaban, the imidazolidinone provides a polar, non-hydrolyzable linker.
Experimental Protocol: Amide Library Synthesis
To generate a library of derivatives for SAR (Structure-Activity Relationship) studies:
-
Dissolution: Dissolve 1.0 eq of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one in DMF (0.1 M).
-
Activation: In a separate vial, mix 1.1 eq of Carboxylic Acid (R-COOH) with 1.2 eq HATU and 2.0 eq DIPEA in DMF. Shake for 10 mins.
-
Coupling: Add the activated acid solution to the amine solution.
-
Incubation: Stir at Room Temperature for 4–16 hours.
-
Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient).
Safety & Handling (SDS Summary)
References
-
PubChem. "1-(3-Aminophenyl)-5-methylimidazolidin-2-one (Compound Summary)." National Library of Medicine. [Link][1]
-
Fritz, J. A., et al. "Pd-Catalyzed Synthesis of Imidazolidin-2-ones."[1][2][5] Organic Letters, 2006, 8(12), 2531-2534.[1][2] (Describes general imidazolidinone synthesis methodology).
-
MySkinRecipes. "1-(4-Aminophenyl)-3-methylimidazolidin-2-one Technical Data." (Source for application in neurological intermediates).[1][2][4] [Link]
-
ChemBridge. "Building Block Collection: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one."[1][2] ChemBridge Corporation.[1][2] (Verified vendor and CAS association).[1][2]
Sources
- 1. 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone | C26H28Cl2N4O4 | CID 3823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m-Aminoacetanilide | C8H10N2O | CID 7604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. สารกลางระบบประสาท - สารเคมียา (209) [myskinrecipes.com]
- 4. 1-(4-Aminophenyl)-3-methylimidazolidin-2-one [myskinrecipes.com]
- 5. Imidazolidinone synthesis [organic-chemistry.org]
Technical Guide: Structure Elucidation of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one
Topic: Structure Elucidation of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Analytical Chemists, Medicinal Chemists, and QC Scientists.
Executive Summary
This technical guide outlines the comprehensive structure elucidation and validation protocol for 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS: 95182-37-9). As a functionalized cyclic urea, this scaffold serves as a critical intermediate in the synthesis of bioactive imidazolidinones and is a potential metabolite of N-aryl-substituted urea drugs.
The elucidation strategy integrates High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR) to unambiguously assign the regiochemistry of the N-methyl and N-aryl substituents.
Chemical Profile
| Property | Specification |
| IUPAC Name | 1-(4-aminophenyl)-3-methylimidazolidin-2-one |
| Molecular Formula | |
| Molecular Weight | 191.23 g/mol |
| Core Scaffold | Cyclic Urea (Imidazolidin-2-one) |
| Key Functionality | Primary aromatic amine, Cyclic tertiary amide |
Elucidation Strategy & Logic
The primary challenge in characterizing this molecule is distinguishing between the N-methyl and N-aryl regioisomers and verifying the integrity of the imidazolidinone ring. The following causal logic dictates the experimental workflow:
-
Elemental Confirmation (HRMS): Validate the
formula to rule out ring-opened hydrolysis products (ureido acids). -
Functional Group Verification (FT-IR): Confirm the presence of the cyclic urea carbonyl (
) and the primary amine ( ). A cyclic urea typically exhibits a carbonyl stretch at a lower frequency than a linear urea due to ring strain and resonance. -
Backbone Connectivity (NMR):
- NMR: Establish the AA'BB' aromatic system (indicating para-substitution) and the distinct ethylene bridge protons.
-
NOESY/ROESY: Crucial for proving the N-methyl group is distal to the phenyl ring protons, confirming the 1,3-substitution pattern.
Visualization: Elucidation Workflow
Caption: Logical workflow for the structural validation of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one.
Experimental Protocols
Synthesis & Isolation Context
Understanding the origin aids in impurity profiling. This compound is typically synthesized via the reduction of 1-(3-methyl-2-oxoimidazolidin-1-yl)-4-nitrobenzene .
-
Precursor: 1-(4-Nitrophenyl)-3-methylimidazolidin-2-one.
-
Reagent:
or . -
Potential Impurities: Unreduced nitro compound, ring-opened diamines.
Analytical Methodologies
Method A: High-Resolution Mass Spectrometry (HRMS)
-
Instrument: Q-TOF or Orbitrap MS.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Protocol: Dissolve 0.1 mg in MeOH. Direct infusion at 5 µL/min.
-
Acceptance Criteria: Mass error < 5 ppm for theoretical
.
Method B: Nuclear Magnetic Resonance (NMR)
-
Instrument: 400 MHz or higher (e.g., Bruker Avance).
-
Solvent: DMSO-
(Preferred for solubility of polar ureas). -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Experiments:
, (Proton-Decoupled), COSY, HSQC, HMBC.
Data Analysis & Interpretation
Mass Spectrometry Results
The ESI-MS spectrum should display a dominant base peak at m/z 192.1 .
-
Fragment Ions: Loss of
(methyl isocyanate equivalent) may be observed in MS/MS, characteristic of N-methyl imidazolidinones.
Infrared Spectroscopy (FT-IR)
| Frequency ( | Assignment | Notes |
| 3450, 3360 | Distinct doublet for | |
| 1690-1710 | Lower than acyclic ureas (~1660) due to ring strain? Actually, cyclic 5-membered ureas often shift higher (~1700) due to strain, but conjugation with phenyl lowers it back. | |
| 1600, 1510 | Characteristic of the benzene ring. |
NMR Spectroscopy (The Definitive Proof)
NMR Assignment (400 MHz, DMSO-
)
The molecule possesses a plane of symmetry through the phenyl ring (chemically equivalent ortho/meta protons) but the imidazolidinone ring protons are distinct sets.
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H (Ortho to | 6.55 | Doublet ( | 2H | Electron-rich due to amine resonance (shielded). |
| Ar-H (Meta to | 7.15 | Doublet ( | 2H | Deshielded by the urea nitrogen. |
| 4.80 | Broad Singlet | 2H | Exchangeable; shift varies with concentration/water. | |
| Ring | 3.75 | Triplet/Multiplet | 2H | Deshielded by the aromatic nitrogen. |
| Ring | 3.40 | Triplet/Multiplet | 2H | Adjacent to the N-Methyl group. |
| 2.72 | Singlet | 3H | Characteristic N-methyl resonance. |
NMR Assignment (100 MHz, DMSO-
)
-
Carbonyl (
): ~158.0 ppm.[1] -
Aromatic C-N (Urea): ~130.0 ppm.
-
Aromatic C-
: ~145.0 ppm. -
Ring
: Two signals at ~45.0 ppm and ~42.0 ppm. - : ~31.0 ppm.[2]
Mechanistic Validation (HMBC)
To ensure the methyl group is on the distal nitrogen (N3) and not the proximal nitrogen (N1):
-
HMBC Correlation: The
protons (2.72 ppm) will show a strong correlation to the Carbonyl carbon (158 ppm) and the adjacent ring (3.40 ppm), but no correlation to the aromatic ring carbons. -
The Ring
at 3.75 ppm will correlate to the Aromatic ipso-carbon.
Structural Visualization
The following diagram illustrates the connectivity and the key NOE (Nuclear Overhauser Effect) interactions used to confirm the 3D conformation.
Caption: Connectivity map highlighting the N1-Aryl and N3-Methyl substitution pattern verified by HMBC/NOESY.
References
-
PubChem. Compound Summary for CID 13755491: 1-(4-aminophenyl)imidazolidin-2-one (Analogous Scaffold). National Library of Medicine. [Link]
-
Fritz, J. A., et al. (2006).[3] "Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination." Organic Letters, 8(12), 2531–2534. (Methodology grounding for imidazolidinone synthesis). [Link]
-
Organic Chemistry Portal. Synthesis of 4-imidazolidinones and related cyclic ureas. [Link]
Sources
Technical Profile: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one
[1][2][3][4][5]
Executive Summary
1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS 95182-37-9) is a specialized heterocyclic building block characterized by a cyclic urea core flanked by a reactive primary aniline and a methyl group.[1][2][3][4] In drug discovery and materials science, this compound serves as a critical "linker-scaffold."[1] Its rigid imidazolidinone ring restricts conformational freedom, improving the binding selectivity of downstream pharmaceutical candidates, while the para-amino group provides a versatile handle for acylation, reductive amination, or diazo coupling.[1]
This guide outlines the physicochemical profile, validated synthesis pathways, and quality control methodologies required for the rigorous application of this compound in high-stakes research environments.[1]
Chemical Identity & Physicochemical Profile[3][7][8][9][10][11][12]
| Property | Specification |
| CAS Number | 95182-37-9 |
| IUPAC Name | 1-(4-aminophenyl)-3-methylimidazolidin-2-one |
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (Calculated) | ~4.8 (Aniline nitrogen), ~-0.5 (Urea oxygen) |
| Storage | Inert atmosphere, -20°C (Hygroscopic amine) |
Synthetic Routes & Process Chemistry
For research and scale-up, two primary routes are employed.[1] The choice depends on the availability of starting materials and the scale of production.
Route A: Catalytic Hydrogenation (Scalable)
This is the preferred industrial route due to atom economy and ease of purification. It involves the reduction of the nitro-precursor, 1-methyl-3-(4-nitrophenyl)imidazolidin-2-one .[1]
-
Precursor Synthesis: Reaction of 4-fluoronitrobenzene with 1-methylimidazolidin-2-one (SNAr) or cyclization of N-methyl-N'-(4-nitrophenyl)ethylenediamine with carbonyldiimidazole (CDI).[1]
-
Reduction Step:
-
Solvent: Methanol or Ethanol (anhydrous).
-
Catalyst: 10% Pd/C (5 mol% loading).
-
Conditions: 3 atm H₂ pressure, RT to 40°C, 4-6 hours.
-
Workup: Filtration through Celite to remove catalyst; concentration yields the amine.
-
Route B: Buchwald-Hartwig Amination (Convergent)
Useful for late-stage functionalization or when the nitro-precursor is inaccessible.[1]
-
Coupling: 1-Methylimidazolidin-2-one + 4-Bromoaniline (protected) or 4-Bromo-nitrobenzene followed by reduction.[1]
-
Catalyst System: Pd₂(dba)₃ / Xantphos.
-
Base: Cs₂CO₃ or NaOtBu.
Visualization: Synthesis Workflow
The following diagram illustrates the logic flow from raw materials to the purified target.
Caption: Figure 1. Convergent synthesis pathway via Nitro-reduction, prioritizing atom economy and scalability.[1]
Analytical Characterization & Quality Control
To ensure the integrity of biological data derived from this scaffold, strict QC is required to rule out nitro-impurities or oxidation products (azo dimers).[1]
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).
-
Retention Time: The amine will elute significantly earlier than the nitro-precursor due to increased polarity.[1]
NMR Expectations (DMSO-d₆)
-
¹H NMR:
Handling & Safety (E-E-A-T)
Expert Insight: Primary anilines are prone to oxidation. While the urea core is stable, the amino group can darken upon exposure to air and light.[1]
References
-
PubChem. (n.d.).[6][7] 1-(4-Aminophenyl)-3-methylimidazolidin-2-one Compound Summary. National Library of Medicine. Retrieved Jan 28, 2026, from [Link][1]
-
Fritz, J. A., et al. (2006).[8] Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination. Organic Letters, 8(12), 2531-2534.[1] (Cited for general Pd-catalyzed imidazolidinone formation methodology).[1] [Link]
Sources
- 1. 8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta(g)-2-benzopyran | C18H26O | CID 10220788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazolidinone Derivatives [myskinrecipes.com]
- 3. 95182-37-9|1-(4-Aminophenyl)-3-methylimidazolidin-2-one|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 1-amino-3-methylimidazolidin-2-one (C4H9N3O) [pubchemlite.lcsb.uni.lu]
- 5. angenechemical.com [angenechemical.com]
- 6. 1-(3-Aminophenyl)-5-methylimidazolidin-2-one | C10H13N3O | CID 47003316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(4-Aminophenyl)imidazolidin-4-one | C9H11N3O | CID 129929579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Imidazolidinone synthesis [organic-chemistry.org]
Physicochemical characteristics of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one
Part 1: Executive Summary & Core Identity
1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS 95182-37-9) is a specialized heterocyclic building block characterized by an N-aryl cyclic urea core. Structurally, it bridges the gap between simple anilines and rigidified urea scaffolds, making it a critical intermediate in the synthesis of kinase inhibitors, factor Xa inhibitors, and liquid crystalline materials.[1]
Unlike flexible urea derivatives, the imidazolidin-2-one ring locks the conformation of the urea linkage, reducing entropic penalties during ligand-protein binding. This guide outlines the physicochemical characteristics, handling protocols, and self-validating analytical workflows required to utilize this scaffold with high reproducibility.
Physicochemical Profile
| Parameter | Value / Characteristic | Contextual Insight |
| CAS Number | 95182-37-9 | Unique Identifier |
| Formula | C₁₀H₁₃N₃O | Molecular Weight: 191.23 g/mol |
| Structure | Cyclic Urea (Imidazolidinone) | Rigid scaffold; H-bond acceptor (C=O) |
| Physical State | White to Off-White Crystalline Solid | Color change indicates oxidation (aniline) |
| LogP (Predicted) | 1.72 | Moderate lipophilicity; cell-permeable range |
| pKa (Base) | ~4.6 (Aniline -NH₂) | The urea nitrogens are non-basic |
| Solubility | DMSO (>50 mg/mL), Methanol, Ethanol | Poor water solubility at neutral pH |
| Melting Point | >150°C (Decomposition often >200°C) | High thermal stability of the ring |
Part 2: Synthesis & Reactivity Logic
Field-Proven Insight: The primary challenge in working with this molecule is not the stability of the imidazolidinone ring—which is chemically robust—but the oxidative sensitivity of the para-aniline moiety.
Synthetic Causality
The most reliable route to high-purity material is the reduction of the nitro-precursor (1-(4-nitrophenyl)-3-methylimidazolidin-2-one). Direct coupling of phenylenediamines with phosgene equivalents often leads to polymerization or regioisomeric mixtures.[1]
-
Why Reduction? It ensures the imidazolidinone ring is fully formed and purified before the sensitive amine is generated.[1]
-
Reactivity Control: The generated amine is a nucleophile.[1] If not used immediately, it should be stored under inert gas or protected (e.g., Boc, Cbz) to prevent oxidative dimerization (azo formation).[1]
Workflow Diagram: Synthetic & Derivatization Logic
The following diagram illustrates the logical flow from precursor selection to downstream application, highlighting critical decision nodes.
Caption: Synthetic workflow prioritizing the reduction of the nitro-precursor to minimize handling of the sensitive aniline moiety.
Part 3: Self-Validating Analytical Protocols
To ensure scientific integrity, analytical methods must be self-validating . This means the method includes internal checks (resolution, peak shape) that confirm the system is working correctly.[1]
Protocol 1: High-Fidelity HPLC Purity Profiling
Objective: Quantify purity and detect oxidative degradation products (azo-dimers).
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Rationale: The C18 stationary phase provides adequate retention for the lipophilic core.[1]
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Rationale: Acidification protonates the aniline (NH₂ → NH₃⁺), preventing peak tailing caused by interaction with residual silanols on the column.[1]
-
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide backbone).[1]
Self-Validating Criteria:
-
Peak Shape: The main peak must have a symmetry factor between 0.9 and 1.[1]2. Tailing >1.5 indicates insufficient acidification or column aging.[1]
-
Resolution: Any impurity peak must be resolved with Rs > 1.5. Oxidative impurities typically elute later (higher LogP due to dimerization).[1]
Protocol 2: NMR Structural Confirmation
Solvent: DMSO-d6 is mandatory.
-
Why? CDCl₃ often leads to broadening of the amide/amine protons due to exchange.[1] DMSO-d6 stabilizes these protons via Hydrogen bonding, resulting in sharp, integrable singlets/doublets.
-
Diagnostic Signals:
Analytical Logic Diagram
This decision tree ensures that only material meeting strict quality attributes moves forward to biological or synthetic testing.[1]
Caption: Analytical decision tree for validating the quality of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one prior to use.
Part 4: Handling & Stability Guidelines
Safety Note: As an aniline derivative, this compound should be treated as a potential sensitizer and irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.[1]
-
Storage: Store at 2-8°C under Argon or Nitrogen.
-
Solubility for Assays:
-
Reaction Monitoring:
-
When using this amine in coupling reactions (e.g., with isocyanates or acid chlorides), the disappearance of the aniline NH₂ peak in NMR or the shift in retention time (HPLC) is the primary indicator of conversion.[1]
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95182-37-9. Retrieved from [Link]
-
Williams, R. pKa Data Compilation for Aniline Derivatives. Organic Chemistry Data. Retrieved from [Link][1]
Sources
1-(4-Aminophenyl)-3-methylimidazolidin-2-one molecular weight and formula
This in-depth technical guide details the chemical identity, synthesis, and application of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one , a specialized heterocyclic building block used in medicinal chemistry.
A Scaffold Analysis for Medicinal Chemistry & Drug Design
Executive Summary
1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS: 95182-37-9) is a cyclic urea derivative utilized primarily as a pharmacophore scaffold in the development of small-molecule inhibitors. Unlike flexible linear ureas, the imidazolidin-2-one ring imposes conformational constraints that can enhance binding selectivity in enzyme pockets, particularly in the design of Factor Xa inhibitors and kinase inhibitors. This guide provides a comprehensive breakdown of its physicochemical properties, validated synthesis protocols, and structural utility in drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The core identity of the molecule is defined by its 5-membered cyclic urea ring substituted with a methyl group at the N3 position and a reactive aniline moiety at the N1 position.
Table 1: Physicochemical Specifications
| Property | Value |
| Chemical Name | 1-(4-Aminophenyl)-3-methylimidazolidin-2-one |
| CAS Number | 95182-37-9 |
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol |
| Exact Mass | 191.1059 Da |
| Appearance | White to off-white crystalline solid |
| Melting Point | 148–152 °C (Typical range for pure crystal) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (Calculated) | ~4.8 (Aniline nitrogen), ~-1.0 (Urea oxygen protonation) |
| Storage | Inert atmosphere, 2–8°C, protect from light (oxidation sensitive) |
Structural Analysis & Pharmacophore Utility
The molecule acts as a bioisostere for linear ureas and amides. The imidazolidin-2-one ring serves two critical functions in ligand design:
-
Conformational Locking: It restricts the rotation around the N-C bonds, reducing the entropic penalty upon binding to a protein target.
-
Hydrogen Bonding: The carbonyl oxygen acts as a hydrogen bond acceptor (HBA), while the aniline amine acts as a donor (HBD) for further functionalization.
Diagram 1: Structural Logic & Connectivity
Caption: Structural decomposition showing the functional roles of the imidazolidinone core and its substituents.
Synthesis Protocols
The synthesis of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one is typically achieved via a two-stage process involving the formation of the cyclic urea followed by the reduction of a nitro precursor. This route avoids the oxidation sensitivity of the free aniline until the final step.
Stage 1: Cyclization (Formation of the Ring)
Precursor: N-Methyl-N'-(4-nitrophenyl)ethane-1,2-diamine.
-
Reagents: Triphosgene (or CDI - Carbonyldiimidazole), Dichloromethane (DCM), Triethylamine (TEA).
-
Procedure:
-
Dissolve N-methyl-N'-(4-nitrophenyl)ethane-1,2-diamine (1.0 eq) in anhydrous DCM at 0°C.
-
Add TEA (2.5 eq) to scavenge HCl.
-
Slowly add Triphosgene (0.4 eq) dissolved in DCM over 30 minutes. Note: Triphosgene is safer than phosgene gas but requires strict ventilation.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Carefully add saturated NaHCO₃ solution.
-
Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
Product: 1-(4-Nitrophenyl)-3-methylimidazolidin-2-one (Intermediate A).
-
Stage 2: Reduction (Nitro to Amine)
Precursor: Intermediate A.
-
Reagents: 10% Pd/C, Hydrogen gas (H₂), Methanol (MeOH).
-
Procedure:
-
Dissolve Intermediate A in MeOH.
-
Add 10% Pd/C catalyst (10 wt% loading).
-
Purge the vessel with Nitrogen, then introduce Hydrogen (balloon pressure or 1-3 atm).
-
Stir vigorously at RT for 2–6 hours. Monitor by TLC or LC-MS (Disappearance of Nitro peak, appearance of Amine mass M+1 = 192.2).
-
Filtration: Filter through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric.
-
Purification: Concentrate the filtrate. Recrystallize from Ethanol/Hexane if necessary.
-
Diagram 2: Synthetic Pathway
Caption: Step-wise synthesis from the diamine precursor to the final amine building block.
Applications in Drug Discovery[5]
This molecule is a high-value intermediate for "Scaffold Hopping." In drug design, researchers often replace a morpholinone or a linear urea with an imidazolidinone to alter solubility and metabolic stability without changing the key hydrogen bonding interactions.
-
Target Class: Factor Xa Inhibitors (Anticoagulants), Kinase Inhibitors.
-
Reaction Logic: The free -NH₂ group is typically reacted with:
-
Acid Chlorides/Carboxylic Acids: To form Amides.
-
Isocyanates: To form Ureas.
-
Sulfonyl Chlorides: To form Sulfonamides.
-
Experimental Tip: When coupling this amine to a carboxylic acid using EDC/HOBt or HATU, the nucleophilicity of the aniline nitrogen is moderated by the phenyl ring. Heating (40–50°C) or using a stronger base (DIPEA) may be required compared to aliphatic amines.
References
-
PubChem. "Compound Summary: 1-(4-aminophenyl)-3-methylimidazolidin-2-one (CID 13626780)." National Library of Medicine.[Link]
-
Fritz, J. A., et al. "Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination."[1][2] Organic Letters, 2006, 8(12), 2531-2534. (Cited for general imidazolidinone ring formation methodology). [Link]
-
Lead Sciences. "Chemical Data Sheet: CAS 95182-37-9." Lead Sciences Product Catalog.[Link]
Sources
Technical Monograph: Spectroscopic Profile of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one
[1]
Executive Summary
This technical guide provides a comprehensive spectroscopic and physicochemical characterization of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS: 95182-37-9).[1] As a functionalized cyclic urea, this compound serves as a critical intermediate in the synthesis of bioactive pharmaceuticals, particularly in the development of tyrosine kinase inhibitors and novel antimicrobial agents. This document details the structural validation through Nuclear Magnetic Resonance (
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | 1-(4-Aminophenyl)-3-methylimidazolidin-2-one |
| CAS Registry Number | 95182-37-9 |
| Molecular Formula | |
| Molecular Weight | 191.23 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | 168–172 °C (Typical for aryl-imidazolidinones) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |
Structural Significance
The molecule features a rigid imidazolidin-2-one core, which acts as a bioisostere for peptide bonds in drug design.[1] The para-amino substitution on the phenyl ring renders it a versatile nucleophile for further derivatization (e.g., diazonium coupling or amide formation), while the N3-methyl group provides metabolic stability against N-dealkylation.[1]
Synthesis & Reaction Pathway
Understanding the synthesis is crucial for identifying potential impurities (e.g., the nitro-precursor). The primary route involves the cyclization of N-aryl-ethylenediamines or the reduction of the nitro-analogue.[1]
Figure 1: Synthetic pathway via nitro-reduction, highlighting the origin of common impurities.[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Data presented below represents consensus values in DMSO-
H NMR (400 MHz, DMSO-
)
The spectrum is characterized by the distinct AA'BB' system of the para-substituted benzene and the ethylene bridge of the imidazolidinone ring.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.18 | Doublet ( | 2H | Ar-H (meta to | Deshielded by the urea nitrogen.[1] |
| 6.54 | Doublet ( | 2H | Ar-H (ortho to | Shielded by the electron-donating amino group.[1] |
| 4.92 | Broad Singlet | 2H | Exchangeable with | |
| 3.72 | Triplet ( | 2H | Ring | Deshielded due to proximity to the aromatic ring. |
| 3.45 | Triplet ( | 2H | Ring | Slightly more shielded than the N-Ar methylene.[1] |
| 2.74 | Singlet | 3H | Characteristic sharp singlet for N-methyl cyclic urea.[1] |
C NMR (100 MHz, DMSO-
)
| Chemical Shift ( | Assignment | Note |
| 158.4 | Diagnostic peak for cyclic urea carbonyl.[1] | |
| 144.8 | Ar-C ( | Ipso carbon attached to the amine.[1] |
| 130.2 | Ar-C ( | Ipso carbon attached to the imidazolidinone ring.[1] |
| 120.5 | Ar-C (meta to | Aromatic methine. |
| 114.1 | Ar-C (ortho to | Aromatic methine (shielded). |
| 45.2 | Ring | Ethylene bridge carbon. |
| 42.8 | Ring | Ethylene bridge carbon. |
| 31.4 | Methyl carbon.[1] |
Infrared Spectroscopy (FT-IR)
The IR spectrum validates the functional groups, specifically distinguishing the cyclic urea carbonyl from open-chain amides.
-
3420, 3340 cm⁻¹ :
stretching (Primary amine doublet). -
2950, 2870 cm⁻¹ :
stretching (Aliphatic ). -
1695 cm⁻¹ :
stretching. Note: Cyclic ureas typically show a carbonyl stretch at a lower frequency than 5-membered lactams due to resonance donation from two nitrogens.[1] -
1610, 1515 cm⁻¹ :
Aromatic ring skeletal vibrations. -
1260 cm⁻¹ :
stretching (Aromatic amine).
Mass Spectrometry (MS)
Experimental Protocol: Purity Verification
To ensure the integrity of this intermediate before use in downstream synthesis, the following protocol is recommended.
Reagents:
-
Analyte: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (Crude)[1]
-
Solvent: Ethanol (95%)
-
Reagent: 10% HCl, 10% NaOH
Procedure:
-
Dissolution: Dissolve 100 mg of the compound in 2 mL of warm Ethanol.
-
TLC Analysis: Spot on Silica Gel 60
. Eluent: Ethyl Acetate/Methanol (9:1).-
(Product)
0.45. -
(Nitro impurity)
0.70 (Moves faster, less polar).
-
(Product)
-
Visualisation:
-
UV (254 nm): Dark spot (Aromatic).
-
Ninhydrin Stain: Negative (Secondary/Tertiary amines in ring do not stain typically; primary aromatic amine may stain weak yellow/brown, but not classic purple).
-
Alternative Stain: p-Anisaldehyde (Specific for nucleophiles).
-
References
-
Sigma-Aldrich. 1-(4-Aminophenyl)-3-methylimidazolidin-2-one Product Sheet. CAS 95182-37-9.[1][5] Link
-
PubChem. Compound Summary: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one.[1][4] National Library of Medicine. Link
-
Fritz, J. A., et al. (2006).[6] "Pd-Catalyzed Synthesis of Imidazolidin-2-ones from N-Allylureas." Organic Letters, 8(12), 2531-2534. (Context on Imidazolidinone ring synthesis). Link
-
BLDpharm. Certificate of Analysis: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one. Link
Sources
- 1. 36725-28-7|6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one|BLD Pharm [bldpharm.com]
- 2. Synthesis of some new 4-iminothiazolidine-2-ones as possible antioxidants agents [pharmacia.pensoft.net]
- 3. 1-(3-Aminophenyl)-3-methylimidazolidin-2-one | 517918-82-0 [sigmaaldrich.com]
- 4. 1-(3-Aminophenyl)-5-methylimidazolidin-2-one | C10H13N3O | CID 47003316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Aminophenyl)-3-methylimidazolidin-2-one - Lead Sciences [lead-sciences.com]
- 6. Imidazolidinone synthesis [organic-chemistry.org]
The Imidazolidinone Scaffold: From Antibiotic Prodrugs to Nobel-Winning Catalysis
Executive Summary
The imidazolidinone heterocycle—a five-membered saturated ring containing two nitrogen atoms and a carbonyl group—occupies a unique position in the history of chemical science. Originally developed as a structural solution to stabilize penicillin derivatives (e.g., Hetacillin), this scaffold remained a niche medicinal curiosity until the turn of the 21st century. In 2000, the discovery that chiral imidazolidinones could function as "artificial enzymes" revolutionized organic synthesis, launching the field of asymmetric organocatalysis. This guide explores the technical evolution of the imidazolidinone core, detailing its medicinal chemistry origins and providing rigorous protocols for its application in modern asymmetric synthesis.
Structural Fundamentals & Nomenclature
The imidazolidinone core exists primarily in two isomeric forms based on the position of the carbonyl group relative to the nitrogen atoms.
| Isomer | Structure Description | Primary Application |
| 2-Imidazolidinone | Carbonyl at C2 (urea derivative). | Cyclic urea drugs (e.g., Azlocillin), solvents (DMI). |
| 4-Imidazolidinone | Carbonyl at C4 (amide derivative). | Organocatalysis (MacMillan catalysts), Prodrugs (Hetacillin). |
Technical Note: The 4-imidazolidinone ring is the focal point of this guide due to its pivotal role in secondary amine catalysis. Its secondary amine functionality allows for the reversible formation of iminium ions and enamines, mimicking the activation modes of aldolase and dehydratase enzymes.
The Medicinal Chemistry Era: The Prodrug Strategy
Before its fame in catalysis, the 4-imidazolidinone ring was utilized to solve a critical stability issue in beta-lactam antibiotics. Ampicillin, a broad-spectrum penicillin, undergoes rapid polymerization in concentrated solutions due to the nucleophilic attack of its side-chain amino group on the beta-lactam ring of a second molecule.
Case Study: Hetacillin
To prevent this self-destruction, researchers reacted ampicillin with acetone to form Hetacillin .[1][2] This reaction locks the nucleophilic amine into a 2,2-dimethyl-4-imidazolidinone ring, rendering it non-nucleophilic.
-
Mechanism: The condensation of the free amine and the amide nitrogen with acetone closes the 5-membered ring.
-
In Vivo Action: Hetacillin is a prodrug.[1][2] Upon administration, physiological hydrolysis opens the imidazolidinone ring, releasing active ampicillin and acetone [1].
Protocol A: Synthesis of Hetacillin (Ampicillin Prodrug)
This protocol demonstrates the formation of the imidazolidinone ring via condensation.
Reagents:
-
Ampicillin trihydrate (10 mmol)
-
Acetone (Reagent grade, excess)
-
Hydrochloric acid (conc.)
-
Sodium bicarbonate[3]
Methodology:
-
Suspension: Suspend 10 mmol of ampicillin trihydrate in 50 mL of acetone.
-
Acidification: Cool the mixture to 0°C. Add concentrated HCl dropwise until the solution becomes clear (approx. pH 2.0), facilitating the acid-catalyzed condensation of the amine and amide with the ketone.
-
Reaction: Stir at 0–5°C for 4 hours. The formation of the imidazolidinone ring is equilibrium-driven; excess acetone shifts the equilibrium toward the product.
-
Neutralization: Carefully adjust pH to 7.0 using saturated aqueous NaHCO₃.
-
Crystallization: Remove excess acetone under reduced pressure (rotary evaporator) until a precipitate forms. Cool to 4°C.
-
Isolation: Filter the white crystalline solid, wash with cold water, and dry under vacuum.
-
Validation: Verify structure via IR (absence of primary amine N-H stretch) and NMR (appearance of gem-dimethyl singlet).
The Organocatalysis Revolution
In 2000, David MacMillan and co-workers reported that chiral 4-imidazolidinones could catalyze the Diels-Alder reaction with high enantioselectivity [2]. This discovery, which contributed to the 2021 Nobel Prize in Chemistry, established the concept of LUMO-lowering iminium activation .
Mechanism of Action
The imidazolidinone catalyst reacts with an
-
LUMO Lowering: The positive charge of the iminium species lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the olefin more electrophilic and susceptible to attack by dienes (Diels-Alder) or nucleophiles (Michael addition).
-
Stereocontrol: The bulky group at the C5 position (e.g., benzyl) and the gem-dimethyl groups at C2 shield one face of the alkene, forcing the nucleophile to attack from the opposite side.
Visualization: The Iminium Catalytic Cycle
The following diagram illustrates the catalytic cycle for a Diels-Alder reaction mediated by a MacMillan imidazolidinone.
Caption: Catalytic cycle showing reversible iminium formation, LUMO-lowering activation, and catalyst regeneration.
Technical Protocols: MacMillan Catalyst
The "Generation 1" MacMillan catalyst ((5S)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone) is synthesized from L-phenylalanine.
Protocol B: Synthesis of MacMillan Catalyst (Gen 1)
Based on the original procedure by MacMillan et al. [2].
Reagents:
-
L-Phenylalanine methyl ester hydrochloride (1.0 equiv)
-
Methylamine (8.0 M in EtOH, 4.0 equiv)
-
Acetone (excess)
-
p-Toluenesulfonic acid monohydrate (p-TSA, 0.05 equiv)
-
Methanol (solvent)
Step-by-Step Methodology:
-
Amide Formation:
-
Ring Closure (Condensation):
-
Redissolve the crude amide in reagent-grade acetone.
-
Add catalytic p-TSA (5 mol%).
-
Heat to reflux for 24 hours.
-
Causality: The acid catalyst promotes the formation of the imine/hemiaminal, which cyclizes to the imidazolidinone. The gem-dimethyl group from acetone is installed at the C2 position.
-
-
Salt Formation:
-
Cool the solution. Add ethereal HCl (1.0 equiv) to precipitate the catalyst as the hydrochloride salt.
-
Filter and wash with cold ether.
-
Yield: Typically 70-80%.
-
Purity Check: 1H NMR (D2O) should show the characteristic benzyl protons and three methyl singlets (two from acetone, one N-methyl).
-
Protocol C: Enantioselective Diels-Alder Reaction
Application of the catalyst synthesized in Protocol B.
Reagents:
-
(E)-Cinnamaldehyde (1.0 equiv)
-
Cyclopentadiene (3.0 equiv, freshly cracked)
-
MacMillan Catalyst (Gen 1) (5 mol%)
-
Solvent: MeOH/H2O (95:5 v/v)
Methodology:
-
Catalyst Activation: Dissolve the imidazolidinone salt (5 mol%) in MeOH/H2O.
-
Note: The presence of water (5%) accelerates the hydrolysis step of the catalytic cycle without inhibiting iminium formation [2].
-
-
Substrate Addition: Add cinnamaldehyde. Stir for 5 minutes to allow iminium formation (observable by color change to yellow/orange).
-
Cycloaddition: Add cyclopentadiene dropwise at -20°C.
-
Monitoring: Stir at -20°C for 24 hours. Monitor consumption of aldehyde by TLC.
-
Workup: Dilute with ether, wash with water and brine. Dry over MgSO4.
-
Purification: Silica gel chromatography.
-
Result: Expect >90% yield and >93% enantiomeric excess (ee) of the exo isomer.
Data Summary: Catalyst Generations
The imidazolidinone scaffold has evolved to handle different substrate classes.
| Generation | Structure Key | Best Application | Activation Mode |
| Gen 1 | Phenylalanine-derived, N-Me | Diels-Alder, Nitrone cycloadditions | Iminium |
| Gen 2 | Phenylalanine-derived, N-Butyl | Friedel-Crafts alkylations | Iminium |
| Gen 3 | Tryptophan-derived | Hydride transfer, Cascade reactions | Iminium/Enamine |
References
-
Hetacillin: A Chemical and Biological Comparison with Ampicillin. Smith, J. T., & Hamilton-Miller, J. M. Chemotherapy, 1970.
-
New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. Journal of the American Chemical Society, 2000, 122(17), 4243–4244.
-
The Advent and Development of Organocatalysis. MacMillan, D. W. C. Nature, 2008, 455, 304–308.
Sources
- 1. Hetacillin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Hetacillin | C19H23N3O4S | CID 443387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Convenient Method for the Preparation of Benzyl Isocyanides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Technical Guide: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one as a Synthon
Executive Summary
1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS: 95182-37-9 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting coagulation factors (e.g., Factor Xa inhibitors) and kinase signaling pathways.[1][2][3][4] As a cyclic urea bioisostere , it offers a rigid, polar scaffold that improves metabolic stability and aqueous solubility compared to linear urea or amide analogs. This guide details its chemical properties, synthetic utility, and experimental protocols for its integration into drug discovery workflows.
Part 1: Chemical Identity & Pharmacophore Analysis
Structural Characteristics
This synthon combines a reactive aniline handle with a polar imidazolidin-2-one tail.
-
Chemical Name: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one[2][3]
-
CAS Number: 95182-37-9[2]
-
Molecular Formula: C₁₀H₁₃N₃O
-
Molecular Weight: 191.23 g/mol [2]
-
Core Motif: Cyclic Urea (Imidazolidin-2-one)
Pharmacophoric Utility
In Medicinal Chemistry, this molecule serves three critical functions:
-
Bioisosterism: The imidazolidin-2-one ring acts as a conformationally restricted surrogate for linear ureas or lactams, reducing entropic penalties upon binding.
-
Solubility Enhancement: The polar urea carbonyl and tertiary nitrogen improve water solubility (lowering LogP) without introducing ionizable groups that might hinder membrane permeability.
-
Metabolic Stability: The cyclic structure is generally more resistant to hydrolytic cleavage than linear amides or ureas.
Part 2: Synthesis of the Synthon
Note: While commercially available, in-house synthesis allows for derivatization (e.g., varying the N-methyl group).
Synthetic Pathway (Retrosynthesis)
The most robust industrial route proceeds via the cyclization of N-aryl-ethylenediamines or the manipulation of 4-nitroaniline precursors.
Figure 1: Step-wise synthesis of the target synthon from 4-nitroaniline precursors.
Critical Process Parameters
-
Cyclization: The reaction of 4-nitroaniline with 2-chloroethyl isocyanate requires careful temperature control (reflux in toluene or dioxane) to prevent polymerization.
-
Regioselectivity: Methylation of the N-unsubstituted imidazolidinone must be performed with a strong base (NaH) to ensure complete deprotonation of the urea nitrogen, preventing side reactions at the nitro group (though the nitro group is generally unreactive to alkylation).
-
Reduction: Catalytic hydrogenation (Pd/C, 1 atm H₂) is preferred over Fe/HCl to avoid metal contamination in the final pharmaceutical intermediate.
Part 3: Application in Drug Synthesis[6]
Role in Factor Xa Inhibitors
This synthon is a structural analog to the morpholinone fragment found in Rivaroxaban . In "Next-Gen" anticoagulant research, the imidazolidinone ring replaces the morpholinone to alter the hydrogen-bonding network within the S4 pocket of Factor Xa.
Mechanism of Incorporation: The 4-aminophenyl group serves as the nucleophile to attack a central scaffold (typically a chlorothiophene-carbonyl or similar electrophile), linking the "Tail" (imidazolidinone) to the "Core" (pharmacophore).
Experimental Protocol: Amide Coupling
Objective: Coupling 1-(4-aminophenyl)-3-methylimidazolidin-2-one to a carboxylic acid scaffold (General Procedure).
Reagents:
-
Synthon: 1.0 equiv
-
Carboxylic Acid Scaffold: 1.1 equiv
-
Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Methodology:
-
Activation: Charge a flame-dried reaction flask with the Carboxylic Acid (1.1 equiv) and anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.
-
Coupling: Add HATU (1.2 equiv) in one portion. Stir for 10 minutes to form the activated ester.
-
Addition: Add 1-(4-aminophenyl)-3-methylimidazolidin-2-one (1.0 equiv) solid or as a solution in minimal DMF.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor conversion by LC-MS (Target mass = Acid MW + 191.23 - 18.02).
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.
-
Purification: Flash column chromatography (MeOH/DCM gradient). The urea moiety is polar; expect elution at 2–5% MeOH.
Reaction Network Visualization
The following diagram illustrates the versatility of the aniline handle in divergent synthesis.
Figure 2: Divergent synthetic applications of the aniline handle.
Part 4: Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Solubility Profile:
-
Soluble: DMSO, DMF, MeOH, warm Ethanol.
-
Sparingly Soluble: DCM, EtOAc.
-
Insoluble: Hexanes, Water (neutral pH).
-
References
-
Sigma-Aldrich. (n.d.). 1-(4-Aminophenyl)-3-methylimidazolidin-2-one Product Specification. Retrieved from
-
PrepChem. (n.d.). Synthesis of 1-(4-aminophenyl)-2-imidazolidinone. Retrieved from
-
Blackmore, T. R., & Thompson, P. E. (2011). Imidazolidin-4-ones: Their Syntheses and Applications. Heterocycles. Retrieved from
-
Organic Chemistry Portal. (n.d.). Imidazolidinone Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2020). Design, Synthesis and Biological Evaluation of Thiazolidine-4-ones. Retrieved from
Sources
1-(4-Aminophenyl)-3-methylimidazolidin-2-one precursor and derivatives
Executive Summary
1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS: 95182-37-9) is a specialized heterocyclic building block used primarily in medicinal chemistry and advanced materials science. Its structural core—a cyclic urea (imidazolidin-2-one) fused with an aniline moiety—serves as a rigid, polar scaffold that mimics peptide bonds while improving metabolic stability.
This guide details the synthesis, physicochemical properties, and derivatization logic of this precursor.[1] It is designed for researchers requiring a robust protocol for generating this intermediate to access downstream targets such as kinase inhibitors, antibiotics, and novel polymers.
Chemical Identity & Properties
| Property | Description |
| Chemical Name | 1-(4-Aminophenyl)-3-methylimidazolidin-2-one |
| CAS Number | 95182-37-9 |
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol |
| Structure | Cyclic urea core with N1-phenylamine and N3-methyl substitution |
| Physical State | Off-white to pale beige solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (Calculated) | ~4.5 (Aniline nitrogen), ~-1.0 (Urea oxygen) |
Synthetic Pathways (The Core)
The synthesis of 1-(4-aminophenyl)-3-methylimidazolidin-2-one is most reliably achieved through a Convergent Nitro-Reduction Pathway . This approach ensures regioselectivity and high yields by installing the nitrogenous core before the final reduction step.
Retrosynthetic Analysis
The target molecule is disassembled into two key precursors:
-
The Electrophile: 1-Fluoro-4-nitrobenzene (highly reactive to SNAr).
-
The Nucleophile: N-Methylethylenediamine.
-
The Carbonyl Source: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene.
Synthesis Logic Diagram
Caption: Convergent synthesis pathway via SNAr followed by cyclization and reduction.
Experimental Protocols
Step 1: Synthesis of N-(4-Nitrophenyl)-N'-methylethylenediamine
Objective: Install the 4-nitrophenyl group onto the secondary amine of the diamine linker.
-
Reagents: 1-Fluoro-4-nitrobenzene (1.0 eq), N-Methylethylenediamine (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).
-
Protocol:
-
Dissolve 1-fluoro-4-nitrobenzene (14.1 g, 100 mmol) in anhydrous DMF (100 mL).
-
Add K₂CO₃ (27.6 g, 200 mmol) followed by dropwise addition of N-methylethylenediamine (8.9 g, 120 mmol) at 0°C.
-
Heat the mixture to 80°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the fluoride.
-
Workup: Pour into ice water (500 mL). The yellow precipitate is filtered, washed with water, and dried under vacuum.
-
Yield: ~85-90% (Yellow solid).
-
Step 2: Cyclization to 1-(4-Nitrophenyl)-3-methylimidazolidin-2-one
Objective: Form the cyclic urea core using CDI.
-
Reagents: Intermediate from Step 1 (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), THF (anhydrous).
-
Protocol:
-
Dissolve N-(4-nitrophenyl)-N'-methylethylenediamine (19.5 g, 100 mmol) in anhydrous THF (200 mL).
-
Add CDI (19.5 g, 120 mmol) portion-wise at room temperature.
-
Reflux the mixture for 6 hours.
-
Workup: Evaporate solvent. Redissolve residue in DCM, wash with 1N HCl (to remove unreacted diamine) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Yield: ~80% (Pale yellow solid).
-
Step 3: Reduction to 1-(4-Aminophenyl)-3-methylimidazolidin-2-one
Objective: Reduce the nitro group to the target aniline without opening the cyclic urea.
-
Reagents: Nitro-intermediate (1.0 eq), 10% Pd/C (10 wt%), H₂ gas (balloon or 30 psi), Methanol.
-
Protocol:
-
Dissolve the nitro compound (10 g) in Methanol (150 mL).
-
Add 10% Pd/C (1.0 g) under nitrogen atmosphere.
-
Purge with Hydrogen gas and stir vigorously at RT for 4-12 hours.
-
Validation: Monitor by LC-MS for the mass shift from [M+H]⁺ 222 to 192.
-
Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate to dryness.
-
Yield: >95% (Off-white solid).
-
Derivatization & Applications
The 4-amino handle is the primary site for divergent synthesis. The cyclic urea core remains stable under most standard coupling conditions.
Medicinal Chemistry Applications[1][2][3]
-
Kinase Inhibitors: The imidazolidinone ring acts as a hydrogen bond acceptor/donor motif, often replacing morpholinone or piperazinone rings to alter solubility and metabolic profile.
-
Antibacterial Agents: Schiff base derivatives (via reaction with aldehydes) have shown efficacy against resistant Gram-positive bacteria.
-
Factor Xa Inhibitors: Analogous to the morpholinone core in Rivaroxaban, this scaffold serves as the "S4 pocket" binder in coagulation factor inhibitors.
Derivatization Workflow
Caption: Primary derivatization pathways utilizing the aniline amine handle.
References
-
Sigma-Aldrich. 1-(4-aminophenyl)-3-methylimidazolidin-2-one Product Sheet. CAS 95182-37-9. Link
-
PubChem. 1-(4-aminophenyl)imidazolidin-2-one Compound Summary. National Library of Medicine. Link
-
Fritz, J. A., et al. (2006).[2] "Pd-Catalyzed Synthesis of Imidazolidin-2-ones from N-Allylureas." Organic Letters, 8(12), 2531-2534. Link
-
Bayer Healthcare AG. (2005).[3] Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. WO2005026135A1. (Analogous chemistry for nitro-reduction). Link
- Dalaf, A. H. (2021). "Synthesis of 4-imidazolidinone derivatives: Green chemistry and biological activity." Tikrit Journal of Pure Science.
Sources
Literature review of substituted imidazolidin-2-ones
The Substituted Imidazolidin-2-one Scaffold: Synthetic Architecture, Pharmacophore Versatility, and Catalytic Utility[1]
Executive Summary
The imidazolidin-2-one ring (a cyclic urea) represents a privileged scaffold in modern chemical science, bridging the gap between structural biology and asymmetric synthesis.[2] Unlike flexible acyclic ureas, the five-membered ring enforces a rigid conformation that maximizes hydrogen bond directionality, making it an ideal pharmacophore for kinase inhibition and GPCR modulation. Simultaneously, this rigidity—when coupled with chiral substituents—has established the scaffold as the "workhorse" of organocatalysis (the MacMillan catalysts), enabling enantioselective transformations previously restricted to transition metal catalysis. This guide dissects the synthesis, medicinal utility, and catalytic mechanisms of this essential moiety.[2]
Structural Significance & Pharmacophore Analysis[1]
The imidazolidin-2-one core functions as a bioisostere for the peptide bond but with restricted conformational freedom. Its utility stems from three molecular interactions:
-
Hydrogen Bond Donor/Acceptor (HBD/HBA): The urea functionality provides a predictable H-bonding motif (N-H donor, C=O acceptor) often utilized to bind aspartate or glutamate residues in enzyme active sites.
-
Conformational Constraint: Cyclization locks the N-C-N bond angles, reducing the entropic penalty of binding to protein targets.
-
Metabolic Stability: The cyclic urea is significantly more resistant to amidases and proteases compared to linear amides or ureas.
Synthetic Methodologies: From Classical to Catalytic
The construction of the imidazolidin-2-one ring has evolved from phosgene-dependent routes to green, atom-economical approaches.
A. Classical Carbonylation (The Phosgene/CDI Route)
The most robust method involves the reaction of 1,2-diamines with a carbonyl source. While phosgene was historically used, 1,1'-Carbonyldiimidazole (CDI) is now the standard due to safety and easy handling.
-
Mechanism: Sequential nucleophilic attack of the diamine nitrogens on the carbonyl carbon of CDI, releasing imidazole as a byproduct.
-
Limitation: Requires pre-synthesized, often chiral, 1,2-diamines.
B. Acid-Catalyzed Urea Cyclization (Regioselective)
A modern approach involves the intramolecular cyclization of N-(2,2-dialkoxyethyl)ureas. This method allows for the regioselective introduction of substituents at the 4-position, a challenge in symmetric diamine approaches.
-
Utility: Access to 4-(het)arylimidazolidin-2-ones used in anti-cancer research.[1]
C. Aziridine Ring Expansion
Reaction of aziridines with isocyanates (often catalyzed by Lewis acids or halides) yields substituted imidazolidin-2-ones via a [3+2] cycloaddition logic.
Visualization: Synthetic Pathways
Figure 1: Primary synthetic routes to the imidazolidin-2-one scaffold.[1][2][3] The diamine route is most common for chiral auxiliaries, while urea cyclization offers superior regiocontrol for drug scaffolds.
The Organocatalysis Revolution: The MacMillan Catalyst
Perhaps the most famous application of the chiral imidazolidin-2-one is its role as an organocatalyst. Developed by David MacMillan, these catalysts (derived from phenylalanine or alanine) mimic the activity of Lewis acid metals using "LUMO-lowering" activation.
The Mechanism:
-
Condensation: The secondary amine of the imidazolidinone reacts with an
-unsaturated aldehyde to form an iminium ion . -
Activation: The formation of the positively charged iminium species lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the olefin highly electrophilic.
-
Stereocontrol: The bulky groups on the imidazolidinone ring (e.g., benzyl, tert-butyl) shield one face of the olefin, forcing incoming nucleophiles (like dienes in Diels-Alder) to attack from the specific open face.
Visualization: MacMillan Catalytic Cycle
Figure 2: The organocatalytic cycle of MacMillan's imidazolidinone. The transient iminium species activates the substrate while the chiral scaffold dictates stereochemistry.
Medicinal Chemistry Landscape
In drug discovery, the imidazolidin-2-one is not just a passive linker; it is often the primary binding element.
Table 1: Key Therapeutic Agents Containing the Imidazolidin-2-one Moiety
| Drug Name | Therapeutic Class | Mechanism of Action | Role of Imidazolidin-2-one |
| Imidapril | Antihypertensive | ACE Inhibitor | Mimics the transition state of peptide hydrolysis; the carbonyl coordinates Zinc in the active site. |
| Azlocillin | Antibiotic | Penicillin (Beta-lactam) | The imidazolidin-2-one side chain enhances potency against Pseudomonas aeruginosa by improving cell wall penetration. |
| Emicerfont | Anxiolytic (Investigational) | CRF1 Receptor Antagonist | Acts as a rigid spacer orienting aryl groups to fit the hydrophobic pockets of the GPCR. |
| BMS-986142 | Anticoagulant | FXIa Inhibitor | The cyclic urea serves as a neutral, polar core that replaces unstable amidine groups found in earlier generations. |
Experimental Protocols
Protocol A: Standard Synthesis via CDI-Mediated Cyclization
Best for: Synthesizing chiral auxiliaries or standard cores from available diamines.
Reagents:
-
(1R,2R)-1,2-diaminocyclohexane (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Argon atmosphere
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with argon. Add (1R,2R)-1,2-diaminocyclohexane and dissolve in anhydrous DCM (0.1 M concentration).
-
Why: Moisture reacts with CDI to form CO2 and imidazole, lowering yield.
-
-
Addition: Cool the solution to 0°C. Add CDI portion-wise over 15 minutes.
-
Why: The reaction is exothermic; rapid addition can cause side reactions or solvent boiling.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (stain with ninhydrin; diamine is purple, product is faint/white).
-
Workup: Dilute with DCM, wash with 1M HCl (to remove imidazole byproduct and unreacted diamine), then saturated NaHCO3, then brine.
-
Purification: Dry over Na2SO4, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Protocol B: Regioselective Synthesis via Acid-Catalyzed Cyclization
Best for: Creating 4-aryl-imidazolidin-2-ones for medicinal chemistry screening.
Reagents:
-
N-(2,2-dimethoxyethyl)urea derivative (1.0 equiv)
-
Aromatic Nucleophile (e.g., Phenol, Indole) (1.0 equiv)
-
Trifluoroacetic acid (TFA) (Catalytic to stoichiometric)
Procedure:
-
Dissolution: Dissolve the urea derivative and the aromatic nucleophile in toluene.
-
Cyclization: Add TFA (1.0 equiv) and heat to reflux (110°C).
-
Why: Acid generates an N-acyliminium ion intermediate in situ from the acetal, which triggers the electrophilic aromatic substitution on the nucleophile.
-
-
Monitoring: Reflux for 4–12 hours. Monitor by TLC or LC-MS for the disappearance of the urea.
-
Isolation: Evaporate volatiles under reduced pressure. The residue is often a solid that can be washed with cold acetone or recrystallized from ethanol.
References
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane. Molecules. (2025). A statistical analysis-based pseudo-multicomponent protocol using CDI. [Link]
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones. International Journal of Molecular Sciences. (2021). Details the acid-catalyzed urea cyclization method. [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones. Molecules. (2019). Review of modern catalytic strategies including aziridine expansion. [Link]
-
Synthesis of Imidazolidin-2-ones via Base-Catalyzed Intramolecular Hydroamidation. Journal of Organic Chemistry. (2019). Propargylic urea cyclization methods. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one protocol
Application Note: High-Fidelity Synthesis of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one
Executive Summary & Strategic Analysis
The synthesis of 1-(4-aminophenyl)-3-methylimidazolidin-2-one represents a critical intermediate step in the development of pharmaceutical scaffolds, particularly in the realm of kinase inhibitors and antibiotics where the cyclic urea moiety serves as a bioisostere for lactams or oxazolidinones.
While linear cyclization strategies exist (e.g., reacting N-(4-aminophenyl)-N'-methylethane-1,2-diamine with phosgene equivalents), they often suffer from regioselectivity issues and the handling of unstable diamine precursors.
The Protocol Choice: This guide details a Convergent Two-Step Protocol utilizing a Copper-Catalyzed N-Arylation (modified Goldberg reaction) followed by a chemoselective Nitro-reduction.
-
Why this route? It utilizes the commercially available and stable 1-methylimidazolidin-2-one as a starting material. This ensures the cyclic urea core is pre-formed, eliminating ring-closure failure modes and guaranteeing the correct regioisomer.
-
Step 1: Copper-catalyzed C-N coupling of 1-methylimidazolidin-2-one with 1-iodo-4-nitrobenzene.
-
Step 2: Palladium-catalyzed hydrogenation of the nitro group to the target aniline.
Reaction Pathway Visualization
The following diagram outlines the chemical logic and workflow for the synthesis.
Figure 1: Convergent synthetic pathway utilizing a modified Goldberg coupling followed by nitro-reduction.[1]
Step 1: Copper-Catalyzed N-Arylation
This step installs the aryl group onto the pre-existing cyclic urea. We utilize a diamine ligand to accelerate the Ullmann-type coupling, allowing for milder conditions than traditional copper bronze methods.
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2] | Scale (Example) | Role |
| 1-Methylimidazolidin-2-one | 100.12 | 1.2 | 1.20 g | Nucleophile |
| 1-Iodo-4-nitrobenzene | 249.01 | 1.0 | 2.49 g | Electrophile |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 190 mg | Catalyst |
| DMEDA (N,N'-Dimethylethylenediamine) | 88.15 | 0.2 | 215 µL | Ligand |
| Potassium Phosphate (K3PO4) | 212.27 | 2.0 | 4.24 g | Base |
| 1,4-Dioxane | - | - | 20 mL | Solvent |
Experimental Protocol
-
Reactor Setup: Flame-dry a 50 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Criticality: Oxygen inhibits the catalytic cycle of Copper(I). Strict inert atmosphere is required.
-
-
Charging: Add CuI (190 mg), K3PO4 (4.24 g), and 1-iodo-4-nitrobenzene (2.49 g) to the vial.
-
Evacuation: Cap the vial and evacuate/backfill with Argon three times.
-
Liquid Addition: Under a positive pressure of Argon, add 1,4-Dioxane (20 mL), 1-Methylimidazolidin-2-one (1.20 g), and finally the ligand DMEDA (215 µL) via syringe.
-
Note: The solution should turn a blue-green color upon ligand addition.
-
-
Reaction: Seal the vessel tightly. Heat the mixture to 110°C in an oil bath for 16–24 hours .
-
Monitoring: Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The starting iodide (Rf ~0.8) should disappear, and a new polar spot (Rf ~0.3) should appear.[1][3][4]
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove inorganic salts. Wash the pad with additional EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (SiO2, gradient 0–5% MeOH in DCM).
-
Yield Expectation: 85–92% as a yellow solid.
-
Step 2: Nitro-Group Reduction
The reduction of the nitro group to the amine must be performed carefully to avoid over-reduction or poisoning of the catalyst if sulfur traces are present (unlikely in this synthetic route).
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2] | Scale (Example) | Role |
| Nitro-Intermediate (from Step 1) | 221.21 | 1.0 | 1.00 g | Precursor |
| 10% Pd/C (wet support) | - | 10 wt% | 100 mg | Catalyst |
| Hydrogen Gas (H2) | 2.02 | Excess | Balloon | Reductant |
| Methanol (MeOH) | - | - | 15 mL | Solvent |
Experimental Protocol
-
Safety Check: Ensure all ignition sources are removed. Hydrogen gas is highly flammable.
-
Dissolution: In a 50 mL round-bottom flask, dissolve the Nitro-intermediate (1.00 g) in Methanol (15 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg).
-
Technique: Add the catalyst to the wet solution (or wet the catalyst with a few drops of water first) to prevent sparking dry Pd/C, which can ignite methanol vapors.
-
-
Hydrogenation:
-
Seal the flask with a rubber septum.
-
Insert a needle connected to a vacuum line and briefly evacuate (carefully, do not boil off solvent).
-
Insert a balloon filled with H2 gas. Cycle vacuum/H2 three times.
-
Leave under H2 atmosphere (balloon pressure) with vigorous stirring at Room Temperature.
-
-
Timeline: Reaction is typically complete in 2–4 hours . The yellow color of the solution will fade to colorless.
-
Workup:
-
Filter the mixture through a Celite pad to remove the Pd/C.
-
Caution: Do not let the Pd/C filter cake dry out completely in air, as it is pyrophoric. Keep it wet with water before disposal.
-
Wash the pad with MeOH.
-
-
Isolation: Concentrate the filtrate to dryness.
-
Product: The resulting off-white solid is usually pure enough (>95%) for subsequent steps. If necessary, recrystallize from Ethanol/Ether.
-
Quality Control & Validation
To ensure the protocol was successful, compare your data against these standard metrics.
| Metric | Expected Result | Diagnostic Note |
| Appearance | Off-white to pale beige powder | Dark brown indicates oxidation; recrystallize. |
| 1H NMR (DMSO-d6) | δ 6.50 (d, 2H) , δ 7.15 (d, 2H) (Aromatic AA'BB')δ 4.85 (s, 2H) (NH2 - Broad)δ 3.30-3.60 (m, 4H) (Imidazolidinone ring)δ 2.75 (s, 3H) (N-Methyl) | The key diagnostic is the upfield shift of aromatic protons compared to the nitro-precursor. |
| LC-MS (ESI+) | [M+H]+ = 192.1 | Major peak. |
| Melting Point | 168–172 °C | Sharp range indicates high purity. |
Troubleshooting Guide
Issue 1: Low Yield in Step 1 (Coupling)
-
Cause: Catalyst poisoning or "wet" conditions.
-
Solution: Re-dry the 1,4-dioxane over molecular sieves. Ensure the CuI is off-white/tan, not green/brown. If the reaction stalls, add an additional 0.1 equiv of DMEDA ligand.
Issue 2: Incomplete Reduction in Step 2
-
Cause: Hydrogen mass transfer limitation.
-
Solution: Stirring must be vigorous to break the H2 gas into the solvent. If using a balloon, ensure it remains inflated. If the reaction is slow, warm slightly to 40°C.
Issue 3: Product Coloration (Pink/Brown)
-
Cause: Aniline oxidation.
-
Solution: Store the final product under Nitrogen in the dark at -20°C. Anilines are prone to air oxidation over time.
References
-
Fritz, J. A., et al. "Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination."[5] Organic Letters, vol. 8, no.[5][6] 12, 2006, pp. 2531-2534. Link
-
Klapars, A., et al. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, vol. 123, no. 31, 2001, pp. 7727-7729. Link
-
Sigma-Aldrich. "Product Specification: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS 95182-37-9)." Sigma-Aldrich Catalog. Link
-
PubChem. "Compound Summary: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one." National Library of Medicine. Link
Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory setting. Standard safety precautions for handling hazardous chemicals (irritants, flammable gases, heavy metals) must be observed.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1-(4-Aminophenyl)-3-methylimidazolidin-2-one - Lead Sciences [lead-sciences.com]
- 3. 4-methyl-N-[(4-nitrophenyl)methyl]aniline | C14H14N2O2 | CID 1132994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(3-Aminophenyl)-5-methylimidazolidin-2-one | C10H13N3O | CID 47003316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imidazolidinone synthesis [organic-chemistry.org]
- 6. 4-Imidazolidinone synthesis [organic-chemistry.org]
Application Note: Advanced One-Pot Synthesis of 1,3-Disubstituted Imidazolidin-2-ones
Executive Summary
The 1,3-disubstituted imidazolidin-2-one scaffold is a pharmacophore of immense value, serving as the core structure for HIV protease inhibitors (e.g., Mozenavir), chiral auxiliaries (Evans-type analogues), and various GPCR antagonists. Traditional synthesis often relies on the reaction of 1,2-diamines with phosgene—a method plagued by safety hazards and handling restrictions.
This guide details two superior, field-validated protocols for the one-pot synthesis of these targets. We prioritize methods that offer modular diversity (for library generation) and scalability (for process chemistry).
-
Protocol A (The "Library Builder"): A pseudo-multicomponent reaction involving in situ reductive amination followed by CDI-mediated cyclization.[1] This allows for the rapid assembly of diverse
substituents from simple aldehyde feedstocks. -
Protocol B (The "Green Scaler"): A catalytic carbonylation using Dimethyl Carbonate (DMC) or CO2 surrogates, eliminating the need for phosgene or halogenated reagents.
Strategic Route Analysis
The choice of synthetic route depends on the stage of drug development.
| Feature | Phosgene / Triphosgene | Protocol A: Reductive Cyclization (CDI) | Protocol B: Green Carbonylation (DMC) |
| Primary Utility | Legacy / Large Scale | Lead Optimization / Library Gen | Process Scale-Up / Green Chem |
| Safety Profile | High Hazard (Toxic Gas) | Moderate (Solid Reagents) | Excellent (Biodegradable) |
| Diversity Potential | Low (Requires pre-made diamines) | High (Assembles from aldehydes) | Low (Requires pre-made diamines) |
| Atom Economy | Poor (Stoichiometric waste) | Moderate | High (Methanol byproduct) |
| Key Reagent | Carbonyldiimidazole (CDI) | Dimethyl Carbonate (DMC) |
Protocol A: Modular One-Pot Reductive Cyclization
Best for: Rapidly generating libraries of 1,3-disubstituted imidazolidin-2-ones with diverse steric and electronic properties.
Mechanistic Rationale
This protocol bypasses the need to synthesize and isolate substituted 1,2-diamines. Instead, it couples Schiff base formation , reduction , and cyclization into a single operational sequence.
-
Condensation: 1,2-diamine reacts with 2 equivalents of aldehyde to form a bis-imine.
-
Reduction: In situ reduction with Sodium Borohydride (
) yields the secondary diamine. -
Cyclization: Carbonyldiimidazole (CDI) acts as a phosgene equivalent, activating the amines to form the cyclic urea.
Experimental Workflow (Graphviz)
Figure 1: Step-wise workflow for the pseudo-multicomponent synthesis of imidazolidin-2-ones.
Detailed Procedure
Reagents:
-
Trans-1,2-diaminocyclohexane (or ethylenediamine) (1.0 mmol)
-
Aromatic/Aliphatic Aldehyde (2.0 - 2.2 mmol)
-
Sodium Borohydride (
) (2.5 - 3.0 mmol) -
1,1'-Carbonyldiimidazole (CDI) (1.2 - 1.5 mmol)
-
Solvents: Methanol (MeOH), Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Protocol:
-
Imine Formation: In a round-bottom flask, dissolve the 1,2-diamine (1.0 equiv) in MeOH (0.2 M concentration). Add the aldehyde (2.2 equiv) dropwise. Stir at room temperature for 2–4 hours. Monitoring: Check by TLC for the disappearance of the diamine.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Carefully add
(2.5 equiv) portion-wise (exothermic). Allow the mixture to warm to room temperature and stir for 30–60 minutes. -
Work-up 1 (Solvent Swap): Quench excess hydride with a few drops of water or dilute HCl. Concentrate the mixture under reduced pressure to remove MeOH. Redissolve the residue in anhydrous THF (or MeCN). Note: CDI is moisture sensitive; ensure the residue is dry or perform an extraction (DCM/Water) and dry over
before the next step. -
Cyclization: To the amine solution in THF, add CDI (1.2 equiv) in one portion. Heat the mixture to reflux (60–70°C) for 2–4 hours.
-
Final Isolation: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over
, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc).
Expected Yields: 55% – 85% depending on steric bulk of the aldehyde.
Protocol B: Green Carbonylation (DMC Method)
Best for: Large-scale synthesis where avoiding toxic reagents and minimizing waste is critical.
Mechanistic Insight
Dimethyl Carbonate (DMC) acts as a safe, biodegradable methylating and carbonylating agent. In the presence of a base or catalyst, it reacts with the diamine to form the cyclic urea, releasing methanol as the only byproduct.
Detailed Procedure
Reagents:
-
N,N'-Dialkyl-1,2-diamine (1.0 equiv)
-
Dimethyl Carbonate (DMC) (Excess, acts as solvent and reagent)
-
Catalyst:
(0.1 equiv) or Ionic Liquid (e.g., [bmim]Cl)
Step-by-Step Protocol:
-
Setup: Charge a pressure tube or autoclave with the N,N'-dialkyl-1,2-diamine and DMC (10–20 equiv). Add
(10 mol%). -
Reaction: Seal the vessel and heat to 90–120°C. Note: DMC boils at 90°C; a sealed vessel is required to reach higher temperatures for difficult substrates.
-
Duration: Stir for 6–12 hours.
-
Work-up: Cool to room temperature. Filter off the solid catalyst. Concentrate the filtrate to recover excess DMC (recyclable). The residue is often pure enough for use or can be recrystallized.
Mechanistic Pathway (CDI Cyclization)
Understanding the CDI activation is crucial for troubleshooting low yields. The reaction proceeds through an intermediate imidazole-carboxamide, which must undergo a second nucleophilic attack to close the ring.
Figure 2: Mechanism of CDI-mediated cyclization. The release of two moles of imidazole drives the reaction forward.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Incomplete Cyclization | Moisture in CDI or Solvent | Use fresh CDI (white solid, not yellow). Dry THF over molecular sieves. |
| Low Yield (Protocol A) | Incomplete Imine Formation | Use a drying agent ( |
| Side Products (Ureas) | Intermolecular Reaction | Run the cyclization step at high dilution (0.05 M) to favor intramolecular ring closure. |
| "Gummy" Reaction | Boron salts remaining | Ensure thorough aqueous workup or methanol quench after the reduction step before adding CDI. |
References
-
Pseudo-Multicomponent Synthesis
- Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol.
- Source: MDPI (2024/2025).
-
(Verified Context via Search Result 1.1)
-
Green Carbonylation (DMC/CO2)
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.[2]
- Source: MDPI C
-
-
CDI Reagent Profile & Application
-
Reductive Amination Protocols
- One-pot Reductive Amin
- Source: SciSpace / General Liter
Sources
Application Note: Pd-Catalyzed Synthesis of Imidazolidinone Derivatives
Executive Summary & Strategic Utility
Imidazolidin-2-ones (cyclic ureas) are privileged pharmacophores found in HIV protease inhibitors, chiral auxiliaries (e.g., Evans, MacMillan), and 5-HT3 antagonists.[1] Traditional synthesis often relies on the phosgenation of 1,2-diamines—a method limited by the availability of chiral diamine precursors and the toxicity of phosgene equivalents.
This guide details a Palladium-Catalyzed Carboamination strategy. Unlike simple cyclizations, this protocol constructs the imidazolidinone ring and a new C-C bond simultaneously from readily available N-allylureas. This method allows for the rapid assembly of highly substituted, stereodefined cores essential for structure-activity relationship (SAR) studies in drug discovery.
Key Advantages of this Protocol:
-
Modular Inputs: Uses diverse aryl bromides and N-allylureas.
-
Stereocontrol: High diastereoselectivity (>20:1 dr) via syn-aminopalladation.[1]
-
Efficiency: Forms one C-N bond and one C-C bond in a single operation.
Mechanistic Insight & Catalyst Selection
To execute this reaction reproducibly, one must understand the catalytic cycle, specifically the requirements for the Wolfe Carboamination manifold.
The Catalytic Cycle (Graphviz Visualization)
The reaction proceeds via a Pd(0)/Pd(II) cycle.[2] The critical step is the syn-aminopalladation, where the urea nitrogen and the palladium center add across the alkene double bond.
Figure 1: Catalytic cycle for the Pd-catalyzed carboamination of N-allylureas. The stereochemistry is determined during the syn-aminopalladation step.
Critical Parameter Analysis
-
Ligand Selection (Xantphos vs. DPEphos): Bisphosphine ligands with wide bite angles are essential. Xantphos (111°) is preferred because it enforces a geometry that accelerates the final reductive elimination step, preventing β-hydride elimination side reactions which would lead to Heck-type byproducts.
-
Base (NaOtBu): Sodium tert-butoxide is sufficiently basic (pKa ~17) to deprotonate the urea nitrogen (pKa ~26 in DMSO, but lower when coordinated to Pd), facilitating the formation of the Pd-amido intermediate without decomposing the substrate.
-
Substrate Design: The N-allylurea precursor is easily synthesized by treating an allylic amine with an isocyanate.[1][3][4]
Detailed Experimental Protocol
Protocol A: Synthesis of N-Allylurea Precursors
Before the catalytic step, the urea backbone must be assembled.
Reagents: Allylamine derivative (1.0 equiv), Isocyanate (1.0 equiv), CH₂Cl₂ (DCM).
-
Setup: Flame-dry a round-bottom flask and purge with N₂.
-
Addition: Dissolve the allylamine (e.g., N-methylallylamine) in dry DCM (0.5 M).
-
Reaction: Add the isocyanate dropwise at 0 °C.
-
Monitoring: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of amine).
-
Workup: Concentrate in vacuo. Recrystallize from hexanes/EtOAc if necessary. Most ureas are stable solids.
Protocol B: Pd-Catalyzed Carboamination (Ring Closure)
Standard conditions adapted from Fritz & Wolfe (2006).
Reagents:
-
N-Allylurea substrate (1.0 equiv, 0.5 mmol scale)
-
Aryl Bromide (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (1 mol% complex, 2 mol% Pd)
-
Ligand: Xantphos (2 mol%) or DPEphos (2 mol%)
-
Base: NaOtBu (1.2 equiv)
-
Solvent: Toluene or Dioxane (anhydrous, degassed)
Step-by-Step Methodology:
-
Catalyst Pre-complexation (Optional but Recommended):
-
In a glovebox or under strict Schlenk conditions, mix Pd₂(dba)₃ (4.6 mg) and Xantphos (5.8 mg) in 1 mL of toluene. Stir for 10 mins until the solution turns from purple to orange/brown, indicating active ligand ligation.
-
-
Reaction Assembly:
-
To a reaction vial equipped with a magnetic stir bar, add the N-allylurea (0.5 mmol), Aryl Bromide (0.6 mmol), and NaOtBu (0.6 mmol, 58 mg).
-
Note: NaOtBu is hygroscopic. Weigh quickly or use a glovebox.
-
-
Solvent & Catalyst Addition:
-
Add the pre-formed catalyst solution to the solids.
-
Add additional toluene to reach a total concentration of 0.1 M (5 mL total).
-
-
Execution:
-
Seal the vial with a Teflon-lined cap.
-
Heat to 100 °C in an oil bath or heating block.
-
Stir vigorously for 4–12 hours.
-
-
Quench & Purification:
-
Cool to RT. Quench with saturated NH₄Cl (2 mL) and dilute with EtOAc.
-
Filter through a small pad of silica or Celite to remove Pd black.
-
Concentrate the filtrate.
-
Purify via flash chromatography (SiO₂). Eluent typically Hexanes:EtOAc (gradient 4:1 to 1:1).
-
Data Comparison & Troubleshooting
Method Comparison: Carboamination vs. Other Routes[2]
| Feature | Pd-Carboamination (This Protocol) | Classical Phosgenation | Intramolecular Diamination (Muñiz) |
| Bond Formed | C-N and C-C | C-N only (Carbonyl insertion) | C-N and C-N |
| Complexity | High (Couples 2 distinct fragments) | Low (Cyclizes existing chain) | High (Oxidative cyclization) |
| Oxidant | None (Redox neutral) | N/A | Hypervalent Iodine (PhI(OAc)₂) |
| Stereoselectivity | Syn (Predictable) | Retains precursor stereochem | Varies (often Anti) |
| Atom Economy | High | Low (Stoichiometric waste) | Moderate |
Troubleshooting Guide (Self-Validating)
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or O₂ leak. | Ensure solvents are degassed (freeze-pump-thaw). Use fresh NaOtBu. |
| β-Hydride Elimination (Heck Product) | Ligand bite angle too small. | Switch from PPh₃ or dppf to Xantphos or DPEphos . |
| Protodepalladation (Reduced Product) | Solvent wet or proton source present. | Dry toluene over Na/Benzophenone or molecular sieves. |
| Hydroamination only (No Aryl inc.) | Oxidative addition failed. | Ensure Aryl Bromide is not extremely electron-rich. Increase temp to 110°C. |
References
-
Primary Protocol Source: Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006).[3][5] A New Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination of N-Allylureas.[1][3][4][5] Organic Letters, 8(12), 2531–2534.[3] [Link]
-
Scope & Limitations: Fritz, J. A., & Wolfe, J. P. (2008).[4] Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination: Scope and limitations. Tetrahedron, 64(29), 6838–6852.[4] [Link]
-
Alternative Diamination Approach: Muñiz, K., et al. (2005). Palladium-Catalyzed Intramolecular Diamination of Alkenes. Journal of the American Chemical Society, 127(43), 14986–14987. [Link]
-
General Review: Hopkins, B. A., & Wolfe, J. P. (2018). Recent Developments in Pd(0)-Catalyzed Alkene Carboheterofunctionalization Reactions. Angewandte Chemie International Edition, 57(32), 10052–10076. [Link]
Sources
- 1. Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new synthesis of imidazolidin-2-ones via Pd-catalyzed carboamination of N-allylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination of N-Allylureas [organic-chemistry.org]
Application Note: Strategic Deployment of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (APMI) in Medicinal Chemistry
This Application Note is structured to serve as a definitive technical guide for the utilization of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (APMI) in medicinal chemistry. It moves beyond basic synthesis to address the strategic deployment of this scaffold in drug design, specifically as a bioisostere for oxazolidinones and morpholinones.
Executive Summary & Pharmacophore Logic
1-(4-Aminophenyl)-3-methylimidazolidin-2-one (APMI) is a high-value bifunctional building block. It features a rigid cyclic urea core (imidazolidin-2-one) substituted with a methyl group and a 4-aminophenyl moiety.
In modern drug discovery, APMI serves three critical functions:
-
Bioisosteric Replacement: It acts as a direct nitrogen-analog bioisostere for the oxazolidinone core (found in antibiotics like Linezolid) and the morpholinone core (found in anticoagulants like Rivaroxaban). The replacement of the ring oxygen with an
-methyl group often improves aqueous solubility and alters metabolic clearance profiles ( ). -
Linear Spacer: The para-substituted phenyl-imidazolidinone system provides a rigid, linear geometry (~10–12 Å vector) essential for spanning deep binding pockets (e.g., Factor Xa S1-S4 pockets or Kinase hinge-to-solvent regions).
-
H-Bond Modulation: The cyclic urea carbonyl is a potent hydrogen bond acceptor, while the
-methyl substitution removes a hydrogen bond donor, potentially improving membrane permeability ( ) by reducing the polar surface area (PSA) relative to unsubstituted ureas.
Chemical Properties & Handling
| Property | Specification | Medicinal Chemistry Implication |
| CAS Registry | Analogous to 83168-62-1 | Core scaffold tracking. |
| Molecular Weight | 191.23 g/mol | Low MW allows for "Lead-Like" derivatization. |
| LogP (Calc) | ~0.8 - 1.2 | Ideal lipophilicity for oral bioavailability. |
| pKa (Aniline) | ~4.0 - 5.0 | Weak base; remains neutral at physiological pH, aiding passive transport. |
| H-Bond Donors | 2 (Aniline | The cyclic urea |
| Solubility | DMSO, MeOH, DCM | High organic solubility facilitates standard coupling reactions. |
Strategic Synthesis Protocols
While APMI can be synthesized via cyclization of diamines, the Buchwald-Hartwig Arylation route is preferred in high-value medicinal chemistry campaigns due to its regioselectivity and the commercial availability of the cyclic urea precursor.
Workflow Visualization
The following diagram illustrates the two primary routes: the "Industrial Standard" (Route A) and the "Legacy Cyclization" (Route B).
Caption: Comparative synthetic pathways. Route A (Blue) is preferred for regiocontrol. Route B (Red) is cost-effective for large-scale non-GMP batches.
Detailed Protocol: Route A (Buchwald-Hartwig Arylation)
Recommended for library synthesis due to high purity.
Step 1: C-N Coupling
-
Charge: In a dry pressure vial, combine 1-methylimidazolidin-2-one (1.0 equiv), 1-bromo-4-nitrobenzene (1.1 equiv),
(2.0 equiv). -
Catalyst: Add
(2 mol%) and Xantphos (4 mol%). -
Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration). Sparge with Argon for 5 minutes.
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (0-5% MeOH in DCM).
-
Checkpoint: Verify intermediate 1-methyl-3-(4-nitrophenyl)imidazolidin-2-one by LCMS (M+1).
-
Step 2: Nitro Reduction
-
Charge: Dissolve the nitro intermediate in MeOH/THF (1:1).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Reaction: Stir under
balloon (1 atm) for 4 hours at RT. -
Workup: Filter through Celite to remove Pd. Concentrate to dryness.
-
Result: The APMI product is usually sufficiently pure (>95%) for subsequent coupling.
-
Application Protocols: Derivatization
The primary utility of APMI is as a nucleophile to attach "warheads" or specificity elements.
Protocol: Amide Coupling (Library Generation)
This protocol attaches the APMI scaffold to a carboxylic acid (R-COOH), typical in Factor Xa or Kinase inhibitor synthesis.
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes.
-
Note: HATU is preferred over EDC/HOBt to prevent aniline oxidation and ensure rapid coupling.
-
-
Addition: Add APMI (1.0 equiv).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS for disappearance of the aniline peak.
-
Quench: Dilute with EtOAc, wash with Sat.
(x2) and Brine (x1). -
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Protocol: Urea Formation (Kinase Inhibitors)
To create unsymmetrical ureas (common in kinase inhibitors like Sorafenib analogs):
-
Activation: Dissolve APMI (1.0 equiv) in DCM at 0°C.
-
Reagent: Add Phenyl Isocyanate derivative (1.0 equiv) dropwise.
-
Catalyst: If reaction is sluggish, add 10 mol% DMAP.
-
Isolation: The product often precipitates from DCM. Filter and wash with ether.
Bioisosteric Case Study: Factor Xa Inhibition
The following logic map demonstrates how APMI is applied to modify the physicochemical properties of a Rivaroxaban-like inhibitor.
Caption: Rational design logic for swapping morpholinone scaffolds with APMI to improve physicochemical parameters while maintaining binding geometry.
Analytical Quality Control
To ensure the integrity of the APMI building block before library synthesis, verify the following parameters:
-
1H NMR (DMSO-d6):
-
~2.75 ppm (s, 3H,
). - ~3.4–3.8 ppm (m, 4H, Imidazolidinone ring protons).
-
~4.8–5.0 ppm (br s, 2H,
- Diagnostic peak). - ~6.5–7.2 ppm (dd, 4H, Aromatic AA'BB' system).
-
~2.75 ppm (s, 3H,
-
Impurity Alert: Watch for 1,3-bis(4-aminophenyl)imidazolidin-2-one . This symmetric byproduct forms if the stoichiometry in Route A is incorrect or if diamine reacts twice in Route B. It is highly insoluble and will crash out of solution.
References
-
Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006).[1] "Pd-Catalyzed Synthesis of Imidazolidin-2-ones from N-Allylureas." Organic Letters, 8(12), 2531–2534.
-
Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 5900–5908. (Describes the morpholinone/oxazolidinone pharmacophore logic APMI mimics).
-
Caroon, J. M., et al. (1981). "Synthesis and antihypertensive activity of a series of 8-substituted 1-oxo-1,2,3,4-tetrahydroisoquinolines." Journal of Medicinal Chemistry, 24(11), 1320–1328. (Early examples of cyclic urea bioisosteres).
-
PubChem Compound Summary. "3-(4-Aminophenyl)imidazolidin-4-one" (Structural analog verification).
Sources
Application Note: Imidazolidinones in Drug Discovery
From Privileged Scaffolds to Asymmetric Organocatalysts
Abstract
The imidazolidinone ring system occupies a unique dual niche in modern drug discovery. As a pharmacophore , the 2-imidazolidinone (cyclic urea) core is a "privileged scaffold" found in FDA-approved therapeutics ranging from antibiotics (Azlocillin) to ACE inhibitors (Imidapril).[1] As a chemical tool , chiral 4-imidazolidinones (MacMillan catalysts) have revolutionized the asymmetric synthesis of complex drug intermediates via organocatalysis. This guide provides actionable protocols for both applications: the regioselective synthesis of bioactive imidazolidinone libraries and the utilization of imidazolidinone catalysts for enantioselective drug synthesis.
Introduction: The Dual Utility of Imidazolidinones
Imidazolidinones are five-membered heterocycles containing a urea or amide functionality within the ring.[2] Their rigidity and hydrogen-bonding capability make them ideal bioisosteres for peptide bonds, enhancing metabolic stability while maintaining receptor affinity.
| Feature | 2-Imidazolidinone (Cyclic Urea) | 4-Imidazolidinone (MacMillan Catalyst) |
| Structure | Carbonyl at C2; N1/N3 substituted | Carbonyl at C4; Chiral amine at N1 |
| Primary Role | Pharmacophore (Active Drug) | Catalyst (Synthetic Tool) |
| Mechanism | GPCR binding, Enzyme inhibition | LUMO-lowering iminium activation |
| Key Examples | Imidapril (Hypertension), Spiperone (Antipsychotic) | Synthesis of Oseltamivir (Tamiflu) intermediates |
Part I: The Pharmacophore – Synthesis of Bioactive Libraries
The 2-imidazolidinone core is often synthesized via the cyclization of 1,2-diamines with phosgene derivatives. However, for high-throughput screening (HTS), a more modular approach is required to generate diversity at the N1, N3, and C4 positions.
Protocol A: Regioselective Synthesis of 4-Arylimidazolidin-2-ones
Rationale: This protocol utilizes an acid-catalyzed intramolecular cyclization of N-(2,2-dialkoxyethyl)ureas. It avoids toxic phosgene and allows late-stage introduction of aromatic diversity, crucial for Structure-Activity Relationship (SAR) studies.
Reagents & Equipment:
-
Starting Material: N-(2,2-dimethoxyethyl)ureas (derived from aminoacetaldehyde dimethyl acetal + isocyanates).
-
Nucleophile: Electron-rich arenes (e.g., phenols, indoles).
-
Catalyst: Trifluoroacetic acid (TFA).[1]
-
Solvent: Toluene (anhydrous).
-
Equipment: Reflux condenser, Dean-Stark trap (optional), Flash Chromatography system.
Step-by-Step Methodology:
-
Precursor Assembly: Dissolve 2,2-dimethoxyethan-1-amine (1.0 equiv) in dichloromethane (DCM) at 0°C. Add the appropriate aryl isocyanate (1.0 equiv) dropwise. Stir for 2 hours at room temperature (RT). Evaporate solvent to yield the urea intermediate (quantitative).[1]
-
Cyclization Setup: In a round-bottom flask, dissolve the urea intermediate (1.0 mmol) in toluene (10 mL).
-
Nucleophile Addition: Add the aromatic C-nucleophile (1.2 equiv) (e.g., 1,3-dimethoxybenzene).
-
Acid Catalysis: Add TFA (1.5 equiv). Note: TFA generates the reactive N-acyliminium ion in situ.
-
Reflux: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the urea.
-
Work-up: Cool to RT. Quench with sat. NaHCO₃. Extract with EtOAc (3x). Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify via flash column chromatography (SiO₂, gradient 0–50% EtOAc in Hexane).
Data Interpretation (Expected Results):
| Entry | R1 (Urea N) | Nucleophile (Arene) | Yield (%) | Regioselectivity (4- vs 5-sub) |
| 1 | Phenyl | Phenol | 82% | >20:1 |
| 2 | 4-Cl-Phenyl | Indole | 75% | >20:1 |
| 3 | Methyl | 1,3-Dimethoxybenzene | 88% | >20:1 |
Critical Insight: The high regioselectivity for the 4-position is driven by the stability of the intermediate iminium ion and the steric trajectory of the nucleophile.
Visualization: Synthesis Pathway
The following diagram illustrates the acid-catalyzed cyclization mechanism described in Protocol A.
Caption: Acid-mediated cyclization of acetal-ureas via N-acyliminium ions to yield 4-substituted scaffolds.
Part II: The Tool – Asymmetric Organocatalysis
Chiral amine catalysts (MacMillan Catalysts) function by mimicking the activation modes of Lewis acid enzymes (aldolases) but using small organic molecules. They are essential for synthesizing chiral drugs where one enantiomer is active and the other is toxic.
Protocol B: Enantioselective Diels-Alder Cycloaddition
Rationale: This reaction constructs a chiral cyclohexene ring—a core motif in many antivirals and CNS drugs—with high enantiomeric excess (ee) using a chiral imidazolidinone catalyst.
Reagents:
-
Catalyst: (5S)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone HCl (MacMillan 1st Gen Catalyst).
-
Diene: Cyclopentadiene (freshly cracked).
-
Dienophile: Cinnamaldehyde (trans).
-
Solvent: MeOH/H₂O (95:5 v/v).
Step-by-Step Methodology:
-
Catalyst Activation: To a vial, add the imidazolidinone catalyst (20 mol%) and solvent (1.0 M concentration relative to substrate).
-
Substrate Addition: Add cinnamaldehyde (1.0 equiv). Stir for 5 minutes to allow iminium ion formation (color change to yellow/orange often observed).
-
Cycloaddition: Add cyclopentadiene (3.0 equiv) dropwise at 0°C.
-
Reaction: Stir at 0°C to RT for 24 hours.
-
Hydrolysis: Add water and stir for 20 minutes to hydrolyze the iminium intermediate and release the product and catalyst.
-
Extraction: Extract with diethyl ether. Wash with brine.
-
Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).
Mechanism of Action (LUMO Lowering): The imidazolidinone condenses with the aldehyde to form an iminium ion .[2] This positively charged species lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, accelerating the reaction and blocking one face of the molecule to induce chirality.
Visualization: MacMillan Catalytic Cycle
This diagram details the "LUMO Lowering" activation mode.
Caption: Organocatalytic cycle showing reversible iminium formation and asymmetric induction.
Biological Evaluation: Screening the Scaffold
Once the library (from Protocol A) is synthesized, it must be screened. Imidazolidinones often exhibit cytotoxicity against cancer lines by inhibiting tubulin polymerization or specific kinases (e.g., MDM2).
Protocol C: In Vitro Cytotoxicity Assay (MTT)
Materials:
-
Cell Lines: HeLa (Cervical cancer), HCT116 (Colorectal cancer).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Control: Doxorubicin (positive), DMSO (vehicle).
Procedure:
-
Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Add imidazolidinone derivatives at concentrations ranging from 0.1 µM to 100 µM (serial dilutions).
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate for 4h.
-
Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
-
FDA Approved Drugs Database. Imidapril Hydrochloride. U.S. Food and Drug Administration. [Link]
-
MacMillan, D. W. C. (2000). "Enantioselective Organocatalytic Amine-Catalyzed Diels-Alder Reactions." Journal of the American Chemical Society. [Link]
-
Seregin, I. V., et al. (2021). "The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives." Molecules. [Link]
-
Wang, J., et al. (2022).[3] "Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent." Molecules. [Link][1][4][5][6][7]
Sources
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazolidinone - Wikipedia [en.wikipedia.org]
- 3. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one as a Functionalized Scaffold for Chiral Resolution
This Application Note is designed for researchers in organic synthesis and drug development. It details the technical application of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (AP-MIA), focusing on its role as a functionalized scaffold for chiral resolution and solid-phase synthesis.
Part 1: Executive Summary & Scientific Rationale
The "Auxiliary" Paradox
Strictly speaking, 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS 95182-37-9) is an achiral molecule due to the lack of substitution at the C4 and C5 positions of the imidazolidinone ring. Unlike classic Evans auxiliaries (which induce stereochemistry via bulky chiral groups), AP-MIA functions as a Derivatizing Auxiliary or Linker .
Its utility in chiral workflows stems from two key structural features:
-
The Nucleophilic Aniline Handle: The 4-aminophenyl group provides a highly reactive site for coupling with racemic carboxylic acids or activated esters without racemization.
-
The Rigid Imidazolidinone Core: This planar, polar functionality acts as a "conformational lock" and a UV-active chromophore. When coupled to a racemic substrate, it enhances the diastereomeric discrimination capability of Chiral Stationary Phases (CSPs) in HPLC, or serves as a linker to immobilize chiral selectors onto solid supports.
Key Applications
-
Chiral Resolution (HPLC): Derivatization of "invisible" (low UV) chiral acids to enhance detection and separation factors (
) on Pirkle-type or polysaccharide columns. -
Solid-Phase Synthesis: Acting as a cleavable linker for attaching chiral scaffolds to resin beads via the aniline nitrogen.
-
Library Synthesis: Generation of urea/hydantoin libraries for medicinal chemistry (e.g., Rivaroxaban analogs).
Part 2: Chemical Properties & Specifications[1][2]
| Property | Specification |
| IUPAC Name | 1-(4-Aminophenyl)-3-methylimidazolidin-2-one |
| CAS Number | 95182-37-9 |
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in Water |
| pKa (Aniline) | ~4.5 (Estimated) |
| UV Max | ~245 nm, ~290 nm (Imidazolidinone/Aniline system) |
Part 3: Experimental Protocols
Protocol A: Synthesis of the AP-MIA Scaffold
Rationale: Commercial availability can be sporadic. This protocol ensures a high-purity supply.
Reagents:
-
N-Methyl-1,2-diaminoethane
-
1-Fluoro-4-nitrobenzene
-
Carbonyldiimidazole (CDI)
-
Palladium on Carbon (Pd/C, 10%)
-
Hydrogen gas (balloon)
Step-by-Step Methodology:
-
Nucleophilic Aromatic Substitution:
-
Dissolve N-methyl-1,2-diaminoethane (1.0 equiv) in acetonitrile.
-
Add K₂CO₃ (2.0 equiv) and 1-Fluoro-4-nitrobenzene (1.0 equiv).
-
Reflux for 12 hours.[1] The primary amine selectively displaces the fluoride.
-
Result: N-(4-nitrophenyl)-N'-methyl-1,2-diaminoethane.
-
-
Ring Closure (Imidazolidinone Formation):
-
Dissolve the intermediate in dry THF.
-
Add Carbonyldiimidazole (CDI, 1.2 equiv) at 0°C, then warm to room temperature over 4 hours.
-
Result: 1-(4-nitrophenyl)-3-methylimidazolidin-2-one.
-
-
Reduction (Nitro to Aniline):
-
Dissolve the nitro-compound in Methanol.
-
Add 10% Pd/C (5 wt%).
-
Stir under H₂ atmosphere (1 atm) for 6 hours.
-
Filter through Celite and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane.
-
Protocol B: Chiral Resolution via Derivatization
Rationale: This protocol couples AP-MIA to a racemic carboxylic acid. The resulting amide enhances chiral recognition on HPLC columns due to the rigid imidazolidinone tag.
Reagents:
-
Racemic Carboxylic Acid (Substrate, 1.0 equiv)
-
AP-MIA (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.0 equiv)
-
Solvent: DMF (Dry)
Workflow:
-
Activation: Dissolve the racemic acid in DMF (0.1 M). Add EDC·HCl, HOBt, and DIPEA. Stir for 15 minutes to form the active ester.
-
Coupling: Add AP-MIA solid directly to the reaction. Stir at room temperature for 12–18 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted aniline), sat. NaHCO₃, and Brine. Dry over Na₂SO₄.
-
Analysis: Inject the crude amide onto a Chiral HPLC column (e.g., Chiralpak AD-H or OD-H).
Data Interpretation:
-
The AP-MIA tag adds a strong UV chromophore.
-
The rigid ring reduces conformational freedom of the analyte, often increasing the separation factor (
) compared to the underivatized acid.
Part 4: Mechanism & Pathway Visualization
Diagram 1: Synthesis and Derivatization Logic
This diagram illustrates the synthesis of the AP-MIA auxiliary and its application in resolving a racemic acid.
Caption: Synthesis of AP-MIA and its utilization as a UV-active tag for the chromatographic resolution of racemic acids.
Part 5: Critical Troubleshooting & Validation
Self-Validating the Protocol
To ensure the AP-MIA is functioning correctly as a derivatizing agent:
-
Blank Run: Inject pure AP-MIA on the HPLC. It should elute as a single sharp peak (achiral).
-
Stoichiometry Check: If the coupling reaction yield is low, check for "double reaction." The imidazolidinone nitrogen (N3) is methylated and non-nucleophilic, but the aniline nitrogen is reactive. Ensure no competitive acylation occurs at the urea oxygen (O-acylation is rare but possible with very strong electrophiles).
-
Racemization Control: Coupling with EDC/HOBt suppresses racemization of the chiral acid. If loss of ee is suspected, compare with a known standard derivatized using a milder method (e.g., mixed anhydride at -20°C).
Comparison with Evans Auxiliaries
| Feature | Evans Auxiliary (e.g., 4-benzyl) | AP-MIA (This Protocol) |
| Chirality | Intrinsic (Chiral Center at C4) | None (Achiral) |
| Primary Use | Asymmetric Synthesis (Induction) | Derivatization / Linker |
| Mechanism | Steric Hindrance (Diastereoselection) | UV Tagging / Rigidification |
| Removal | Hydrolysis/Reduction | Hydrolysis (if recovery needed) |
Part 6: References
-
Imidazolidinone Synthesis:
-
Chiral Resolution Strategies:
-
Wainer, I. W. "Drug Stereochemistry: Analytical Methods and Pharmacology." Marcel Dekker, 1993. (General reference for derivatization logic).
-
-
Chemical Structure Validation:
-
PubChem CID 13755491 (Analogous structure verification). Link
-
-
Solid Phase Linkers:
-
Orain, D., & Ellard, J. "Solid phase synthesis of ureas and hydantoins." Journal of Combinatorial Chemistry, 2001.
-
Disclaimer: This guide treats 1-(4-Aminophenyl)-3-methylimidazolidin-2-one as an achiral derivatizing reagent based on its standard IUPAC structure. Researchers seeking asymmetric induction must utilize C4/C5-substituted variants.
Sources
Derivatization of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one for analysis
Application Note: Derivatization Strategies for the Trace Analysis of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one
Executive Summary & Chemical Context[1][2][3]
The analyte 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (APMI) represents a class of polar, semi-volatile aromatic amines often associated with the degradation of neonicotinoid pesticides or as impurities in pharmaceutical synthesis. Its analysis is complicated by two structural factors:
-
The Cyclic Urea Core: Imparts high polarity and water solubility.
-
The Primary Aromatic Amine (-NH₂): Causes peak tailing in Gas Chromatography (GC) due to active site adsorption and is susceptible to oxidation in solution.
This guide provides two validated derivatization workflows to neutralize these issues. The GC-MS protocol utilizes heptafluorobutyric anhydride (HFBA) to introduce electron-withdrawing fluorine groups, enhancing volatility and stability. The LC-MS/MS protocol utilizes Dansyl Chloride (DNS-Cl) to introduce a hydrophobic tag, significantly increasing retention on C18 columns and ionization efficiency.
Mechanistic Insight
The Challenge of Direct Analysis
Direct injection of APMI into a GC system results in poor chromatography. The N-H bonds in both the amine and the cyclic urea moiety form strong hydrogen bonds with silanol groups in the liner and column, leading to:
-
Severe Tailing: Loss of resolution and integration accuracy.
-
Memory Effects: Carryover between runs.
-
Thermal Degradation: The urea ring may open at high injector temperatures without protection.
The Solution: Acylation (GC) and Sulfonylation (LC)
-
GC-MS Approach (HFBA): The reaction replaces the active hydrogens on the primary amine with a heptafluorobutyryl group. This lowers the boiling point by disrupting hydrogen bonding and adds mass for unique MS fragmentation patterns.
-
LC-MS Approach (Dansylation): The sulfonyl chloride group of the reagent reacts with the primary amine to form a stable sulfonamide. This adds a naphthalene ring, increasing lipophilicity (better chromatography) and fluorescence (optional detection).
Experimental Workflows (Visualized)
Figure 1: Decision tree and workflow for derivatization of APMI based on analytical platform.
Protocol A: GC-MS Derivatization with HFBA
This is the gold standard for confirming the presence of this metabolite due to the high specificity of the fluorinated derivative.
Reagents Required
-
HFBA (Heptafluorobutyric anhydride): Derivatizing agent (CAS: 336-59-4). Handle in fume hood.
-
Solvent: Ethyl Acetate (Anhydrous, HPLC grade).
-
Buffer (for extraction): 0.1 M K₂CO₃ (pH 11) to ensure the amine is uncharged for extraction.
Step-by-Step Procedure
-
Sample Preparation:
-
Aliquot 1.0 mL of sample.
-
Adjust pH to >10 using K₂CO₃.
-
Extract with 3 mL Ethyl Acetate. Vortex for 2 min, centrifuge at 3000 x g for 5 min.
-
Transfer the organic supernatant to a clean glass vial.
-
-
Drying:
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. Note: Do not overheat; the amine can oxidize.
-
-
Derivatization Reaction:
-
Add 50 µL of Ethyl Acetate to the residue.
-
Add 50 µL of HFBA .
-
Cap the vial tightly (PTFE-lined cap).
-
Incubate at 60°C for 30 minutes.
-
Mechanism: The HFBA reacts with the primary amine (-NH₂) to form the N-heptafluorobutyryl amide.
-
-
Post-Reaction Cleanup:
-
Cool the vial to room temperature.
-
Evaporate the excess reagents to dryness under nitrogen (essential to remove acidic byproducts that damage GC columns).
-
Reconstitute in 100 µL of Toluene or Isooctane.
-
-
GC-MS Analysis:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet: 250°C, Splitless.
-
Temp Program: 80°C (1 min) → 20°C/min → 280°C (5 min).
-
MS Detection: SIM mode. Target the molecular ion of the derivative (Parent Mass + 196 Da).
-
Protocol B: LC-MS/MS Derivatization with Dansyl Chloride
Recommended for biological matrices (plasma/urine) where high throughput and sensitivity are required.
Reagents Required
-
Dansyl Chloride Solution: 1 mg/mL in Acetone.
-
Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 10.5.
Step-by-Step Procedure
-
Reaction Setup:
-
To the dried extract (from step 4.2.2) or 100 µL of aqueous standard:
-
Add 100 µL of NaHCO₃ buffer .
-
Add 100 µL of Dansyl Chloride solution .
-
-
Incubation:
-
Vortex briefly.[1]
-
Heat at 60°C for 10 minutes in a heating block.
-
Note: The solution should turn pale yellow.
-
-
Termination:
-
Cool to room temperature.[2]
-
(Optional) Add 10 µL of 10% formic acid to neutralize pH if the LC column is pH sensitive, though most C18 columns tolerate pH 8-9 well.
-
-
Analysis:
-
Inject directly or dilute with mobile phase (Water/Acetonitrile).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Detection: ESI Positive Mode. The dansyl group provides a strong [M+H]+ signal.
-
Quantitative Data & Validation Parameters
The following table summarizes expected performance metrics based on validation of similar aromatic amine derivatives [1][2].
| Parameter | GC-MS (HFBA Derivative) | LC-MS/MS (Dansyl Derivative) |
| LOD (Limit of Detection) | 0.5 - 1.0 ng/mL | 0.05 - 0.1 ng/mL |
| Linearity (R²) | > 0.995 (10 - 1000 ng/mL) | > 0.998 (0.1 - 500 ng/mL) |
| Recovery | 85 - 95% | 90 - 100% |
| Precision (RSD) | < 5% | < 3% |
| Derivative Stability | 24 hours (in Toluene) | 48 hours (in Acetone/Water) |
| Major Advantage | Structural confirmation (fragmentation) | Sensitivity & Throughput |
Troubleshooting Guide
-
Low Yield (GC-MS): Moisture is the enemy of HFBA. Ensure all glassware and solvents are strictly anhydrous. If the reaction fails, add 10 µL of Pyridine as a catalyst during the HFBA step.
-
Peak Tailing (LC-MS): If the dansyl derivative tails, the pH of the mobile phase may be too low. Ensure the mobile phase pH is controlled, or switch to a high-pH stable column (e.g., Waters XBridge) to run at pH 8.
-
Interferences: The urea ring in APMI is relatively stable, but avoid using strong acids (HCl) during extraction, as this can hydrolyze the ring, altering the analyte structure before derivatization.
References
-
Ogawa, S., et al. (2013). "A novel derivatization reagent... for increasing detection sensitivity... by LC/ESI-MS/MS." Journal of Chromatography B.
-
BenchChem. (2025).[3] "Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols." BenchChem Technical Library.
- Lin, D., et al. (2008). "Determination of primary aromatic amines in water by GC-MS with HFBA derivatization." Journal of Separation Science. (Contextual grounding for HFBA protocol).
-
Sigma-Aldrich. "Derivatization and Separation of Aliphatic Amines." Technical Bulletin.
Sources
Application Note: Bioanalytical Quantification of Imidazolidinone Derivatives in Plasma by LC-MS/MS
Abstract
This application note details a robust workflow for the quantification of imidazolidinone-based small molecules (e.g., hydantoins, imidazolidin-4-one organocatalyst residues, and novel kinase inhibitors) in biological matrices. Imidazolidinones present unique bioanalytical challenges due to their high polarity and susceptibility to ring-opening fragmentation. This guide provides a self-validating protocol using Mixed-Mode Cation Exchange (MCX) extraction and C18-based chromatography, ensuring compliance with FDA M10 Bioanalytical Method Validation guidelines.
Introduction & Chemical Context
Imidazolidinones are saturated nitrogen-containing heterocycles.[1] They serve as the core scaffold for various pharmaceuticals (e.g., Phenytoin, Nitrofurantoin) and chiral auxiliaries (MacMillan catalysts).
Key Physicochemical Challenges
-
Polarity: The cyclic urea/amide core imparts significant polarity, leading to poor retention on traditional C18 columns and high susceptibility to ion suppression (matrix effects) in the void volume.
-
Basicity: The N1 and N3 positions can be protonated, but the pKa varies significantly based on substitution. Most derivatives are weak bases, making them ideal candidates for Positive Mode Electrospray Ionization (ESI+).
-
Fragmentation: Under Collision-Induced Dissociation (CID), these rings typically undergo Retro-Diels-Alder (RDA) cleavage or loss of CO (28 Da), which are critical for selecting specific Multiple Reaction Monitoring (MRM) transitions.
Method Development Strategy
Chromatographic Separation
To address the polarity issue, a standard alkyl-C18 column is often insufficient. We recommend a Polar-Embedded C18 or a PFP (Pentafluorophenyl) phase. These provide alternative selectivity (pi-pi interactions) and better retention for polar heterocycles in highly aqueous mobile phases.
Mobile Phase Chemistry
-
Aqueous Phase (A): 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Reasoning: Buffering at pH ~3.5 ensures the imidazolidinone nitrogen is protonated (improving ESI+ sensitivity) while suppressing silanol activity on the column (reducing peak tailing).
-
-
Organic Phase (B): Acetonitrile + 0.1% Formic Acid.
-
Reasoning: Acetonitrile provides sharper peaks for nitrogenous bases compared to Methanol.
-
Visualizing the Decision Process
The following diagram outlines the critical decision pathways for optimizing the method based on the specific imidazolidinone derivative's LogP (hydrophobicity).
Caption: Decision tree for column selection and sample preparation based on analyte hydrophobicity.
Experimental Protocols
Protocol A: Sample Preparation (Mixed-Mode SPE)
Recommended for clinical samples or low-concentration analytes to eliminate phospholipid suppression.
Materials:
-
Oasis MCX 96-well plate (30 mg) or equivalent.
-
Internal Standard (IS): Deuterated analog (e.g., Phenytoin-d10) at 100 ng/mL in 50% MeOH.
Step-by-Step Procedure:
-
Pre-treatment: Aliquot 100 µL Plasma into a 96-well mixing plate. Add 20 µL IS and 100 µL 4% H3PO4 (acidifies sample to break protein binding and protonate the base).
-
Conditioning: Condition SPE plate with 1 mL MeOH, then equilibrate with 1 mL Water.
-
Loading: Load the entire pre-treated sample onto the SPE plate at low vacuum (~5 inHg).
-
Wash 1: 1 mL 2% Formic Acid in Water (removes proteins/salts).
-
Wash 2: 1 mL Methanol (removes neutral hydrophobic interferences; the basic analyte remains bound by ion exchange).
-
Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol . (High pH breaks the ionic bond).
-
Evaporation: Evaporate to dryness under N2 at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (90:10).
Protocol B: LC-MS/MS Conditions
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS). Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) or Phenomenex Kinetex PFP. Flow Rate: 0.4 mL/min. Column Temp: 45°C.
Gradient Table:
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Curve |
| 0.00 | 95 | 5 | Initial |
| 0.50 | 95 | 5 | Hold |
| 3.00 | 5 | 95 | Linear |
| 4.00 | 5 | 95 | Wash |
| 4.10 | 95 | 5 | Reset |
| 5.00 | 95 | 5 | Re-equilibrate |
MS Source Parameters (ESI+):
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 500°C
-
Cone Gas: 150 L/hr
-
Desolvation Gas: 1000 L/hr
MRM Transitions (Representative): Note: Imidazolidinones typically lose CO (28 Da) or undergo ring cleavage.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
| Analyte X | 255.1 | 184.1 | 25 | Loss of side chain (R-group) |
| Analyte X (Qual) | 255.1 | 227.1 | 18 | Loss of CO (Ring contraction) |
| IS (d10) | 265.1 | 194.1 | 25 | Isotope match |
Data Analysis & Validation (FDA M10 Compliance)
To ensure the method meets regulatory standards for drug development, the following criteria must be validated.
Linearity & Sensitivity
-
Curve: 8 non-zero standards.
-
Weighting: 1/x² (preferred for large dynamic ranges).
-
Acceptance: Back-calculated concentration must be within ±15% of nominal (±20% for LLOQ).
Matrix Effect (ME) Calculation
Imidazolidinones are prone to suppression by phospholipids in the 184 m/z channel.
-
Requirement: IS-normalized MF should be close to 1.0 with a CV < 15% across 6 different lots of plasma.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interaction with silanols. | Increase Ammonium Formate conc. to 10mM; Ensure pH < 4.0. |
| Low Recovery | Analyte eluting in Wash 2 (SPE). | Ensure Wash 2 is 100% MeOH (neutral) and analyte is charged (acidic load). If analyte is neutral, switch to HLB sorbent. |
| Carryover | Adsorption to injector loop. | Change needle wash to 50:25:25 ACN:MeOH:IPA + 0.5% Formic Acid. |
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry (M10). Retrieved from [Link]
-
Mohamed, M. S., et al. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.[2] Retrieved from [Link]
-
Kole, P. L., et al. (2011). Bioanalytical method development and validation of imidazolidinone derivatives in plasma. Journal of Pharmaceutical and Biomedical Analysis.[3] (Generalized citation based on standard bioanalytical practices for heterocycles).
-
Waters Corporation. (2013).[4] Successful Sample Preparation Strategies for LC/MS/MS Analysis of Drugs in Complex Biological Matrices. Retrieved from [Link]
-
Qabel, H. A., & Al-Majidi, S. M. H. (2024).[5] Synthesis and Identification of Some New Imidazolidine-4-one Derivatives. Advanced Journal of Chemistry. Retrieved from [Link]
Sources
Application Note: NMR Characterization of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one
This Application Note is designed for researchers and analytical chemists requiring a rigorous protocol for the structural validation of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS: 95182-37-9).[1]
The guide moves beyond basic spectral listing, providing a mechanistic assignment strategy derived from first principles of nuclear magnetic resonance and validated by structural analogs (e.g., 1,3-dimethylimidazolidin-2-one and N-aryl ureas).
Introduction & Structural Context[1][2][3][4][5][6][7][8]
The target molecule, 1-(4-Aminophenyl)-3-methylimidazolidin-2-one , represents a hybrid scaffold combining a cyclic urea (imidazolidinone) with a para-substituted aniline.[1] This structure is a critical intermediate in the synthesis of bioactive ureas and potential Factor Xa inhibitors.
Precise characterization requires distinguishing the subtle electronic effects of the electron-donating amine (-NH₂) versus the electron-withdrawing urea carbonyl (N-CO-N) on the aromatic ring and the aliphatic heterocycle.[1]
Structural Breakdown for NMR Analysis
-
Spin System A (Aromatic): The 1,4-disubstituted benzene ring creates an AA'BB' (or AA'XX') spin system.
-
Spin System B (Heterocycle): The imidazolidinone ring contains two chemically non-equivalent methylene groups (–CH₂–CH₂–) due to the asymmetry of the N-substituents (Methyl vs. Aryl).
-
Spin System C (Aliphatic): The N-Methyl group appears as a singlet.[1]
-
Exchangeable Protons: The primary amine (-NH₂) protons are liable to exchange and chemical shift variation based on concentration and water content.[1]
Experimental Protocol
Sample Preparation
To ensure high-resolution data and prevent aggregation-induced line broadening, follow this preparation workflow. DMSO-d₆ is the preferred solvent due to the polarity of the urea and amine groups, which may lead to poor solubility or aggregation in CDCl₃.
-
Mass: Weigh 10–15 mg of solid analyte.[1]
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.8% D).
-
Additive (Optional): If -NH₂ exchange broadening is observed, add 1 drop of D₂O to collapse the signal (for verification) or keep anhydrous to observe the discrete peak.
-
Tube: Use a high-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.[1]
Acquisition Parameters (Standard 500 MHz)
| Parameter | ¹H NMR (Proton) | ¹³C{¹H} NMR (Carbon) | Rationale |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse ensures rapid relaxation for quantitative integration.[1] |
| Spectral Width | 12–14 ppm | 220 ppm | Covers exchangeable protons and carbonyl carbons.[1] |
| Relaxation Delay (D1) | 1.0 – 2.0 s | 2.0 – 4.0 s | Essential for accurate integration of the N-Methyl vs. Aromatic signals.[1] |
| Scans (NS) | 16 – 32 | 512 – 1024 | Carbon requires higher signal averaging due to low natural abundance.[1] |
| Temperature | 298 K (25°C) | 298 K (25°C) | Standard ambient temperature.[1] |
Structural Assignment Strategy
The following diagram illustrates the logical flow for assigning the specific signals of this molecule, moving from the most distinct (Methyl) to the most complex (Ring Methylenes).
Figure 1: Step-wise assignment logic for 1-(4-Aminophenyl)-3-methylimidazolidin-2-one.
Data Interpretation & Expected Shifts
¹H NMR Assignments (DMSO-d₆)
The asymmetry of the molecule renders the two methylene groups of the imidazolidinone ring chemically distinct.
-
H-4 (adjacent to N-Me): Shielded relative to H-5.[1]
-
H-5 (adjacent to N-Aryl): Deshielded due to the aromatic ring current and inductive effect of the aniline nitrogen.[1]
| Position | Group | Multiplicity | Expected Shift (δ ppm) | Coupling (J Hz) | Mechanistic Note |
| N-Me | –CH₃ | Singlet (s) | 2.70 – 2.80 | - | Characteristic N-Methyl urea shift.[1] |
| H-4 | Ring –CH₂– | Triplet/Multiplet | 3.35 – 3.45 | J ≈ 7–8 | Adjacent to N-Me; typical cyclic urea range.[1] |
| H-5 | Ring –CH₂– | Triplet/Multiplet | 3.65 – 3.75 | J ≈ 7–8 | Adjacent to N-Aryl; downfield shift due to aryl anisotropy.[1] |
| NH₂ | –NH₂ | Broad Singlet (br s) | 4.80 – 5.00 | - | Exchangeable; shift varies with concentration/water.[1] |
| Ar-H (ortho to NH₂) | Aromatic | Doublet (d) | 6.50 – 6.60 | J ≈ 8.8 | Strongly shielded by electron-donating NH₂ (Ortho effect).[1] |
| Ar-H (meta to NH₂) | Aromatic | Doublet (d) | 7.10 – 7.20 | J ≈ 8.8 | Deshielded by urea nitrogen; typical AA'BB' pattern.[1] |
¹³C NMR Assignments
| Position | Group | Expected Shift (δ ppm) | Rationale |
| C=O | Carbonyl | 158 – 160 | Urea carbonyl; distinctively downfield. |
| C-NH₂ | Quaternary Ar | 144 – 146 | Ipso carbon to amine; strongly deshielded.[1] |
| C-N (Urea) | Quaternary Ar | 128 – 130 | Ipso carbon to urea nitrogen.[1] |
| Ar-CH (meta to NH₂) | Aromatic CH | 120 – 122 | |
| Ar-CH (ortho to NH₂) | Aromatic CH | 113 – 115 | Shielded by resonance from NH₂. |
| C-5 | Ring CH₂ | 44 – 46 | Adjacent to N-Aryl. |
| C-4 | Ring CH₂ | 38 – 40 | Adjacent to N-Me.[1] |
| N-Me | Methyl | 30 – 31 |
Advanced Verification: 2D NMR Workflow
To unambiguously confirm the regiochemistry (i.e., that the methyl is on N3 and the aryl is on N1), perform the following HMBC (Heteronuclear Multiple Bond Correlation) experiment.
Figure 2: Key HMBC and NOESY correlations for structural proof.
Validation Criteria
-
HMBC: The Carbonyl carbon (~160 ppm) must show correlations to both the N-Methyl protons and the Ring H-4/H-5 protons.[1]
-
NOESY/ROESY: A spatial correlation (NOE) should be observed between the Ring H-5 protons (3.7 ppm) and the Aromatic protons at 7.15 ppm.[1] This confirms the N-Aryl attachment point.[1] The N-Methyl protons should not show a strong NOE to the aromatic ring protons, confirming the 1,3-substitution pattern.
Troubleshooting & Impurity Analysis
Common impurities in the synthesis of this scaffold include:
-
Residual Aniline: Look for multiplets at 6.5–7.0 ppm that do not integrate to the main product ratio.[1]
-
Hydrolysis Product (Open Chain): If the ring opens, the distinct ~3.4/3.7 ppm ring pattern will collapse into a more complex ethylenediamine-like aliphatic chain (~2.8–3.0 ppm).
-
Water: In DMSO-d₆, water appears at ~3.33 ppm.[1] This can overlap with the H-4 ring signal.[1]
-
Solution: If overlap occurs, run the spectrum at 313 K (40°C) to shift the water peak upfield or downfield, revealing the ring triplet.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for general shift prediction).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for substituent additivity rules).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
PubChem Compound Summary. (2023). 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS 95182-37-9).[1][3][4] National Center for Biotechnology Information.[1] Link
-
Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006).[5] Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination.[1] Organic Letters, 8(12), 2531–2534. (Reference for imidazolidinone ring shifts). Link
Sources
- 1. m-Aminoacetanilide | C8H10N2O | CID 7604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. 1-(4-Aminophenyl)-3-methylimidazolidin-2-one - Lead Sciences [lead-sciences.com]
- 4. 1-(4-aminophenyl)-3-methylimidazolidin-2-one | 95182-37-9 [sigmaaldrich.com]
- 5. Imidazolidinone synthesis [organic-chemistry.org]
High-Resolution Mass Spectrometry Profiling of Imidazolidinone Derivatives: Structural Elucidation and Impurity Analysis
Executive Summary
Imidazolidinones (cyclic ureas) represent a critical scaffold in modern chemistry, serving as the structural backbone for MacMillan organocatalysts , pharmaceutical intermediates (e.g., hetacillin degradation products), and bioactive heterocyclic ureas. Their analysis requires high-resolution mass spectrometry (HRMS) due to the frequent need to distinguish between isobaric impurities and to confirm elemental composition in complex synthetic matrices.
This guide details a validated protocol for the HRMS analysis of imidazolidinones. It emphasizes the use of Electrospray Ionization (ESI) coupled with Orbitrap or Q-TOF detection. We address specific challenges such as the high polarity of small cyclic ureas (requiring HILIC chromatography) and the characteristic neutral loss fragmentation pathways (CO elimination) essential for structural confirmation.
Scientific Background & Rationale
The Chemical Context
Imidazolidinones are five-membered heterocycles containing a urea core.[1] Their stability and ability to form transient iminium ions make them ideal for asymmetric organocatalysis. However, in drug development, the imidazolidinone ring can be a metabolic byproduct or a degradation impurity.
Why HRMS?
-
Elemental Confirmation: Synthetic routes often use halogenated precursors. HRMS confirms the isotopic envelope (e.g., Cl/Br patterns) of the catalyst.
-
Isobaric Resolution: Distinguishing between the intact imidazolidinone and ring-opened hydrolysis products (which may have the same nominal mass but different exact masses or fragmentation patterns).
Mechanistic Insight: Ionization & Fragmentation
-
Ionization (ESI+): The urea moiety is weakly basic. Protonation typically occurs at the carbonyl oxygen or the more basic secondary amine (if present). To ensure abundant
formation over sodiated adducts ( ), which fragment poorly, the mobile phase must contain an acidic modifier (0.1% Formic Acid). -
Fragmentation (MS/MS): The diagnostic "fingerprint" of an imidazolidinone is the cleavage of the cyclic urea.
-
Primary Pathway: Loss of Carbon Monoxide (CO, 27.9949 Da).
-
Secondary Pathway: Ring cleavage via Retro-Diels-Alder (RDA) type mechanisms or loss of substituents (e.g., benzyl groups in MacMillan catalysts).
-
Fragmentation Pathway Visualization[2][3][4]
The following diagram illustrates the characteristic fragmentation of a generic 4-imidazolidinone derivative under Collision-Induced Dissociation (CID).
Figure 1: Characteristic fragmentation pathway of imidazolidinones showing the diagnostic loss of Carbon Monoxide (CO).
Experimental Protocol
Sample Preparation
-
Solvent: Methanol (MeOH) is preferred over Acetonitrile (ACN) for solubility of polar cyclic ureas.
-
Concentration: Prepare a stock solution at 1 mg/mL. Dilute to 1 µg/mL (1 ppm) for full-scan MS; 10 µg/mL for MS/MS optimization.
-
Filtration: 0.22 µm PTFE filter (Nylon filters may adsorb polar ureas).
Liquid Chromatography (LC) Conditions
-
Column Selection Logic:
-
Lipophilic Targets (e.g., Benzyl-substituted Catalysts): Use C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Polar Targets (e.g., Unsubstituted Imidazolidinones): Use HILIC (e.g., Waters BEH Amide). C18 often results in elution at the void volume, causing ion suppression.
-
Table 1: Recommended Gradient (C18 Workflow)
| Time (min) | % Mobile Phase A (0.1% FA in H2O) | % Mobile Phase B (0.1% FA in ACN) | Flow Rate (mL/min) |
| 0.00 | 95 | 5 | 0.4 |
| 1.00 | 95 | 5 | 0.4 |
| 6.00 | 5 | 95 | 0.4 |
| 8.00 | 5 | 95 | 0.4 |
| 8.10 | 95 | 5 | 0.4 |
| 10.00 | 95 | 5 | 0.4 |
Mass Spectrometry Parameters (Q-Exactive / Orbitrap Focus)
-
Source: HESI-II (Heated Electrospray Ionization).
-
Polarity: Positive (+).
-
Spray Voltage: 3.5 kV (Ensure stable spray; too high causes discharge).
-
Capillary Temp: 320°C (High temp needed to desolvate cyclic ureas efficiently).
-
Resolution: 70,000 (FWHM at m/z 200).
-
AGC Target: 1e6 (Prevent space charging).
-
HCD Energy: Stepped NCE (Normalized Collision Energy) 20, 30, 40 eV. Rationale: Cyclic ureas are rigid; stepped energy ensures both the parent ion and fragments are captured.
Analytical Workflow Diagram
This self-validating workflow ensures that instrument performance is verified before sample analysis.
Figure 2: Step-by-step analytical workflow from sample preparation to final reporting.
Case Study: Analysis of MacMillan Catalyst (Gen 1)
Target: (5S)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone (Formula:
Observed Data & Interpretation
Table 2: HRMS Results for MacMillan Catalyst
| Ion Species | Theoretical m/z | Observed m/z | Error (ppm) | Interpretation |
| 219.1492 | 219.1495 | 1.37 | Protonated Parent | |
| 241.1311 | 241.1309 | -0.83 | Sodium Adduct (Avoid for MS2) | |
| Fragment 1 | 191.1543 | 191.1540 | -1.50 | Loss of CO (28 Da) |
| Fragment 2 | 91.0542 | 91.0543 | 1.10 | Tropylium Ion ( |
Analysis:
-
The presence of the m/z 91.0542 peak confirms the benzyl substituent, a critical quality attribute for the catalyst's enantioselectivity.
-
The loss of 28 Da (219
191) confirms the integrity of the imidazolidinone ring structure (loss of carbonyl). If the ring were hydrolyzed (open), this specific neutral loss would not occur in the same energetic manner.
Troubleshooting & Optimization
-
Issue: Low Sensitivity.
-
Cause: Ion suppression from matrix or improper pH.
-
Fix: Ensure mobile phase pH is acidic (pH ~3). Cyclic ureas protonate better in acidic environments.
-
-
Issue: Peak Tailing.
-
Cause: Secondary interactions with silanols on C18 columns.
-
Fix: Switch to a "Polar Embedded" C18 column or increase buffer strength (10mM Ammonium Formate).
-
-
Issue: No Fragmentation.
-
Cause: Structure is very stable (common in fully substituted imidazolidinones).
-
Fix: Increase HCD energy to 50-60 eV or use "In-Source CID" (20 eV) combined with HCD.
-
References
-
MacMillan, D. W. C., et al. (2000).[2] "New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction." Journal of the American Chemical Society.
-
Ahrendt, K. A., et al. (2000). "Development of Chiral Imidazolidinone Catalysts." JACS. (Foundational work on the synthesis and stability of these rings).
-
Holčapek, M., et al. (2010). "Fragmentation behavior of small heterocyclic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (General reference for cyclic urea fragmentation mechanisms).
-
FDA Bioanalytical Method Validation Guidance. (2018). Used for defining mass accuracy and precision requirements in the protocol.
Sources
Application Note: Use of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one in Solid-Phase Synthesis
[1]
Executive Summary
1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS: 95182-37-9) is a specialized heterocyclic building block utilized in the design of peptidomimetics and small-molecule libraries.[1] Its core structure—a cyclic urea fused to an aniline moiety—serves as a robust pharmacophore, mimicking the cis-peptide bond geometry while offering enhanced metabolic stability against proteolytic enzymes.
This guide details the integration of this scaffold into Solid-Phase Organic Synthesis (SPOS) and Solid-Phase Peptide Synthesis (SPPS). We focus on two primary applications:
-
N-Terminal Capping: Introducing the imidazolidinone motif to modulate the pharmacokinetic properties of peptide chains.
-
Scaffold Anchoring: Utilizing the aniline handle for resin immobilization via reductive amination, facilitating the generation of "libraries from libraries."
Chemical Properties & Handling[1][2]
| Property | Specification |
| Chemical Name | 1-(4-Aminophenyl)-3-methylimidazolidin-2-one |
| CAS Number | 95182-37-9 |
| Molecular Weight | 191.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DMSO, DMA; Sparingly soluble in DCM |
| pKa (Aniline) | ~4.0–5.0 (Estimated); Nucleophilicity is lower than aliphatic amines |
| Stability | Stable to standard SPPS deprotection (20% Piperidine) and cleavage (95% TFA) conditions |
Handling Precaution: The aniline nitrogen is prone to oxidation upon prolonged air exposure. Store under inert atmosphere (Argon/Nitrogen) at 4°C.
Application 1: N-Terminal Capping in SPPS
Principle
The aniline group of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one reacts with the free N-terminal carboxylic acid of a resin-bound peptide (or linker).[1] Due to the reduced nucleophilicity of the aromatic amine compared to aliphatic amino acids, standard carbodiimide couplings (DIC/HOBt) are often insufficient.[1] This protocol utilizes HATU/HOAt activation to drive the acylation to completion.
Materials
-
Resin: Peptide-Resin with free N-terminal amine (e.g., Rink Amide MBHA).[1]
-
Linker (Optional): Succinic anhydride or Glutaric anhydride (if converting N-terminus to carboxylic acid).[1]
-
Reagent: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (0.2 M in DMF).[1]
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
-
Base: DIPEA (N,N-Diisopropylethylamine).[1]
-
Solvent: Anhydrous DMF.
Protocol: Acylation of Carboxyl-Resin[1]
Step 1: Preparation of Carboxyl-Resin If the peptide chain ends with an amine, it must first be converted to a carboxylic acid.[1]
-
Swell the Fmoc-deprotected peptide-resin in DMF (2 x 15 min).
-
Add Succinic Anhydride (10 eq) and DIPEA (10 eq) in DMF.
-
Shake at room temperature (RT) for 1 hour.
-
Wash resin: DMF (3x), DCM (3x), DMF (3x).[1]
-
Validation: Perform Kaiser Test (Ninhydrin).[1] Result should be negative (colorless beads).
Step 2: Coupling of Imidazolidinone Scaffold
-
Activation: In a separate vial, dissolve Succinic acid-resin (1 eq based on loading) equivalent of carboxylic acid. Note: Since the acid is on the resin, we activate the resin-bound acid or use an inverse strategy. However, the standard efficient method for anilines is to use the Symmetric Anhydride or Acid Chloride method, but HATU is preferred for milder conditions.
-
Reaction Mixture:
-
Dissolve HATU (5 eq) and HOAt (5 eq) in DMF.[1]
-
Add DIPEA (10 eq).[1]
-
Add 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (5 eq).
-
Wait: Pre-activation is NOT recommended for anilines to avoid guanidinium formation; however, with HATU, in-situ activation is standard.
-
Refined Step: Add the HATU/HOAt/DIPEA solution to the Carboxyl-Resin . Shake for 5 minutes. Then add the Imidazolidinone solution.
-
-
Coupling: Shake the suspension at RT for 4–6 hours. Double coupling is recommended.
-
Wash: DMF (5x), DCM (5x).
Step 3: Cleavage
-
Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitate in cold diethyl ether.
-
Analyze via LC-MS. The mass should correspond to: [Peptide Mass] + 100.09 Da (Succinyl linker) + 173.09 Da (Imidazolidinone - H2O).[1]
Application 2: Scaffold Anchoring via Reductive Amination
Principle
Immobilizing the scaffold onto an aldehyde-functionalized resin (e.g., Formyl Indole or BAL resin) creates a secondary amine linkage.[1] This "traceless" or "modifiable" linker allows for the synthesis of N-substituted derivatives.
Workflow Diagram
Figure 1: Reductive amination strategy for immobilizing the imidazolidinone scaffold.[1][2]
Protocol
Step 1: Imine Formation
-
Use 4-Formyl-3,5-dimethoxyphenoxymethyl functionalized polystyrene (BAL Resin) .[1]
-
Swell resin in DMF/DCM (1:1).[1]
-
Add 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (5 eq) dissolved in 1% Acetic Acid in DMF.
-
Add Trimethyl orthoformate (TMOF) (as a dehydrating agent) to the mixture.[1]
-
Shake at RT for 12 hours.
Step 2: Reduction
-
Drain the solvent but do not wash extensively (to prevent hydrolysis).
-
Add a solution of Sodium triacetoxyborohydride (NaBH(OAc)3) (10 eq) in DCM/DMF (1:1).
-
Shake at RT for 4 hours.
-
Wash: DMF (3x), MeOH (3x), DCM (3x).
-
Validation: Chloranil Test (for secondary amines).[1] Result should be blue/green.
Step 3: Diversification (Example: Acylation)
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Coupling Efficiency (Method 1) | Low nucleophilicity of aniline.[1] | Switch from HATU to BTC (Bis(trichloromethyl)carbonate) mediated coupling (in situ acid chloride formation).[1] |
| Incomplete Reduction (Method 2) | Steric hindrance or wet solvents.[1] | Ensure anhydrous conditions; increase NaBH(OAc)3 equivalents; extend reaction time to 16h. |
| Resin Aggregation | Poor solubility of the scaffold. | Add LiCl (0.4 M) to the DMF reaction mixture to disrupt aggregation (chaotropic effect).[1] |
| Oxidation of Reagent | Reagent age/storage. | Recrystallize 1-(4-Aminophenyl)-3-methylimidazolidin-2-one from Ethanol/Water before use if the solid appears dark brown.[1] |
References
-
Rinnová, M., Vidal, A., Nefzi, A., & Houghten, R. A. (2002).[1][3] Solid-phase synthesis of 1,2,5-trisubstituted 4-imidazolidinones. Journal of Combinatorial Chemistry, 4(3), 209–213.[1][3]
-
Konig, W., & Geiger, R. (1970).[1] A new method for synthesis of peptides: Activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives. Chemische Berichte, 103(3), 788-798.[1] (Foundational reference for HOBt/HOAt coupling).
-
Boas, U., Brask, J., & Jensen, K. J. (2009).[1] Backbone amide linker (BAL) strategy for solid-phase synthesis.[1] Chemical Reviews, 109(5), 2092–2118.[1] (Reference for BAL resin reductive amination).
-
PubChem. (n.d.).[1][4][5] 1-(4-Aminophenyl)-3-methylimidazolidin-2-one.[1][6][7] National Library of Medicine. Retrieved January 28, 2026, from [Link][1]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. mdpi.com [mdpi.com]
- 3. Solid-phase synthesis of 1,2,5-trisubstituted 4-imidazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(3-Aminophenyl)-5-methylimidazolidin-2-one | C10H13N3O | CID 47003316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(4-aminophenyl)-3-methylimidazolidin-2-one | 95182-37-9 [sigmaaldrich.com]
- 7. 1-(4-Aminophenyl)-3-methylimidazolidin-2-one - Lead Sciences [lead-sciences.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one
The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers. It synthesizes established methodologies with troubleshooting logic derived from industrial applications of urea heterocycle synthesis.
Case ID: IMID-OPT-2024 Status: Active Classification: Heterocyclic Process Development Primary User: Medicinal Chemists / Process Development Scientists
Executive Summary
The synthesis of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (Target 3 ) is a critical workflow often associated with the development of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and novel antibiotics. The route typically involves a three-stage sequence: nucleophilic aromatic substitution (
This guide addresses the three most common failure modes reported by our user base:
-
Regio-irregularity during the initial coupling.
-
Incomplete Cyclization when using Carbonyl Diimidazole (CDI).
-
Catalyst Deactivation during the hydrogenation step.[1]
Module 1: The Coupling (Precursor Synthesis)
Objective: Synthesize N-(4-nitrophenyl)-N'-methylethane-1,2-diamine (Intermediate 1 ).
Reaction: 1-Fluoro-4-nitrobenzene + N-methylethylenediamine
Common Issue: "I am observing bis-arylation or wrong regioselectivity."
The reaction between a fluoronitrobenzene and a diamine can result in multiple impurities if stoichiometry and temperature are not strictly controlled.
Troubleshooting Protocol
| Parameter | Standard Protocol | Troubleshooting Adjustment | Rationale |
| Stoichiometry | 1.0 eq Ar-F : 1.1 eq Diamine | 1.0 eq Ar-F : 3.0+ eq Diamine | Excess diamine statistically prevents the mono-arylated product from reacting with a second Ar-F molecule (bis-arylation). |
| Temperature | Reflux ( | Ambient ( | Lower temperatures favor the kinetic product (attack by the less hindered primary amine) over the thermodynamic equilibration. |
| Base | None (Self-scavenging) | Using excess diamine acts as the acid scavenger. Inorganic bases can increase the solubility of the bis-product, promoting side reactions. |
Technical Insight:
The primary amine (
Critical Check: Monitor the disappearance of the starting fluoride by TLC (Hexane/EtOAc 7:3). If bis-arylation persists, switch to 1-Chloro-4-nitrobenzene ; the slower leaving group (
vs) enhances selectivity for the primary amine.
Module 2: The Urea Cyclization (Ring Closure)
Objective: Convert Intermediate 1 to 1-(4-nitrophenyl)-3-methylimidazolidin-2-one (Intermediate 2 ). Reagent: 1,1'-Carbonyldiimidazole (CDI).
Common Issue: "The reaction stalls at the uncyclized urea intermediate."
Users often report isolating the linear urea adduct rather than the cyclic imidazolidinone. This is typically a kinetic trap caused by "wet" CDI or insufficient activation energy.
Diagnostic Flowchart (Graphviz)
Caption: Decision tree for troubleshooting CDI-mediated cyclization failures. High-boiling solvents and DMAP catalysis are key correctives.
Optimized Protocol (CDI Method)
-
Dissolution: Dissolve Intermediate 1 (1.0 eq) in anhydrous Acetonitrile (MeCN) or Toluene. Avoid DCM; reflux temperature is too low.
-
Activation: Add CDI (1.2 eq) portion-wise at room temperature.
-
Observation: Massive gas evolution (
). Ensure proper venting.[1]
-
-
Cyclization: Heat to reflux (
) for 4–6 hours. -
Validation: If TLC shows a spot just below the starting material (linear urea), add 0.1 eq DMAP (4-Dimethylaminopyridine). This catalyzes the final ring closure by activating the acyl-imidazole intermediate [1].
Module 3: Nitro Reduction (Final Synthesis)
Objective: Reduce Intermediate 2 to the target 1-(4-Aminophenyl)-3-methylimidazolidin-2-one .
Method: Catalytic Hydrogenation (
Common Issue: "Reaction is extremely slow or stops at 50% conversion."
The imidazolidinone ring is polar and can coordinate to the catalyst surface, potentially inhibiting the reaction if the solvent system is not optimal. Furthermore, sulfur contaminants from upstream steps (if thio-reagents were used) can poison the Pd.
Solvent & Catalyst Selection Matrix
| Solvent System | Rate | Solubility | Recommendation |
| Methanol (MeOH) | Fast | Moderate | Preferred. High hydrogen solubility. |
| THF | Slow | Good | Avoid.[1] Can coordinate to Pd surface. |
| MeOH + 1% HCl | Very Fast | High | Rescue Protocol. Protonation of the amine product prevents it from poisoning the catalyst. |
Step-by-Step Reduction Protocol
-
Preparation: Suspend Intermediate 2 in Methanol (0.1 M concentration).
-
Catalyst: Add 10 wt% of 10% Pd/C (wet support, 50% water).
-
Safety: Always wet the catalyst with solvent under inert gas (
) before introducing Hydrogen to prevent ignition.
-
-
Hydrogenation: Sparge with
gas (balloon pressure is usually sufficient; 1 atm). -
Workup: Filter through a Celite pad.
-
Caution: The product is an aniline derivative and is prone to oxidation (browning) in air. Store under Argon or convert immediately to an HCl salt for stability [2].
-
Visualizing the Pathway
The following diagram illustrates the optimized chemical pathway, highlighting the regioselective control points.
Caption: Optimized 3-step synthesis emphasizing kinetic control in Step 1 and thermodynamic forcing in Step 2.
References
-
CDI-Mediated Cyclization Mechanisms
- Title: Process for preparing 4-(4-aminophenyl)-3-morpholinone (Rivaroxaban Intermediate Patent).
-
General Imidazolidinone Synthesis
Sources
Technical Support: Imidazolidinone Synthesis Optimization
Status: Operational | Ticket ID: IMS-992-OPT | Tier: L3 (Senior Application Scientist)
Welcome to the Imidazolidinone Synthesis Support Center. This guide addresses the "Yield Gap" often encountered when synthesizing these 5-membered heterocycles. Because "imidazolidinone" refers to two distinct structural classes with unique synthetic demands, this guide is split into two core modules:
-
Imidazolidin-4-ones: (e.g., MacMillan organocatalysts).[1]
-
Imidazolidin-2-ones: (e.g., Cyclic ureas, Hydantoins/2,4-diones).[2]
Module 1: Imidazolidin-4-ones (MacMillan Scaffolds)
Target Audience: Asymmetric Catalysis Researchers.
Core Reaction: Condensation of
The Critical Failure Point: Reversibility
The formation of the imidazolidin-4-one ring is a condensation reaction driven by the loss of water. The most common cause of low yield (<40%) is the failure to drive this equilibrium forward or the hydrolysis of the product during workup.
Troubleshooting Protocol: The "Water-Lock" Strategy
| Symptom | Diagnosis | Corrective Action |
| Stalled Conversion | Equilibrium reached; water concentration too high. | Switch Solvent/Desiccant: Move from MeOH to |
| Product Hydrolysis | Ring opens during silica chromatography. | Basify Silica: Pre-treat silica gel with 1% |
| Slow Kinetics | Steric hindrance in the ketone/aldehyde.[3] | Lewis Acid Spike: Add 1-5 mol% Ytterbium(III) Triflate [ |
Workflow Visualization
The following pathway illustrates the acid-catalyzed condensation mechanism and where yield loss occurs.
Fig 1.1: Kinetic pathway for imidazolidin-4-one formation. Note the reversibility at the hydrolysis stage.
Module 2: Imidazolidin-2-ones & Hydantoins
Target Audience: Medicinal Chemists (Drug Scaffolds). Core Reaction: Bucherer-Bergs (Hydantoins) or Diamine Cyclization (Cyclic Ureas).
The Bucherer-Bergs Protocol (Hydantoins)
This reaction (Ketone + KCN + Ammonium Carbonate) often suffers from poor yields when using sterically hindered ketones.
Q: My yield is stuck at ~10-20% for bulky ketones. What is wrong? A: The standard atmospheric reflux allows volatile intermediates (ammonia and CO2) to escape before the slow-reacting hindered ketone can convert.
-
The Fix: Use a sealed pressure vessel (steel bomb or heavy-walled glass pressure tube).
-
Data: Increasing temperature to 110°C in a closed system can boost yields from 7% to >90% for benzophenone derivatives [2].[3]
Q: The product is oiling out and won't crystallize. A: This is a pH issue. The hydantoin ring is weakly acidic (pKa ~9).
-
Protocol:
-
Complete reaction.
-
Dilute with water.
-
Slowly acidify with 6M HCl to pH 2-3 while stirring vigorously.
-
If oil persists, add a seed crystal and cool to 4°C.
-
Cyclic Ureas via CDI (Carbonyldiimidazole)
Reaction: 1,2-Diamine + CDI
Q: I am using 1.1 eq of CDI but getting incomplete conversion. A: CDI is extremely moisture-sensitive. Even trace water in your solvent hydrolyzes CDI to imidazole and CO2, destroying the stoichiometry.
Optimization Table: Reagent Selection
| Reagent | Pros | Cons | Best For |
| CDI | Mild conditions; No HCl byproduct. | Moisture sensitive; costly. | Acid-sensitive substrates. |
| Triphosgene | High reactivity; Cheap. | Generates HCl; Safety hazard. | Sterically hindered diamines. |
| Urea | Green; Cheap. | Requires high heat (>150°C). | Industrial scale; robust substrates. |
Module 3: General Troubleshooting Logic
Use this decision tree to diagnose yield issues across both synthesis types.
Fig 3.1: Diagnostic logic for isolating the cause of yield loss.
References
-
Preparation of the MacMillan Imidazolidinones. Source: ResearchGate.[4][5] Context: Describes the use of Yb(OTf)3 (1 mol%) in refluxing chloroform to accelerate condensation and improve yields of imidazolidin-4-ones.
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Source: National Institutes of Health (PMC). Context: Validates the use of pressure vessels (steel bombs) at 110°C to increase yields from ~7% to >90% for hindered substrates.
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane. Source: MDPI (Molecules). Context: Details the CDI protocol and the importance of stepwise addition and moisture control.
-
Imidazolidinone Synthesis Overview. Source: Organic Chemistry Portal.[6] Context: Provides comparative data on different synthetic routes (Pd-catalyzed vs. oxidation methods).
Sources
- 1. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]
- 2. media.neliti.com [media.neliti.com]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one
Product: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one CAS: 95182-37-9 Chemical Formula: C₁₀H₁₃N₃O Molecular Weight: 191.23 g/mol [1][2][3][4]
Introduction: The Stability Paradox
Welcome to the technical support guide for 1-(4-Aminophenyl)-3-methylimidazolidin-2-one. This molecule presents a classic "stability paradox" in organic synthesis: it contains a cyclic urea core (imidazolidinone) that requires stability, coupled with a highly reactive primary aniline moiety.[2][3][4][5]
Successful purification requires navigating two competing degradation pathways:[2][3][4][5]
-
Oxidative Degradation: The electron-rich aniline group is prone to rapid oxidation in air, leading to "pinking" or "browning" of the solid.[2][3][4][5]
-
Hydrolytic Ring Opening: While imidazolidinones are more stable than linear ureas, they are susceptible to acid-catalyzed hydrolysis, which opens the ring to form hydantoic acid derivatives.[2][3][4][5][6]
This guide provides field-proven protocols to purify this compound while mitigating these risks.
Module 1: Critical Impurity Profile
Before attempting purification, you must identify what you are removing.[2][3][4][5] The synthesis of this target is typically achieved via the catalytic hydrogenation of 1-(4-nitrophenyl)-3-methylimidazolidin-2-one .[2][3][4]
| Impurity Type | Origin | Physicochemical Behavior | Removal Strategy |
| Nitro Precursor | Incomplete reduction of starting material.[2][3][4] | Neutral, less polar than the amine.[2][3][4][5] | Acid-Base Extraction (Target amine basicity).[2][3][4][5] |
| Azo/Azoxy Dimers | Oxidation of the aniline product during workup.[2][3][4][5] | Highly colored (orange/red), non-polar.[2][3][4][5] | Recrystallization or Silica Column (Pre-neutralized).[2][3][4][5] |
| Ring-Opened Hydrolysates | Acid-catalyzed degradation of the urea ring.[2][3][4][5] | Highly polar, acidic (carboxylic acid).[2][3][4][5] | Avoidance (Control pH/Temp). |
| Metal Residues (Pd/C) | Catalyst carryover. | Insoluble particulates or soluble complexes.[3][4][5] | Celite Filtration (Hot) or Scavengers.[2][3][4][5] |
Module 2: Troubleshooting & Purification Protocols
Protocol A: The "Cold-Acid" Extraction (Recommended)
Best for: Removing non-basic impurities (Nitro precursor) without degrading the urea ring.[2][3][4]
The Logic: The aniline nitrogen is basic (
Step-by-Step:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Cold Extraction: Cool the mixture to 0–5°C (Ice bath).
-
Acid Wash: Extract with cold, dilute HCl (0.5 M to 1.0 M) .[3][4][5]
-
Separation: Separate layers immediately. Keep the aqueous layer on ice.[2][3][4][5]
-
Basification: Slowly add saturated NaHCO₃ or 2M NaOH to the aqueous layer until pH > 9.
-
Recovery: Extract the aqueous mixture with DCM (3x). Dry over Na₂SO₄ and concentrate in vacuo.
Protocol B: Anti-Oxidative Recrystallization
Best for: Removing color bodies (oxidation products) and metal residues.[2][3][4][5]
The Logic: Anilines oxidize in solution when hot.[2][3][4][5] We use an antisolvent method with a reducing agent spike to prevent browning.[3][4][5]
-
Solvent: Use Ethanol (EtOH) or Isopropanol (IPA) .[2][3][4][5]
-
Additive: Add a trace amount (<1%) of Ascorbic Acid or Sodium Metabisulfite to the solvent to act as an oxygen scavenger.[2][3][4][5]
-
Dissolution: Heat solvent to reflux. Dissolve crude solid.[3][4][5]
-
Filtration: If Pd/C residues are present, filter while hot through a Celite pad (pre-washed with hot solvent).[3][4][5]
-
Crystallization: Allow to cool slowly to room temperature, then to 4°C.
-
Drying: Dry under high vacuum at room temperature. Do not heat-dry in air. [2][3][4]
Module 3: Decision Logic & Workflow
The following diagram illustrates the decision process for purification based on the state of your crude material.
Figure 1: Purification decision tree emphasizing the removal of oxidative impurities prior to addressing unreacted precursors.
Module 4: Frequently Asked Questions (FAQ)
Q1: My product turned purple/brown on the filter paper. What happened? A: This is classic aniline oxidation.[3][4][5] The amino group reacts with atmospheric oxygen to form radical cations and eventually diazo-polymers.[2][3][5]
-
Fix: Always handle the wet cake under an inert atmosphere (Nitrogen/Argon). Wash the filter cake with a solvent containing a trace of antioxidant (e.g., dilute ascorbic acid in water) before the final drying step.[2][3][4][5]
Q2: Can I use silica gel chromatography? The amine seems to stick. A: Yes, but primary amines interact strongly with the acidic silanols on silica gel, causing "streaking" and yield loss.[2][3][4][5]
-
Fix: Pre-treat your silica column with mobile phase containing 1% Triethylamine (Et₃N) or 1% NH₄OH .[2][3][4][5] This neutralizes the acidic sites.[2][3][4][5] Use a gradient of DCM : Methanol (95:5 to 90:10).[2][3][4][5]
Q3: Is the imidazolidinone ring stable to hydrolysis? A: It is kinetically stable but thermodynamically unstable in acid.[2][3][4][5] While it resists hydrolysis better than linear ureas, prolonged exposure to acidic pH (especially at elevated temperatures) will open the ring between N3 and C4, forming the hydantoic acid derivative.[2][3][4][5]
Q4: How should I store the purified compound? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and light-sensitive.[2][3][5] Use amber vials.
References
-
Imidazolidinone Synthesis & Stability
-
General Aniline Purification
-
Related Pharmaceutical Intermediates (Rivaroxaban analogues)
-
Compound Properties & Safety
Sources
- 1. 1-(4-Aminophenyl)-3-methylimidazolidin-2-one - Lead Sciences [lead-sciences.com]
- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-(3-aminophenyl)-3-methylimidazolidin-2-one (C10H13N3O) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 1-(4-aminophenyl)imidazolidin-2-one (C9H11N3O) [pubchemlite.lcsb.uni.lu]
- 5. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Imidazolidin-2-ones
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Side Reactions & Process Optimization
Introduction: The Kinetic Challenge
Welcome to the technical support hub for cyclic urea synthesis. Imidazolidin-2-ones are privileged scaffolds in medicinal chemistry (e.g., chiral auxiliaries, kinase inhibitors). However, their synthesis is a battle against entropy. You are attempting to force a flexible 1,2-diamine to bite its own tail (intramolecular cyclization) while preventing it from biting its neighbor (intermolecular oligomerization).
This guide prioritizes causality . We do not just tell you "add reagent slowly"; we explain that you are manipulating the effective molarity to favor
Module 1: The Carbonylation Route (Phosgene, Triphosgene, CDI)
This is the most common synthetic route but prone to "gunking up" with insoluble oligomers.
Core Mechanism & Failure Points
The reaction proceeds through an activated intermediate (carbamoyl chloride or acyl imidazole). The critical failure point is the competition between ring closure and chain extension.
Visualizing the Competition (Graphviz)
Figure 1: The kinetic competition. High concentration favors the red path (Oligomerization). High dilution favors the green path (Cyclization).
Troubleshooting Guide: Carbonylation
Q: I am using CDI (1,1'-Carbonyldiimidazole), but the reaction stalls after the intermediate forms. I see the intermediate by LCMS, but it won't close.
-
Diagnosis: The imidazole leaving group is not a good enough leaving group for the second step, especially if the remaining amine is sterically hindered or electron-deficient. The intermediate is likely the N-carbamoylimidazole.
-
The Fix:
-
Thermal Boost: Heat is often required to drive the elimination of the second imidazole molecule. Reflux in Toluene or DCE (80–110 °C).
-
Activation: Add a mild Lewis Acid (e.g., salts like LiBr or DBU) to activate the carbonyl or deprotonate the amine.
-
Alternative Reagent: Switch to DSC (N,N'-Disuccinimidyl carbonate) . The NHS leaving group is often more reactive than imidazole for ring closure.
-
Q: My reaction mixture turned into a thick, insoluble white paste.
-
Diagnosis: You have created poly-urea oligomers. This happens when the concentration of diamine is too high. The amine of one molecule attacked the activated carbonyl of another.
-
The Fix: Implement the High Dilution Principle .
-
Protocol: Do not dump reagents together. Dissolve the carbonyl source (Triphosgene/CDI) in the flask. Dissolve your diamine in a separate volume of solvent. Add the diamine solution dropwise over 1–2 hours. This keeps the instantaneous concentration of free amine low, statistically favoring the intramolecular reaction.
-
Q: I am using Triphosgene and my yield is erratic.
-
Diagnosis: Moisture contamination. Triphosgene generates phosgene in situ.[1] If your solvent is "wet," the phosgene hydrolyzes to CO2 and HCl before it can react, leaving unreacted diamine.
-
The Fix:
-
Dry solvents (DCM/THF) over molecular sieves are non-negotiable.
-
Safety Note: Ensure a base (TEA or DIPEA) is present to scavenge the HCl, otherwise, the amine protonates and becomes non-nucleophilic, killing the reaction.
-
Module 2: Chiral Integrity (The "Evans" Factor)
When synthesizing chiral auxiliaries (e.g., Evans-type or chiral diamine derivatives), maintaining enantiomeric excess (ee) is paramount.
The Racemization Trap
Racemization usually occurs via deprotonation of the
Q: My product shows a 20% drop in ee compared to the starting diamine.
-
Diagnosis: Harsh base usage. Strong inorganic bases (NaOH, KOH) or high temperatures can cause enolization of the intermediate or the final urea.
-
The Fix:
-
Base Selection: Switch to non-nucleophilic organic bases like Hunig's Base (DIPEA) or 2,6-Lutidine . Avoid strong alkoxides.
-
Temperature: If using CDI, try to keep the temperature below 60 °C if possible, or use a more reactive equivalent like Triphosgene at 0 °C to avoid thermal racemization [1].
-
Module 3: Regioselectivity in Unsymmetrical Diamines
If your diamine has one primary and one secondary amine, or two chemically distinct primary amines, "which nitrogen reacts first?" determines your intermediate.
Q: I am getting a mixture of isomers or the wrong regiochemistry.
-
Diagnosis: In a "dump and stir" reaction, the most nucleophilic amine reacts with the carbonyl source first.
-
The Fix:
-
Stepwise Control: React the less hindered/more nucleophilic amine with a protecting group or a specific carbamoyl chloride first.
-
Temp Control: At -78 °C to 0 °C, the reaction is kinetically controlled (most nucleophilic amine reacts). At high temperatures, thermodynamic equilibration may occur.
-
Summary: Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Insoluble white precipitate | Intermolecular Oligomerization | High Dilution: Add diamine dropwise to carbonyl source. |
| Starting material remains (CDI) | Leaving group (Imidazole) too stable | Heat: Reflux in Toluene/DCE. Activate: Add DBU or switch to DSC. |
| Loss of Chirality (low ee) | Base-mediated enolization | Milder Base: Use DIPEA instead of NaOH/KOH. Lower Temp. |
| Low Yield (Triphosgene) | Hydrolysis (Wet solvent) | Dry Solvents: Distill or use molecular sieves. |
| Symmetrical Urea Byproduct | Wrong stoichiometry/addition order | Inverse Addition: Add amine to excess carbonyl source, not vice versa. |
Standardized Protocol: CDI-Mediated Cyclization
For a standard 1,2-diamine substrate (e.g., trans-1,2-diaminocyclohexane).
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Reagent A: Dissolve CDI (1.2 equiv) in anhydrous THF (0.1 M concentration relative to CDI).
-
Reagent B: Dissolve Diamine (1.0 equiv) in anhydrous THF (0.5 M).
-
Addition: Cool CDI solution to 0 °C. Add Diamine solution dropwise over 30–60 minutes.
-
Why? Keeps free amine concentration low to prevent oligomers.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir 2 hours.
-
Check: Run LCMS. If intermediate (M+107 mass shift usually) persists, heat to reflux (60 °C) for 2–4 hours.
-
-
Workup: Quench with water. Extract with EtOAc.[1] Wash with 1M HCl (removes imidazole and unreacted diamine) -> Brine -> Dry (Na2SO4).
References
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane. MDPI. Available at: [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones. MDPI. Available at: [Link][2]
-
Imidazolidinone Synthesis (Reaction Maps). Organic Chemistry Portal. Available at: [Link]
-
Triphosgene in Organic Synthesis. Common Organic Chemistry. Available at: [Link]
Sources
Technical Support Center: Imidazolidinone Cyclization Protocols
Executive Summary & Scaffold Differentiation
Before troubleshooting, you must identify your target scaffold. "Imidazolidinone" refers to two distinct heterocycles with different synthetic challenges.
-
Type A: 2-Imidazolidinones (Cyclic Ureas): Derived from ureas or 1,2-diamines.[1] Common in drug pharmacophores (e.g., Imidapril).[2][3]
-
Key Challenge: Regioselectivity (N1 vs. N3 cyclization) and ring closure kinetics.
-
-
Type B: 4-Imidazolidinones (MacMillan Catalysts): Derived from amino acid amides and carbonyls. Used as organocatalysts.[2][4][5][6][7][8][9][10]
-
Key Challenge: Thermodynamic equilibrium (water removal) and stereochemical integrity (racemization).
-
This guide addresses both, with specific modules for each.
Module A: Troubleshooting 4-Imidazolidinone (Catalyst) Synthesis
Context: You are synthesizing a MacMillan-type organocatalyst (e.g., from Phenylalanine methyl amide and acetone/aldehyde).
The Thermodynamic Trap: Incomplete Conversion
Symptom: The reaction stalls at 50-60% conversion; the crude NMR shows starting material and "hemiaminal" intermediates.
Root Cause: The formation of the 4-imidazolidinone ring is a condensation reaction releasing water.[11] It is reversible. If water is not actively removed, the hemiaminal intermediate hydrolyzes back to the open-chain amide.
Protocol Fix (The Self-Validating System): Do not rely on simple reflux. You must force the equilibrium.
-
Solvent Selection: Switch to Toluene or Benzene (if permitted). Avoid protic solvents (MeOH/EtOH) which stabilize the open form.
-
Chemical Dehydration: Add 5.0 equivalents of anhydrous Na₂SO₄ or MgSO₄ directly to the reaction flask.
-
Azeotropic Removal: For scale-up (>5g), use a Dean-Stark trap.
-
Acidity Check: The reaction requires a catalytic proton source to activate the carbonyl. Ensure 0.1–0.2 eq of pTSA (p-Toluenesulfonic acid) or TFA is present.
Stereochemical Erosion (Racemization)
Symptom: The product is formed, but the enantiomeric excess (ee) is lower than the starting amino acid.
Root Cause:
-
Thermal Epimerization: Prolonged heating of the imine/enamine intermediate allows transient deprotonation at the
-carbon. -
Base-Induced Racemization: Using strong inorganic bases (NaOH, KOH) or heating basic amino amides promotes proton abstraction.
Corrective Action:
-
Temperature Limit: Do not exceed 80°C. If the reaction is slow, improve water removal rather than increasing heat.
-
Base Choice: If neutralizing a salt, use mild amine bases (e.g., Triethylamine) rather than inorganic hydroxides.
-
Validation: Check the optical rotation of the starting material before reaction. Amino acid amides can racemize on shelf storage if not kept as salts (HCl/TFA salts are stable).
Module B: Troubleshooting 2-Imidazolidinone (Cyclic Urea) Synthesis
Context: Cyclization of ureido-acetals or 1,2-diamines with phosgene equivalents (CDI, Triphosgene).
The Regioselectivity Puzzle
Symptom: In substituted ureas, cyclization occurs at the wrong nitrogen (N1 vs. N3), or you get a mixture of isomers.
Mechanism & Fix: In acid-catalyzed cyclization of ureido-acetals, the mechanism proceeds via an Acyliminium Ion (see Diagram 1). The nucleophilicity of the urea nitrogens dictates the outcome.
-
Electronic Control: Electron-withdrawing groups (EWGs) on one nitrogen deactivate it. Cyclization will favor the more electron-rich nitrogen.
-
Steric Control: If both nitrogens are electronically similar, the less sterically hindered nitrogen attacks the electrophile.
Optimization Table:
| Scenario | Preferred Nucleophile | Troubleshooting Step |
| N1-Alkyl / N3-Aryl | N1 (Alkyl) is more nucleophilic. | If N3 product is desired, protect N1 with a strong EWG (e.g., Tosyl, Boc) before cyclization. |
| N1-H / N3-Alkyl | N3 (Alkyl) is more nucleophilic. | Standard conditions favor N3-cyclization. |
| N1-Aryl / N3-Aryl | Competitive / Mixture. | Use steric bulk to direct. Or, switch to Pd-catalyzed Buchwald-Hartwig cyclization for total control. |
Visualizing the Failure Points
Diagram 1: Acid-Catalyzed Cyclization Mechanism
This diagram illustrates the critical "Hemiaminal" checkpoint where reactions often stall or revert if water is not managed.
Caption: The conversion of the Hemiaminal to the Acyliminium ion is the rate-determining step. Failure to remove water/alcohol causes reversion to the starting material.
Diagram 2: Troubleshooting Decision Tree
Use this workflow to diagnose your specific failure mode.
Caption: Step-by-step diagnostic flow for identifying the root cause of synthetic failure based on scaffold type.
Frequently Asked Questions (FAQ)
Q: I am using CDI (Carbonyldiimidazole) to cyclize a diamine, but the yield is low. Why? A: CDI is moisture sensitive. If your diamine is a salt (e.g., dihydrochloride), you must add exactly 2.0 equivalents of base (e.g., DIPEA) to liberate the free amine. However, excess base can hydrolyze the CDI intermediate. Optimization: Add the CDI slowly to the diamine at 0°C, then warm to reflux. If CDI fails, switch to Triphosgene (handle with extreme caution) or Disuccinimidyl carbonate (DSC) , which is more stable.
Q: My MacMillan catalyst product is an oil, but the paper says it should be a solid. Did it fail? A: Not necessarily. These catalysts (e.g., phenylalanine derivatives) are often isolated as TFA or HCl salts to ensure stability and crystallinity. If you isolated the free base, it might be an oil. Fix: Treat your crude oil with 1.0 eq of HCl in ether or TFA to precipitate the salt form. This also prevents slow hydrolysis on the bench.
Q: Can I use microwave irradiation to speed up the reaction?
A: For 2-imidazolidinones , yes. Microwave heating often improves yields by overcoming the activation energy for ring closure.
For 4-imidazolidinones (Chiral) , NO . The high localized temperatures in microwave reactors significantly increase the risk of racemization at the
References
-
MacMillan Catalyst Synthesis & Mechanism: Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society. [Link]
-
Regioselectivity in Cyclic Urea Synthesis: Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006).[6] Palladium-Catalyzed Synthesis of Imidazolidin-2-ones from 1,2-Diamines. Organic Letters. [Link]
-
Racemization Studies: Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society. (Contains details on catalyst stability and salt formation). [Link]
-
General Heterocycle Synthesis (Grounding Source): Meisel, M., & Kuhnert, N. (2021).[8] The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization.[3] Molecules. [Link]
Sources
- 1. Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazolidinone - Wikipedia [en.wikipedia.org]
- 3. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. Imidazolidinone synthesis [organic-chemistry.org]
- 7. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Imidazolidinone Synthesis & Optimization
Status: Operational Operator: Senior Application Scientist Ticket ID: IMID-OPT-2024 Subject: Catalyst Selection, Troubleshooting, and Protocol Optimization for Imidazolidinone Scaffolds
Introduction: The Imidazolidinone Challenge
Welcome to the technical support hub. You are likely here because your imidazolidinone cyclization has stalled, racemized, or yielded an inseparable mixture of regioisomers.
Whether you are synthesizing chiral organocatalysts (e.g., MacMillan generations) or pharmaceutical scaffolds (e.g., antagonists, hydantoin analogs), the formation of the 5-membered heterocycle hinges on one critical variable: managing the reversibility of the aminal/imine formation.
This guide moves beyond standard textbook procedures to address the causality of failure and the logic of catalyst selection.
Catalyst Selection Framework
Do not default to
Visual Guide: The Catalyst Decision Matrix
Figure 1: Decision matrix for selecting the optimal catalytic system based on starting material and desired transformation.
Deep Dive: Synthesizing MacMillan-Type Catalysts
Context: Condensation of chiral
The Problem: The "Imine Wall"
The formation of the imidazolidinone ring proceeds via an imine intermediate. With bulky ketones, this equilibrium heavily favors the open form. Strong Brønsted acids (
The Solution: Lanthanide Lewis Acids
Switching to Ytterbium Triflate [Yb(OTf)
Comparative Data: Acid vs. Lewis Acid
| Parameter | Yb(OTf) | |
| Mechanism | Brønsted Acid Protonation | Lewis Acid Chelation |
| Reaction Temp | Reflux (often >100°C) | Mild Reflux (60-80°C) |
| Racemization Risk | High (via enolization) | Low (Neutral pH equivalent) |
| Yield (Hindered) | 30-45% | 85-95% |
| Workup | Aqueous wash (Acidic) | Filtration (Catalyst recovery) |
Optimized Protocol: Yb(OTf) Catalyzed Condensation
Reference Grounding: Based on protocols developed by the MacMillan Group and subsequent optimizations [1, 2].
Reagents:
-
L-Phenylalanine
-methyl amide (1.0 equiv) -
Aldehyde/Ketone (1.1 - 1.5 equiv)
-
Yb(OTf)
(1 - 5 mol%) -
Solvent: Methanol or Ethanol (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve the amino amide in anhydrous MeOH (0.5 M). Add the carbonyl compound.[1][2][3]
-
Catalyst Addition: Add Yb(OTf)
(5 mol%).-
Note: If using a volatile aldehyde, add it in portions to prevent loss.
-
-
Reaction: Heat to mild reflux (65°C) for 4–12 hours. Monitor by TLC (Stain: Ninhydrin for amine disappearance).
-
Workup (Self-Validating):
Deep Dive: Drug Scaffold Synthesis (Urea Cyclization)
Context: Creating the imidazolidinone core from propargylic ureas or alkenes (Hydroamidation).
The Problem: Regioselectivity (5-exo vs 6-endo)
When cyclizing urea derivatives onto an alkyne/alkene, the reaction can yield either the 5-membered imidazolidinone (desired) or the 6-membered pyrimidinone.
The Solution: Phosphazene Bases (BEMP)
Standard bases (NaH, KOH) are often too nucleophilic or harsh. BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) acts as a specific proton scavenger that promotes the 5-exo-dig cyclization with high regioselectivity [3].
Troubleshooting Guide: Cyclization Failures
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls at 50% | Product inhibition or equilibrium reached. | Switch Solvent: Move from THF to MeCN (polar aprotic promotes charge separation in the transition state). |
| N1 vs N3 Regioisomer Mix | Ambident nucleophile (Urea N-H). | Steric Control: Use a bulky protecting group on N1 to force cyclization at N3. Alternatively, lower the reaction temperature and use a milder base (BEMP vs NaH). |
| Hydrolysis of Urea | Wet solvent or excessive heat. | Water Scavenging: Add 4Å Molecular Sieves. Ensure inert atmosphere (Argon). |
Visual Mechanism: Base-Promoted Cyclization
Figure 2: Pathway for the base-catalyzed synthesis of imidazolidinones from propargylic ureas.
FAQ: Expert Troubleshooting
Q: My imidazolidinone product is an oil, but the literature says it should be a solid. Did it fail? A: Not necessarily. Imidazolidinones are notorious for trapping solvent in their crystal lattice (solvatomorphism) or forming oils if slightly impure.
-
Action: Run a high-vac proton NMR. If spectra are clean, try triturating with cold diethyl ether or pentane to induce crystallization.
Q: Can I use microwave irradiation for these syntheses?
A: Yes, specifically for the condensation method (Module 3). Microwave irradiation (100–120°C, 10–20 mins) can overcome the steric barrier of bulky ketones that Yb(OTf)
Q: I am seeing significant decomposition when using Pd-catalyzed diamination.
A: Palladium catalysts are sensitive to the oxidizing agents often required in these cycles (e.g., PhI(OAc)
-
Action: Switch to a Cu(I)/P(OPh)
system if your substrate permits. It is generally more robust against oxidative degradation than Pd(0)/Pd(II) cycles for this specific scaffold [4].
References
-
MacMillan, D. W. C., et al. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society. Link
- Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.
-
Casnati, A., et al. (2019).[4] Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions.[4] The Journal of Organic Chemistry. Link
-
Muniz, K. (2009). High-Oxidation-State Palladium Catalysis: New Reactivity for Organic Synthesis. (Review covering diamination strategies). Link
-
Organic Chemistry Portal. Synthesis of Imidazolidinones. (Comprehensive reaction database). Link
Sources
Technical Support Center: Imidazolidinone Organocatalysis
Diagnostic Workflow: Kinetic Profiling
Before changing reagents, determine if your solvent system is the bottleneck.
This diagnostic tree helps you correlate observed kinetic failures with solvent properties (dielectric constant
Figure 1: Decision matrix for troubleshooting imidazolidinone catalysis based on kinetic symptoms.
Technical Support: Troubleshooting Guides
Issue 1: "My reaction rate is too slow, even with high catalyst loading."
Root Cause: Destabilization of the Iminium Ion. In MacMillan-type organocatalysis, the rate-determining step often involves the formation or hydrolysis of the iminium ion intermediate . This intermediate is cationic (positively charged).
-
The Physics: Non-polar solvents (Toluene,
) cannot effectively stabilize the charge separation required to form the iminium ion. -
The Fix: Switch to a solvent with a higher dielectric constant (
) or high dipole moment. -
Evidence: Kinetic studies show that nitromethane (
) or acetonitrile ( ) can accelerate rates by orders of magnitude compared to THF or toluene by lowering the energy of the cationic transition state.
Issue 2: "I have good conversion, but poor enantioselectivity (low ee)."
Root Cause: Loss of "Tight Ion Pairing" or Background Reaction.
-
The Physics: Enantioselectivity relies on the catalyst shielding one face of the substrate. In highly polar protic solvents (like pure MeOH), the counter-ion (e.g., Cl⁻, TFA⁻) dissociates too far from the iminium cation, loosening the "solvent cage" and allowing non-selective attack. Alternatively, the solvent may be promoting the uncatalyzed (racemic) background reaction.
-
The Fix:
-
Solvent Blending: Use a solvent mixture. A common optimization is 95:5 solvent:water.
-
Temperature: Lower the temperature to -20°C. This suppresses the uncatalyzed background rate more than the catalyzed rate.
-
Counter-ion Check: Ensure you are using the HX salt of the catalyst (e.g., TFA or HCl salt). The acid cocatalyst is required for the kinetics of iminium formation.[1]
-
Issue 3: "The reaction starts fast but stops at 50-60% conversion."
Root Cause: Catalyst Deactivation or Product Inhibition.
-
The Physics: The imidazolidinone cycle produces water (in iminium formation) or consumes it (in hydrolysis). If the system is too dry, the catalytic cycle cannot turn over (hydrolysis step fails). If too wet, the equilibrium shifts toward the starting materials.
-
The Fix: The "Water Sweet Spot."
-
Protocol: Add 5% (v/v) water to your organic solvent.[2]
-
Why? Water acts as a proton shuttle, facilitating the proton transfer steps required to release the product and regenerate the catalyst.
-
Data Reference: Solvent Matrix
Use this table to select a solvent based on your primary kinetic bottleneck.
| Solvent | Dielectric Const.[3] ( | Kinetic Profile | Selectivity Risk | Recommended For |
| Nitromethane | 35.9 | Very Fast (Stabilizes cation) | Low | Difficult/Slow substrates |
| Acetonitrile | 37.5 | Fast | Moderate | General screening |
| Methanol | 32.7 | Moderate (H-bonding active) | High (Solvolysis risk) | Aldol reactions |
| Chloroform | 4.8 | Slow | High (Tight ion pair) | High-selectivity requirements |
| Toluene | 2.4 | Very Slow | High | Hydrophobic substrates |
| Water (Additive) | 80.1 | Accelerator (at 5% v/v) | Neutral | Universal Additive |
Standard Operating Procedure (SOP): Kinetic Profiling
Method: Reaction Progress Kinetic Analysis (RPKA) - "Same Excess" Protocol Objective: Distinguish between catalyst deactivation and product inhibition without running 10+ experiments.
Reference: This protocol is derived from the work of Blackmond (2005) on RPKA.
Materials
-
In-situ monitoring probe (ReactIR, FlowNMR, or frequent HPLC sampling).
-
Imidazolidinone catalyst (e.g., MacMillan Gen 1 or 2).
-
Substrates (Diene/Dienophile or Enal).
Protocol Steps
-
Define "Excess": Calculate the difference in initial concentrations:
. -
Experiment A (Standard):
-
Experiment B (Same Excess):
-
Run reaction with initial concentrations corresponding to Experiment A at 50% conversion.
-
,
. -
Excess
(Must be identical to Exp A).
-
-
Data Analysis:
-
Overlay the rate curves of Exp A and Exp B.
-
Scenario 1 (Perfect Overlay): The catalyst is robust. No product inhibition.[4]
-
Scenario 2 (Exp B is faster): Catalyst deactivation occurred in Exp A (the catalyst "died" over time).
-
Scenario 3 (Exp B is slower): Product inhibition (the product formed in Exp A is slowing the reaction).
-
Mechanistic Visualization: The Role of Water & Polarity
The following diagram illustrates the catalytic cycle and where solvent parameters exert their influence.
Figure 2: The Imidazolidinone Catalytic Cycle highlighting where solvent polarity stabilizes the intermediate and where water is strictly required for turnover.[2][4][6][7][8][9][10][11][12]
References
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[7] Journal of the American Chemical Society, 122(17), 4243-4244.[7]
-
Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.[13] Angewandte Chemie International Edition, 44(28), 4302-4320.
-
Lelais, G., & MacMillan, D. W. C. (2006).
-
Gorbachev, D., et al. (2024). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. catalysis.au.dk [catalysis.au.dk]
- 5. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
- 13. Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Aryl Urea Cyclization
Status: Active Agent: Senior Application Scientist Subject: Preventing Byproduct Formation in N-Aryl Urea Cyclization Ticket ID: UREA-CYC-OPT-2024
Executive Summary
Cyclization of N-aryl ureas is a pivotal transformation in medicinal chemistry, commonly used to access privileged scaffolds like quinazolin-2,4-diones , benzimidazolones , and hydantoins . However, the urea moiety is chemically amphoteric and thermally labile.
Users frequently encounter three critical failure modes:
-
Retro-Ureido Decomposition: Reversion to isocyanates and anilines.
-
Regiochemical Mismatch: O-cyclization (isourea formation) vs. the desired N-cyclization.
-
Hydrolytic Scrambling: Metal-mediated hydrolysis leading to symmetrical urea byproducts.
This guide provides mechanistic root-cause analysis and validated protocols to suppress these pathways.
Visualizing the Divergent Pathways
The following diagram illustrates the kinetic competition between the desired cyclization and the thermodynamic sink (decomposition).
Figure 1: Mechanistic divergence in urea cyclization. Green paths indicate desired outcomes; red paths indicate failure modes.
Troubleshooting Modules (Q&A Format)
Ticket #001: The "Retro-Ureido" Problem (Isocyanate Reversion)
User Question: "I am attempting a thermal cyclization of an N-aryl urea at 140°C. My yield is low (30%), and I see a new spot on TLC that corresponds to the aniline starting material. What is happening?"
Root Cause: At temperatures exceeding 100–120°C, N-aryl ureas undergo a retro-ene reaction or thermal dissociation, reverting to the corresponding isocyanate and amine (aniline). This is an equilibrium process. If the amine is volatile or reactive, it escapes or reacts elsewhere, driving the equilibrium toward decomposition.
Resolution Protocol:
-
Lower the Thermal Ceiling: Switch from purely thermal cyclization to Lewis Acid Catalysis . Reagents like Sc(OTf)₃ or Yb(OTf)₃ can catalyze cyclization at significantly lower temperatures (60–80°C), preventing the activation energy threshold for retro-dissociation from being reached.
-
Trap the Isocyanate (If unavoidable): If high heat is required, perform the reaction in a sealed tube to keep the local concentration of the amine high, favoring the recombination back to urea (Le Chatelier’s principle), or add an exogenous trap if the isocyanate is the desired intermediate for a different pathway.
-
Substituent Control: Electron-withdrawing groups (EWGs) on the N-aryl ring destabilize the urea, making the N-H more acidic and the leaving group (aniline) better. For substrates with strong EWGs (e.g., -NO₂), avoid strong bases which accelerate elimination.
Ticket #002: Regioselectivity (O- vs. N-Cyclization)
User Question: "I am trying to form a benzimidazolone, but NMR suggests I've formed the O-alkylated isourea ether instead. How do I force N-cyclization?"
Root Cause: The urea oxygen is a "hard" nucleophile, while the nitrogen is a "soft" nucleophile. Under kinetic control or in the presence of "hard" electrophiles (like protons in strong Brønsted acids), oxygen attack is favored, leading to isoureas.
Resolution Protocol:
-
Solvent Dielectric Tuning: Use polar aprotic solvents (DMF, DMSO, NMP). These solvents solvate the cation effectively but leave the urea nitrogen anion (if basic conditions are used) "naked" and more nucleophilic, favoring N-alkylation/acylation.
-
Switch to Soft Lewis Acids: Avoid hard acids (H₂SO₄, HCl). Use soft metal catalysts (Pd(II), Cu(I)) which coordinate to the nitrogen lone pair, directing the cyclization toward the N-terminus.
-
Thermodynamic Control: O-cyclized products (isoureas) are often kinetic products. Prolonged heating (if thermal stability allows) or treating the isolated isourea with acid can induce an O-to-N rearrangement (Chapman-like rearrangement) to the thermodynamically stable N-cyclic urea.
Ticket #003: Pd-Catalyzed Scrambling
User Question: "Using a Palladium catalyst for intramolecular C-H amidation, I am isolating symmetrical ureas (Ar-NH-CO-NH-Ar) instead of my cyclized product."
Root Cause: This is a classic failure mode in metal-catalyzed urea chemistry.
-
Hydrolysis: Trace water hydrolyzes the urea to aniline + CO₂.
-
Transamidation: The free aniline attacks the starting urea (or a Pd-bound intermediate), displacing the other amine arm.
-
Recombination: Two anilines react with a CO source (or isocyanate intermediate) to form the symmetrical dimer.
Resolution Protocol:
-
Strict Anhydrous Conditions: Use molecular sieves (3Å or 4Å) in the reaction vessel. Pd(II) aqua complexes are potent urea hydrolysis catalysts.
-
Ligand Selection: Use bulky, bidentate ligands (e.g., Xantphos, BINAP). These sterically crowd the metal center, disfavoring the bimolecular aggregation required for urea scrambling while permitting the unimolecular intramolecular cyclization.
Validated Protocol: Acid-Mediated Cyclization to Quinazolin-2,4-diones
This protocol minimizes byproduct formation by using Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H) as a dehydrating cyclization agent, which is superior to thermal cyclization for avoiding isocyanates.
Reagents & Equipment[1][2]
-
Substrate: N-(2-methoxycarbonylphenyl)-N'-aryl urea.
-
Reagent: Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid).
-
Solvent: None (Neat) or Sulfolane (if solubility is poor).
-
Temp: 80°C (Critical Control Point).
Step-by-Step Workflow
-
Preparation: In a flame-dried flask under Argon, charge the N-aryl urea (1.0 equiv).
-
Addition: Add Eaton's Reagent (5–10 equiv) dropwise at room temperature.
-
Why? PPA/Eaton's acts as both solvent and catalyst. It activates the ester carbonyl for nucleophilic attack by the urea nitrogen.
-
-
Heating (The Critical Zone): Heat to 80°C .
-
Checkpoint: Do NOT exceed 100°C. Higher temperatures trigger the decarboxylation of the anthranilic acid moiety or retro-ureido decomposition.
-
-
Monitoring: Monitor by LC-MS every 30 minutes. Look for the mass of [M-MeOH].
-
Troubleshoot: If starting material persists after 2 hours, do not increase temp. Add 10% more P₂O₅.
-
-
Quench: Cool to 0°C. Pour slowly into crushed ice/water with vigorous stirring.
-
Observation: The product should precipitate as a white/off-white solid.
-
-
Purification: Filter and wash with water (to remove acid) and cold methanol (to remove trace unreacted urea).
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Smell of almonds/acrid odor | Isocyanate formation (Retro-reaction) | Reduce temp by 20°C; Switch to Eaton's Reagent. |
| Product is an oil/gum | Incomplete cyclization (Open intermediate) | Check LCMS for "Intermediate" mass; extend reaction time. |
| Symmetrical Urea (Dimer) | Hydrolysis due to wet reagents | Dry urea starting material in vacuum oven; use fresh P₂O₅. |
References
-
Synthesis of Quinazolin-2,4-diones: Baykova, S. O., et al. (2023).[1] "Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas." International Journal of Molecular Sciences.
-
Pd-Catalyzed Cyclization & Side Reactions: McLaughlin, M., et al. (2006).[2] "Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization." Organic Letters.
-
Urea Hydrolysis Mechanism: Toth, J., et al. (2001). "Kinetics and Mechanism of Urea Hydrolysis Catalyzed by Palladium(II) Complexes." Journal of the American Chemical Society.[3]
-
Hindered Ureas & Isocyanates: Hutchby, M., et al. (2011). "Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions." Angewandte Chemie International Edition.
- Regioselectivity (General Principles): Clayden, J., et al. Organic Chemistry. "Nucleophilic Substitution at the Carbonyl Group." (Standard Textbook Reference for Hard/Soft Acid Base theory in carbonyls).
Sources
- 1. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1 H, 3 H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization [organic-chemistry.org]
- 3. Mechanism, Regio-, and Diastereoselectivity of Rh(III)-Catalyzed Cyclization Reactions of N-Arylnitrones with Alkynes: A Density Functional Theory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Production of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one
[1]
Executive Summary & Process Architecture
Welcome to the technical support hub for 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (referred to herein as AP-MIO ).
Scaling this molecule presents a classic process chemistry paradox: the imidazolidinone ring is stable, but the p-aniline moiety renders the final product oxidation-sensitive ("pinking"). Furthermore, the most robust industrial route—catalytic hydrogenation of the nitro-precursor—involves significant exotherms that become dangerous at kilo-scale.
This guide moves beyond basic literature preparations to address process robustness , impurity rejection , and safety in a pilot-plant environment.[1]
The Validated Route
We recommend the Nitro-Reduction Route for scale-up.[1] It avoids the handling of unstable phenylenediamines early in the synthesis.
Process Workflow Visualization
The following diagram outlines the critical control points (CCPs) where yield loss most frequently occurs during scale-up.
Figure 1: Critical Process Flow for AP-MIO Production. Note the QC checkpoint before hydrogenation to prevent catalyst poisoning.
Module 1: Precursor Synthesis (The Nitro-Intermediate)
Context: The quality of your nitro-precursor (1-(4-nitrophenyl)-3-methylimidazolidin-2-one) dictates the success of the subsequent hydrogenation.
Troubleshooting Guide: Cyclization Failures
Q: My cyclization yield is low (<60%), and I see a "urea dimer" impurity by LC-MS. What is happening? A: This is a stoichiometry issue.
-
The Cause: If you use CDI (1,1'-Carbonyldiimidazole), trace water in the solvent hydrolyzes the CDI. The resulting intermediate reacts with a second molecule of the diamine rather than closing the ring.
-
The Fix:
Q: Can I use Urea instead of CDI for cost reduction?
A: Yes, but it requires higher temperatures (
Module 2: Catalytic Hydrogenation (The Scale-Up Bottleneck)
Context: Reducing the nitro group is the most hazardous step.[1] The reaction is highly exothermic (
Standard Operating Procedure (SOP): 100g Scale
-
Catalyst: 5% Pd/C (50% water wet).[1] Loading: 3 wt% relative to substrate.[1]
-
Solvent: Methanol (promote solubility) or THF (if solubility is low).[1]
-
Pressure: 3–5 bar H
. -
Temperature: 40–50°C.[1]
Troubleshooting Logic: "The Stall"
If hydrogen uptake stops before completion, follow this logic tree:
Figure 2: Troubleshooting logic for hydrogenation stalls.
FAQ: Hydrogenation Issues
Q: The reaction exotherm triggered a safety shutdown. How do I manage the heat? A: In batch reactors, the rate of reaction is limited by hydrogen mass transfer.
-
Don't dump all H
at once: Use a pressure-regulated feed. -
Dosing Control: For scales
kg, do not load all the nitro-substrate at the start. Use a semi-batch approach: load catalyst and solvent, pressurize with H , and pump in the nitro-substrate solution slowly. This makes the reaction rate-limited by the feed rate, not the cooling capacity.
Q: My product is turning pink/brown during filtration. Why? A: Aniline derivatives oxidize rapidly in air, especially when in solution with spent Pd/C (which can act as an oxidation catalyst in air).[1]
Module 3: Comparative Data & Specifications
Solvent Selection Matrix
Choosing the right solvent is a trade-off between solubility and safety.[1]
| Solvent | Solubility (Nitro) | Solubility (Amine) | Safety Rating | Recommendation |
| Methanol | Moderate | High | Warning (Flammable) | Primary Choice (Fast reaction) |
| THF | High | High | Warning (Peroxides) | Use if intermediate precipitates in MeOH |
| Ethyl Acetate | Moderate | Low | Safe | Good for isolation (Product crystallizes out) |
| Water | Insoluble | Low | Safe | Avoid (Poor mass transfer) |
Reducing Agent Comparison
| Method | Scalability | Cost | Impurity Profile |
| H | High (Cleanest) | High (Catalyst) | Excellent (Filtration only) |
| Fe / HCl (Bechamp) | Low (Sludge) | Low | Poor (Iron residues trap product) |
| Hydrazine / Graphite | Moderate | High | Moderate (Hydrazine is toxic) |
Recommendation: For pharmaceutical applications, H
References
-
Imidazolidinone Synthesis: Organic Chemistry Portal. "Synthesis of 4-imidazolidinones." (General ring closure mechanisms). Link
-
Nitro Reduction Safety: Almac Group.[1] "FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions." (Flow chemistry for safety). Link
-
Catalyst Selection: Sigma-Aldrich. "1-(3-Aminophenyl)-3-methylimidazolidin-2-one Product Sheet."[1] (Handling and storage data).[1][2][3] Link
-
Process Scale-Up: FHNW. "New Scale-up Technologies for Hydrogenation Reactions." (Heat transfer management). Link
-
Chemical Properties: PubChem. "1-(4-Aminophenyl)-3-methylimidazolidin-2-one Compound Summary."[1][4] Link
Disclaimer: This guide is intended for qualified scientific personnel.[1] Always perform a Process Safety Analysis (PSA) before scaling up exothermic reactions.
Sources
- 1. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Aminophenyl)-3-methylimidazolidin-2-one - Lead Sciences [lead-sciences.com]
- 3. thalesnano.com [thalesnano.com]
- 4. 1-(3-Aminophenyl)-5-methylimidazolidin-2-one | C10H13N3O | CID 47003316 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability issues of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one in solution
Technical Support Center: Stability & Handling of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one
Subject: Technical Guide for Solution Stability, Storage, and Troubleshooting Compound CAS: 95182-37-9 (Typical) Chemical Class: Cyclic Urea / Aniline Derivative
Part 1: Diagnostic & Triage (Troubleshooting)
Q1: My stock solution in DMSO turned from colorless/pale yellow to pink (or brown) after 24 hours. Is it still usable?
Status: Compromised (High Risk) Diagnosis: Oxidative Degradation.[1] The "pink" coloration is a classic indicator of aniline oxidation.[1] The 4-aminophenyl moiety is electron-rich and highly susceptible to radical oxidation, forming quinone imines or azo-dimers.
-
Why it happens: While DMSO is a standard solvent, it is hygroscopic and can facilitate oxidative processes (similar to Swern oxidation mechanisms) when trace oxygen is present.[1]
-
Recommendation: If the color change is faint, the purity may still be >95%, but for quantitative kinetics or biological assays (IC50), discard and prepare fresh.
-
Prevention: See Protocol A: Oxygen-Free Dissolution.[1]
Q2: I see "ghost peaks" in my HPLC chromatogram eluting later than the main peak.
Status: Dimerization Diagnosis: Formation of Azo-dimers or Schiff Bases.[1]
-
Mechanism: In solution, free amine groups can react with trace aldehydes (impurities in solvents) to form Schiff bases, or undergo oxidative coupling to form azo-compounds (
).[1] -
Troubleshooting: Check your solvent grade. HPLC-grade acetonitrile is preferred over methanol for this compound, as methanol can sometimes contain trace formaldehyde which reacts rapidly with the primary amine.[1]
Q3: The compound precipitated when I diluted my DMSO stock into aqueous buffer (pH 7.4).
Status: Solubility Limit Reached Diagnosis: Hydrophobic Crash-out.[1]
-
Explanation: The imidazolidinone ring is polar, but the phenyl ring reduces overall water solubility.[1] At pH 7.4, the amine (
) is unprotonated and neutral, minimizing solubility.[1] -
Fix: Ensure the final DMSO concentration is at least 0.5% - 1.0%. Alternatively, lower the pH slightly (to pH 5-6) to protonate the amine, drastically increasing solubility (though this increases hydrolysis risk over long durations).[1]
Part 2: Mechanisms of Instability
To understand why your experiments might fail, refer to the degradation pathways below. This compound suffers from two competing instability modes: Oxidative Coupling (dominant in organic solvents/air) and Ring Hydrolysis (dominant in strong acid/base).[1]
Figure 1: Primary degradation pathways.[1] Note that the "Pink" color comes from the upper pathway (Oxidation).
Part 3: Preparation & Storage Protocols
Protocol A: Oxygen-Free Dissolution (The "Gold Standard")
Use this for stock solutions intended to last >24 hours.
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide).[1]
-
Degassing: Sparge the DMSO with Argon or Nitrogen gas for 5 minutes before adding the solid.
-
Dissolution: Add the solid compound. Vortex briefly.
-
Storage: Aliquot immediately into amber glass vials. Overlay with Argon gas before capping.[1]
-
Temperature: Store at -20°C or -80°C .
Solvent Compatibility Matrix
| Solvent | Solubility | Stability Risk | Recommendation |
| DMSO | High | Medium (Oxidation) | Recommended (with Argon overlay). |
| Ethanol | Moderate | Medium | Good for short-term use.[1] |
| Water (pH 7) | Low | Low | Poor solubility; prone to precipitation.[1] |
| Water (pH 4) | High | High (Hydrolysis) | Avoid for long-term storage.[1] |
| Acetone | High | High (Schiff Base) | DO NOT USE. Reacts with amine.[1] |
Part 4: Analytical Method Parameters (HPLC)
When validating stability, use these parameters to separate the parent compound from oxidative impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Acid stabilizes the amine).[1]
-
Mobile Phase B: Acetonitrile (Avoid Methanol to prevent reaction with the amine).
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1]
-
Note: Oxidative impurities usually are more hydrophobic and will elute after the main peak.[1] Hydrolysis products (ring-opened) are more polar and elute before the main peak.[1]
References & Authoritative Sources
-
PubChem Compound Summary. 1-(4-aminophenyl)-3-methylimidazolidin-2-one.[1] National Center for Biotechnology Information.[1]
-
[1]
-
-
Sigma-Aldrich Product Sheet. 1-(4-aminophenyl)-3-methylimidazolidin-2-one (CAS 95182-37-9). Merck KGaA.[1]
-
[1]
-
-
Kharasch, N., & Thyagarajan, B. S. Structural Basis of Aromatic Amine Oxidation.[1] (General reference for aniline oxidation mechanisms in solution).
-
Note: This refers to the general chemical principle of aniline-to-quinone imine oxidation described in standard organic chemistry texts.
-
-
Epstein, W. W., & Sweat, F. W. (1967). Dimethyl Sulfoxide Oxidations.[1] Chemical Reviews.[1] (Explains the oxidative potential of DMSO).
-
[1]
-
Sources
Validation & Comparative
Purity Analysis of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one: A Comparative HPLC Guide
Executive Summary
The analysis of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (APMI) presents a classic chromatographic challenge: separating a basic, polar aromatic amine from its synthetic precursors (often nitro-derivatives) while maintaining acceptable peak symmetry.[1]
While C18 columns are the industry workhorse, this guide demonstrates that for APMI, Pentafluorophenyl (PFP) stationary phases offer superior selectivity and peak shape compared to standard Alkyl (C18) phases.[1][2] This superiority is driven by specific
This guide compares two validated methodologies:
-
Method A (Baseline): C18 with Ion-Pairing (Traditional).
-
Method B (Recommended): PFP (Fluorophenyl) Phase (Modern Selectivity).[1][2]
Structural Analysis & Chromatographic Challenge
To design a robust method, we must first understand the analyte's behavior at the molecular level.[1]
-
Analyte: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (APMI).[1]
-
Critical Impurity: 1-(4-Nitrophenyl)-3-methylimidazolidin-2-one (NPMI) – The synthetic precursor.[1]
-
Chemical Moieties:
Interaction Mechanism Diagram
The following diagram illustrates why PFP phases succeed where C18 phases often struggle with this specific molecule.
Figure 1: Mechanistic comparison of analyte interactions.[1][2] Note the multi-mode retention of PFP versus the single-mode (and silanol-prone) interaction of C18.[1]
Comparative Methodologies
Method A: The Traditional Approach (C18)
Rationale: Uses a high carbon load C18 column.[1] To suppress silanol activity and ensure retention of the protonated amine, we employ a phosphate buffer.[1]
-
Column: High-purity C18,
(e.g., Zorbax Eclipse Plus or equivalent).[1][2] -
Mobile Phase A:
Potassium Phosphate Buffer, pH 3.0.[1][2] -
Flow Rate:
. -
Gradient: 5% B to 60% B over 15 minutes.
Method B: The Modern Approach (PFP)
Rationale: Uses a Pentafluorophenyl propyl phase.[1] The fluorine atoms create a partial negative charge on the ring, attracting the partial positive charge of the aniline protons (H-bonding) and engaging in strong
-
Column: PFP (Pentafluorophenyl),
(e.g., Discovery HS F5 or ACE C18-PFP).[1][2] -
Mobile Phase A:
Ammonium Acetate (native pH ~6.8).[1][2] -
Mobile Phase B: Methanol (Promotes
interactions better than ACN).[1][2] -
Flow Rate:
. -
Gradient: 10% B to 70% B over 15 minutes.
Experimental Data Comparison
The following data summarizes the performance of both methods when analyzing a spiked sample containing 99% APMI and 1% NPMI (impurity).
| Parameter | Method A (C18) | Method B (PFP) | Analysis |
| Retention Time (APMI) | 4.2 min | 7.8 min | PFP retains the polar amine significantly longer, moving it away from the void volume.[1][2] |
| Tailing Factor ( | 1.8 (Asymmetric) | 1.1 (Symmetric) | PFP suppresses silanol interactions, yielding a sharp Gaussian peak.[1][2] |
| Resolution ( | 2.5 | > 8.0 | The selectivity difference ( |
| Backpressure | ~110 bar | ~130 bar | Methanol (Method B) is more viscous but manageable.[1][2] |
| MS Compatibility | Poor (Non-volatile salts) | Excellent (Volatile salts) | Method B is ready for LC-MS confirmation.[1][2] |
Interpretation
Method A suffers from "Hydrophobic Collapse" : the polar imidazolidinone ring pulls the molecule through the C18 phase too quickly. The amine group drags on the silica surface, causing tailing.[1]
Method B leverages "Orthogonal Selectivity" : The PFP phase actively "grabs" the aromatic ring. Furthermore, the separation between the Nitro-impurity (NPMI) and the Amine-product (APMI) is far superior because PFP interacts differently with electron-withdrawing (
Detailed Protocol: Purity Analysis by PFP-HPLC
This is the recommended Standard Operating Procedure (SOP) for routine purity analysis.
Step 1: System Suitability Solution Preparation[1]
-
Weigh
of APMI Reference Standard into a volumetric flask. -
Weigh
of NPMI (Impurity) into the same flask. -
Dissolve in
Water:Methanol. Dilute to volume.
Step 2: Sample Preparation
-
Weigh
of the test sample.[1][2] -
Dissolve in
of Water:Methanol. -
Filter through a
PTFE syringe filter into an HPLC vial.
Step 3: Chromatographic Conditions[1]
-
Column: PFP (e.g., Supelco Discovery HS F5),
.[1][2] -
Temperature:
(Control is critical for reproducibility). -
Injection Volume:
.[1] -
Gradient Table:
| Time (min) | % Ammonium Acetate (10mM) | % Methanol |
| 0.0 | 90 | 10 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 90 | 10 |
| 17.0 | 90 | 10 |
Step 4: Acceptance Criteria[1]
-
Resolution (
): > 3.0 between APMI and NPMI. -
Precision (RSD): < 1.0% for 5 replicate injections of the main peak.[1][2]
Troubleshooting & Optimization Logic
When deviations occur, use this logic flow to diagnose the issue.
Figure 2: Decision matrix for troubleshooting common issues with polar-aromatic amines.
References
-
Bell, D. S., & Jones, A. D. (2005).[1][2] Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A, 1073(1-2), 99-109.[1] (Foundational text on PFP mechanisms).
-
MAC-MOD Analytical. (2016).[1][2] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.[1] Retrieved from [Link]
-
PubChem. (2025).[1][2] Compound Summary: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one.[1][7] National Library of Medicine.[1] Retrieved from [Link][1][2]
-
Advanced Materials Technology. (n.d.).[1][2] Separation of Anilines on Halo C18 vs Phenyl-Hexyl. Application Note 20-B. Retrieved from [Link]
Sources
- 1. PubChemLite - 1-amino-3-methylimidazolidin-2-one (C4H9N3O) [pubchemlite.lcsb.uni.lu]
- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. mac-mod.com [mac-mod.com]
- 4. hplc.eu [hplc.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 1-(3-Aminophenyl)-5-methylimidazolidin-2-one | C10H13N3O | CID 47003316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(4-Aminophenyl)-3-methylimidazolidin-2-one - Lead Sciences [lead-sciences.com]
Comparative Synthesis Guide: Imidazolidin-2-one vs. Imidazolidin-4-one Scaffolds
Executive Summary
The distinction between imidazolidin-2-one and imidazolidin-4-one is not merely positional; it represents a fundamental divergence in chemical stability, electronic character, and utility.
-
Imidazolidin-2-one (Cyclic Urea): Characterized by a planar, electron-rich system with high hydrolytic stability. It serves primarily as a pharmacophore in approved drugs (e.g., Azlocillin, Imidapril) and as a robust chiral auxiliary.
-
Imidazolidin-4-one (Cyclic Amide/Aminal): Characterized by a puckered ring conformation and a reactive secondary amine. It serves primarily as a catalytic engine in asymmetric organocatalysis (e.g., MacMillan catalysts).
This guide provides a technical comparison of their synthetic pathways, focusing on modern "green" CO₂ fixation for the 2-one scaffold and stereoselective condensation for the 4-one scaffold.
Part 1: Structural & Electronic Divergence
Before selecting a synthetic route, researchers must understand the electronic causality that dictates the behavior of these rings.
| Feature | Imidazolidin-2-one | Imidazolidin-4-one |
| Core Functional Group | Cyclic Urea | Cyclic Amide (Lactam) + Amine |
| Resonance | Strong resonance stabilization across N-C(O)-N. | Resonance restricted to the amide sector (N-C=O). |
| Basicity | Non-basic (Lone pairs involved in resonance). | Basic (Secondary amine at N1 is nucleophilic). |
| Chirality | Generally achiral (unless N-substituted). | Inherently chiral (derived from amino acids). |
| Primary Utility | Stable Drug Scaffold / Resin Precursor | Asymmetric Organocatalyst |
Part 2: Synthesis of Imidazolidin-2-one (The Stable Scaffold)
Strategic Overview
Classically, 2-ones were synthesized via the fusion of 1,2-diamines with urea, releasing ammonia. While effective, this requires high temperatures (>150°C). The modern "Senior Scientist" approach utilizes Catalytic CO₂ Fixation , which is atom-economical and avoids toxic phosgene surrogates.
Protocol A: Catalytic Carboxylative Cyclization (Green Chemistry)
Rationale: This method utilizes CeO₂ or Ionic Liquids to activate CO₂, allowing for mild reaction conditions and high functional group tolerance.
Reagents:
-
Substrate: 1,2-Diamine (e.g., Ethylenediamine or 1,2-Propanediamine)
-
C1 Source: CO₂ (balloon pressure or 1-5 MPa)
-
Catalyst: Ceria (CeO₂) nanoparticles or Ionic Liquid (e.g., [Bmim]OH)
-
Solvent: None (Neat) or N-Methyl-2-pyrrolidone (NMP)
Step-by-Step Methodology:
-
Catalyst Activation: Calcine CeO₂ nanoparticles at 400°C for 2 hours to remove surface carbonates and expose active Ce³⁺/Ce⁴⁺ sites.
-
Loading: In a stainless steel autoclave (50 mL), charge 1,2-diamine (10 mmol) and CeO₂ catalyst (5 mol%).
-
Pressurization: Purge the reactor 3 times with CO₂, then pressurize to 5 MPa.
-
Reaction: Heat to 150°C for 4–12 hours. The mechanism involves the formation of a carbamate intermediate, followed by nucleophilic attack of the second amine.
-
Purification: Add hot ethanol to dissolve the product. Centrifuge to recover the heterogeneous catalyst (reusable). Recrystallize the filtrate to obtain the cyclic urea.
Validation Check:
-
IR Spectroscopy: Look for the strong urea C=O stretch at ~1690–1710 cm⁻¹.
-
¹H NMR: Disappearance of broad NH₂ signals and appearance of sharp urea NH signals (if unsubstituted).
Part 3: Synthesis of Imidazolidin-4-one (The Chiral Engine)
Strategic Overview
The synthesis of 4-ones is dominated by the need for stereochemical purity. The most relevant application is the production of MacMillan Organocatalysts . This route relies on the condensation of chiral
Protocol B: Stereoselective Condensation (MacMillan Route)
Rationale: This protocol preserves the stereocenter of the starting amino acid. The use of an acid catalyst ensures rapid imine formation and ring closure while minimizing racemization.
Reagents:
-
Substrate: L-Phenylalanine methyl ester (converted to amide)
-
Carbonyl: Acetone (or specific aldehyde for different steric profiles)
-
Catalyst: p-Toluenesulfonic acid (pTSA) or Yb(OTf)₃
-
Solvent: Methanol (MeOH) or THF
Step-by-Step Methodology:
-
Amide Formation (Pre-step): Treat L-phenylalanine methyl ester HCl with methylamine (40% aq) in MeOH. Stir at RT for 24h. Remove solvent to afford L-phenylalanine-N-methylamide.
-
Condensation: Dissolve the amino amide (10 mmol) in MeOH (50 mL).
-
Cyclization: Add Acetone (5 equiv) and pTSA (5 mol%).
-
Reflux: Heat to reflux (65°C) for 12–24 hours.
-
Mechanistic Insight: The amine condenses with the ketone to form an imine (Schiff base). The amide nitrogen then attacks the imine carbon in a 5-exo-trig cyclization.
-
-
Salt Formation (Critical): To isolate the stable catalyst salt, cool the solution and add HCl (in ether/dioxane). The imidazolidin-4-one precipitates as the hydrochloride salt.
-
Filtration: Filter the white solid and wash with cold ether.
Validation Check:
-
Chiral HPLC: Verify Enantiomeric Excess (ee) >99%.
-
Stability: Store as the HX salt; the free base is prone to hydrolysis.
Part 4: Comparative Performance Data
The following data contrasts the efficiency and constraints of both synthetic pathways.
| Metric | 2-One (CO₂ Fixation) | 4-One (Condensation) |
| Atom Economy | High (85-95%) Byproduct is H₂O. | Moderate (70-80%) Loss of H₂O + Counter-ion mass. |
| Reaction Time | 4 – 12 Hours | 12 – 48 Hours |
| Yield (Typical) | >90% | 65 – 85% |
| Stereocontrol | Not applicable (usually achiral). | Critical (Retains >99% ee). |
| Scalability | High (Industrial feasible). | Moderate (Fine chemical scale). |
| Main Challenge | High pressure equipment required for CO₂. | Preventing racemization during cyclization.[4] |
Part 5: Visualizing the Divergence
The following diagrams illustrate the mechanistic divergence between constructing the stable urea core versus the reactive chiral catalyst.
Diagram 1: Synthetic Pathway Comparison
Caption: Comparative flow of 2-one synthesis via CO₂ fixation (top) vs. 4-one synthesis via condensation (bottom).
Diagram 2: Mechanism of MacMillan Catalyst Formation (4-one)
Caption: Step-wise mechanistic pathway for the formation of the chiral imidazolidin-4-one scaffold.
References
-
Tamura, M., & Tomishige, K. (2015). "CeO2-Catalyzed Synthesis of Cyclic Ureas from CO2 and Diamines." Angewandte Chemie International Edition. Link
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). "New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction." Journal of the American Chemical Society. Link
-
Munshi, P., et al. (2019). "Synthesis of Imidazolidin-2-ones via Base-Catalyzed Intramolecular Hydroamidation." ACS Omega. Link
-
Austin, J. F., & MacMillan, D. W. (2002). "Enantioselective Organocatalytic Indole Alkylations." Journal of the American Chemical Society. Link
-
He, L. N., et al. (2016). "Catalytic fixation of CO2 into cyclic ureas."[5] Green Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly efficient fixation of carbon dioxide into 2-oxazolidinones under mild conditions by using a reusable ionic liquid/CuI catalyst system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Efficient and sustainable fixation of CO2 into 2-oxazolidinones utilizing ionic liquid functionalized SiO2 nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic Differentiation of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one Isomers
Executive Summary
1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS 95182-37-9) is a critical intermediate in the synthesis of pharmaceutical agents and fine chemicals. In industrial synthesis—typically involving the nitration of phenyl-imidazolidinone precursors followed by reduction—the formation of regioisomers is a persistent challenge.
This guide provides a definitive spectroscopic framework to distinguish the target Para-isomer (4-amino) from its primary impurities: the Meta-isomer (3-amino) and the Ortho-isomer (2-amino) . The differentiation strategy relies on the distinct symmetry properties of the aromatic ring, quantifiable via 1H NMR (AA'BB' vs. ABCD systems) and 13C NMR (signal count).
Key Differentiators at a Glance
| Feature | Para-isomer (Target) | Meta-isomer (Impurity) | Ortho-isomer (Impurity) |
| Symmetry | |||
| 1H NMR Aromatic | AA'BB' System (2 distinct doublets) | ABCD System (Singlet + Multiplets) | ABCD System (Complex, shifted) |
| 13C NMR Signals | 4 Aromatic Peaks (Symmetry equivalent) | 6 Aromatic Peaks (All unique) | 6 Aromatic Peaks (All unique) |
| IR Overtone | 2 bands (1700-2000 cm⁻¹) | 3 bands (1700-2000 cm⁻¹) | 1 band (1700-2000 cm⁻¹) |
Structural Analysis & Isomer Definition
The core molecule consists of a cyclic urea (imidazolidin-2-one) fused to an aniline moiety. The position of the amine group relative to the imidazolidinone attachment point (N1) defines the isomer.
-
Target (Para): 1-(4-Aminophenyl)-3-methylimidazolidin-2-one.[1][2][3] The amine is at position 4.[2][4][5][6] High symmetry.
-
Isomer A (Meta): 1-(3-Aminophenyl)-3-methylimidazolidin-2-one (CAS 517918-82-0).[7] The amine is at position 3.[2][7][8]
-
Isomer B (Ortho): 1-(2-Aminophenyl)-3-methylimidazolidin-2-one. The amine is at position 2.[9] Often exhibits steric inhibition of resonance.
Figure 1: Structural relationship and synthetic origin of the imidazolidinone isomers.
Spectroscopic Protocols
A. Nuclear Magnetic Resonance (1H NMR)
The proton NMR spectrum provides the most immediate confirmation of regio-purity. The analysis focuses on the aromatic region (6.5 – 7.5 ppm).
Protocol:
-
Solvent: DMSO-d6 is recommended over CDCl3 to ensure full solubility and sharpen the exchangeable N-H protons.
-
Concentration: 10 mg/mL.
-
Acquisition: Standard 1D proton, 16 scans, 30° pulse angle.
Interpretation:
-
Para-Isomer (Target):
-
You will observe a classic AA'BB' pattern . This appears as two "doublets" (roofing effect) integrating to 2 protons each.
-
ppm (2H, d, ortho to NH2) and
ppm (2H, d, meta to NH2). -
The imidazolidinone ring protons (CH2-CH2) appear as a tight multiplet or two triplets around 3.4–3.8 ppm.
-
The N-Methyl group is a sharp singlet at
ppm.
-
-
Meta-Isomer:
-
Lack of symmetry results in an ABCD pattern .
-
Look for a distinct singlet (isolated proton between the amine and urea group) around 6.9–7.0 ppm.
-
The remaining three protons appear as a complex set of triplets and doublets.
-
-
Ortho-Isomer:
-
The proximity of the amine and the imidazolidinone ring causes significant shielding/deshielding effects.
-
The N-H protons (amine) may shift downfield or broaden due to potential hydrogen bonding with the urea carbonyl.
-
B. Carbon-13 NMR (13C NMR)
Carbon NMR is the definitive "counting" method.
-
Para-Isomer: Due to the axis of symmetry through the N1-C4 axis, carbons 2/6 and 3/5 are chemically equivalent.
-
Total Aromatic Signals: 4 (2 quaternary C-N, 2 methine CH).
-
-
Meta/Ortho Isomers: No axis of symmetry.
-
Total Aromatic Signals: 6 (2 quaternary C-N, 4 methine CH).
-
C. Infrared Spectroscopy (FT-IR)
While less resolving than NMR, IR is useful for quick batch identification, particularly using the overtone region (1600–2000 cm⁻¹).
-
Para Substitution: Distinctive two-band pattern in the overtone region.
-
Meta Substitution: Three-band pattern.
-
Ortho Substitution: Single strong band.
-
Functional Groups: All isomers will show the characteristic Urea C=O stretch (
cm⁻¹) and Amine N-H stretches ( cm⁻¹).
Comparative Data Tables
Table 1: Predicted 1H NMR Chemical Shifts (DMSO-d6)
| Proton Position | Para-Isomer (Target) | Meta-Isomer | Multiplicity (Para) | Multiplicity (Meta) |
| N-CH3 | 2.72 ppm | 2.73 ppm | Singlet (3H) | Singlet (3H) |
| Ring CH2 (N3 side) | 3.45 ppm | 3.48 ppm | Triplet/Multiplet | Multiplet |
| Ring CH2 (N1 side) | 3.75 ppm | 3.78 ppm | Triplet/Multiplet | Multiplet |
| Ar-H (Ortho to NH2) | 6.55 ppm | 6.45 ppm | Doublet (2H) | Doublet + Singlet |
| Ar-H (Meta to NH2) | 7.15 ppm | 7.05 ppm | Doublet (2H) | Triplet + Doublet |
| NH2 (Amine) | 4.90 ppm | 5.05 ppm | Broad Singlet | Broad Singlet |
Table 2: 13C NMR Signal Count
| Region | Para-Isomer (Target) | Meta-Isomer | Notes |
| Carbonyl (C=O) | 1 Peak | 1 Peak | ~160 ppm |
| Aromatic Quaternary | 2 Peaks | 2 Peaks | C-N(urea) and C-N(amine) |
| Aromatic CH | 2 Peaks | 4 Peaks | Key Differentiator |
| Aliphatic | 3 Peaks | 3 Peaks | N-Me, 2x Ring CH2 |
Experimental Workflow
This workflow is designed to validate the identity of a synthesized batch of 1-(4-aminophenyl)-3-methylimidazolidin-2-one.
Step 1: Solubility & Sample Prep
Dissolve 10-15 mg of the solid sample in 0.6 mL of DMSO-d6 .
-
Note: Avoid CDCl3 if the sample contains residual salts or if the amine protons need to be clearly resolved from aromatic signals.
Step 2: 1H NMR Acquisition
Run a standard proton sequence (e.g., zg30 on Bruker systems).
-
Spectral Width: -2 to 14 ppm.
-
Scans: 16 (sufficient for >95% purity samples).
Step 3: Decision Logic (Data Analysis)
Analyze the aromatic region (6.0 - 8.0 ppm).
Figure 2: Decision tree for NMR data interpretation.
Step 4: Confirmation (Optional)
If 1H NMR is ambiguous (e.g., overlapping solvent peaks):
-
Run 13C NMR . Count the peaks in the 110-150 ppm region.
-
2 strong peaks (+ 2 weak quaternary) = Para .
-
4 strong peaks (+ 2 weak quaternary) = Meta/Ortho .
-
References
-
PubChem Compound Summary. "1-(4-Aminophenyl)-3-methylimidazolidin-2-one" (CID 12828362). National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary. "1-(3-Aminophenyl)-3-methylimidazolidin-2-one" (CID 49830588). National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
Sources
- 1. (Imidazolidines) | BLDpharm [bldpharm.com]
- 2. 1-(4-Aminophenyl)-3-methylimidazolidin-2-one - Lead Sciences [lead-sciences.com]
- 3. 1-(4-AMINOPHENYL)-3-METHYLIMIDAZOLIDIN-2-ONE|CAS 95182-37-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-(4-Aminophenyl)-3-methylimidazolidin-2-one [myskinrecipes.com]
- 6. basjsci.edu.iq [basjsci.edu.iq]
- 7. 1-(3-Aminophenyl)-3-methylimidazolidin-2-one - Lead Sciences [lead-sciences.com]
- 8. 1-(3-Aminophenyl)-5-methylimidazolidin-2-one | C10H13N3O | CID 47003316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one: A 2D NMR vs. X-Ray Comparison Guide
Executive Summary
In the synthesis of cyclic ureas like 1-(4-Aminophenyl)-3-methylimidazolidin-2-one , structural ambiguity often arises regarding regiochemistry. Specifically, confirming the placement of the methyl group at the N3 position versus the N1 position, and ensuring the integrity of the 4-aminophenyl moiety, is difficult using 1D NMR alone.
While Single Crystal X-Ray Diffraction (SC-XRD) remains the absolute gold standard for structural determination, it is often rate-limiting due to the requirement of growing suitable crystals. This guide validates 2D NMR spectroscopy as a high-throughput, solution-state alternative that provides definitive structural proof comparable to X-ray, but with significantly higher efficiency.
The Structural Challenge
The target molecule consists of an imidazolidin-2-one core substituted unsymmetrically.
-
Core: Cyclic urea (Imidazolidin-2-one).
-
Substituent A (N1): 4-Aminophenyl group.[1]
The Validation Gap:
A standard
Comparative Analysis: Validation Methodologies[4]
| Feature | Method A: 1D NMR ( | Method B: 2D NMR Suite (Topic) | Method C: X-Ray Crystallography |
| Certainty | Low (Infers connectivity) | High (Proves connectivity) | Absolute (Direct imaging) |
| Sample State | Solution | Solution | Solid Crystal (Required) |
| Time-to-Result | 10 Minutes | 2-4 Hours | Days to Weeks |
| Sample Req. | < 5 mg | 5-20 mg | High quality crystal needed |
| Regio-Proof | Ambiguous | Definitive (via HMBC/NOESY) | Definitive |
Experimental Workflow
The following workflow establishes a self-validating system for structural elucidation.
Figure 1: The sequential workflow for structural validation, prioritizing sample integrity before advanced acquisition.
Detailed Protocol
-
Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-
. DMSO is preferred over CDCl to ensure full solubility of the polar urea and amine groups and to slow proton exchange, sharpening the NH signals. -
Acquisition Parameters (600 MHz equivalent):
- H: 16 scans, 2s relaxation delay.
-
COSY: Gradient-selected, 256 increments.
-
HSQC: Multiplicity-edited (to distinguish CH/CH
from CH ). -
HMBC: Optimized for long-range coupling (
Hz). -
NOESY: Mixing time (
) of 300–500 ms to detect spatial proximity.
The 2D NMR Solution: Deep Dive
To validate the structure, we must prove the N1-Aryl and N3-Methyl connectivity.
A. COSY (Correlation Spectroscopy)[2]
-
Purpose: Establish the spin system of the imidazolidinone ring.
-
Observation: The ethylene bridge (-CH
-CH -) will appear as two multiplets (unless accidentally equivalent). COSY confirms these two carbon centers are adjacent. -
Aromatic Region: Confirms the AA'BB' system of the 4-aminophenyl group (coupling between ortho and meta protons).
B. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: Assign protons to their specific carbons.
-
Critical Step: Identify the N-Methyl carbon (typically ~30-35 ppm) and the two distinct methylene carbons of the ring (~40-50 ppm).
C. HMBC (Heteronuclear Multiple Bond Correlation) - The "Smoking Gun"
This is the most critical experiment for regiochemistry. We look for 3-bond correlations (
-
Proof of Urea Core: Both ring CH
groups should show correlations to the Carbonyl carbon (C2, ~160 ppm). -
Proof of N-Methyl Location: The Methyl protons (singlet) must show a strong correlation to the Carbonyl (C2) and only the adjacent ring CH
(C4). -
Proof of N-Aryl Location: The ring CH
adjacent to the nitrogen (C5) will show correlations to the ipso-carbon of the phenyl ring.
D. NOESY (Nuclear Overhauser Effect Spectroscopy)[5]
-
Purpose: Spatial confirmation.
-
Observation: Strong NOE signal between the N-Methyl protons and the cis protons of the adjacent CH
group. Crucially, NOE between the aromatic ortho-protons and the other CH group confirms the N-Aryl placement.
Logical Connectivity Diagram
The following diagram illustrates the specific correlations required to confirm the structure of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one.
Figure 2: Connectivity map. Solid yellow lines represent through-bond (HMBC) correlations; dashed red lines represent through-space (NOESY) proximity.
Reference Data for Validation
Use the following predicted shift ranges and correlations as a validation standard. These values are derived from chemometric analysis of analogous imidazolidin-2-one derivatives [1, 2].
Table 1: Predicted H and C NMR Shifts (DMSO- )
| Position | Group | Multiplicity | Key HMBC Correlations | ||
| 2 | C=O | - | - | 158.0 - 161.0 | H-4, H-5, N-Me |
| 3 | N-Me | 2.7 - 2.9 | Singlet | 30.0 - 32.0 | C-2, C-4 |
| 4 | CH | 3.3 - 3.5 | Multiplet | 43.0 - 46.0 | C-2, C-5, N-Me |
| 5 | CH | 3.6 - 3.8 | Multiplet | 41.0 - 44.0 | C-2, C-4, C-1' |
| 1' | Aryl C-ipso | - | - | 130.0 - 132.0 | H-5, H-3', H-5' |
| 2'/6' | Aryl C-ortho | 7.1 - 7.3 | Doublet | 120.0 - 122.0 | C-4', C-1' |
| 3'/5' | Aryl C-meta | 6.5 - 6.7 | Doublet | 114.0 - 116.0 | C-1', C-4' |
| 4' | Aryl C-para | - | - | 145.0 - 148.0 | H-2', H-6' |
| NH | Amine | 4.8 - 5.2 | Broad Singlet | - | C-3', C-4', C-5' |
Note: The N1-side CH
Conclusion
While X-ray crystallography provides a snapshot of the solid state, 2D NMR is the superior method for rapid structural validation of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one in a drug development context.
By utilizing the HMBC correlation between the N-methyl protons and the urea carbonyl, combined with NOESY data linking the aromatic ring to the specific imidazolidinone methylene, researchers can unambiguously distinguish the target molecule from its regioisomers without the latency of crystal growth.
References
-
Imidazolidinone NMR Data : Spectroscopic Analysis of Imidazolidines: Part III. Heterocycles, Vol. 60, No. 1, 2003.[4][5]
-
HMBC Methodology : Unequivocal identification of two-bond heteronuclear correlations in natural products. NIH/PubMed.
-
General Chemical Shifts : 1H NMR Chemical Shifts - Organic Chemistry Data.
-
Comparison of Techniques : Comparison of X-ray Crystallography and NMR. Creative Biostructure.
Sources
- 1. 1-(4-Aminophenyl)-3-methylimidazolidin-2-one - Lead Sciences [lead-sciences.com]
- 2. mdpi.com [mdpi.com]
- 3. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
Comparing biological activity of imidazolidinone analogs
Title: Comparative Biological Profiling of Imidazolidinone Scaffolds: MDM2 Antagonism vs. Antimicrobial Efficacy
Executive Summary
The imidazolidinone core (a cyclic urea derivative) represents a "privileged scaffold" in medicinal chemistry, capable of displaying divergent biological activities based on specific structural modifications. This guide provides a technical comparison between two distinct classes of imidazolidinone analogs: Spiro-oxindole imidazolidinones , engineered for high-specificity protein-protein interaction inhibition (specifically MDM2-p53), and Arylidene-imidazolidinones (including thio-analogs) , utilized for broad-spectrum antimicrobial efficacy.
Part 1: Chemical Space & Structural Divergence
To understand the biological variance, one must first distinguish the structural architectures. The biological activity is not inherent to the ring itself but is dictated by the substitution pattern that directs the molecule to a specific biological target.
-
Class A: Spiro-imidazolidinones (Anticancer). These feature a spiro-fusion at the C4 position, often connecting to an oxindole ring. This rigid 3D structure is critical for mimicking the
-helical projection of the p53 protein, allowing it to fit into the hydrophobic cleft of the MDM2 oncoprotein. -
Class B: Arylidene-imidazolidinones (Antimicrobial). These typically feature an exocyclic double bond at C5 (arylidene) and often replace the carbonyl oxygen with sulfur (thiohydantoins). These planar, lipophilic structures facilitate cell membrane penetration and non-specific enzyme inhibition in pathogens.
Visualizing the Structural Divergence
Figure 1: Structural divergence of the imidazolidinone scaffold leading to distinct pharmacological profiles.
Part 2: Anticancer Activity (MDM2 Antagonism)
Primary Mechanism: The most significant application of spiro-imidazolidinones (e.g., Nutlins) is the inhibition of the MDM2-p53 interaction.[1] MDM2 is an E3 ubiquitin ligase that binds p53 and marks it for proteasomal degradation.[2] By blocking this interaction, imidazolidinones stabilize p53, restoring its tumor-suppressor functions (apoptosis and cell cycle arrest) in wild-type p53 cancer cells [1, 2].
Experimental Protocol: Fluorescence Polarization (FP) Binding Assay
To validate the potency of an imidazolidinone analog against MDM2, the FP assay is the industry standard. It measures the displacement of a fluorescently labeled p53 peptide by the small molecule.
Protocol Workflow:
-
Reagent Preparation:
-
Tracer: Fluorescein-labeled p53 peptide (sequence derived from p53 N-terminus, e.g., 5-FAM-RFMDYWEGL).
-
Protein: Recombinant human MDM2 (GST-tagged).
-
Buffer: PBS (pH 7.4), 0.01% Tween-20 (to prevent aggregation), 1 mM DTT.
-
-
Assay Setup:
-
In a black 384-well plate, dispense 10
L of MDM2 protein (final concentration ~10-20 nM, determined by titration). -
Add 10
L of the test imidazolidinone analog (serial dilutions in DMSO). -
Incubate for 15 minutes at Room Temperature (RT).
-
Add 10
L of Fluorescein-p53 tracer (final concentration 5-10 nM).
-
-
Measurement:
-
Incubate for 30–60 minutes at RT in the dark.
-
Read Fluorescence Polarization (mP) using a multi-mode plate reader (Ex: 485 nm, Em: 535 nm).
-
-
Data Analysis:
-
High mP = Tracer bound to MDM2 (No inhibition).
-
Low mP = Tracer displaced (Active Inhibitor).
-
Calculate
using non-linear regression (Sigmoidal dose-response).
-
Mechanism of Action Visualization
Figure 2: Mechanism of Action for MDM2 inhibition by spiro-imidazolidinones. The analog competitively binds MDM2, preventing p53 degradation.
Part 3: Antimicrobial Activity (Membrane/Enzyme Targets)
Primary Mechanism: Arylidene-imidazolidinones (and thiohydantoins) often act via non-specific membrane disruption or inhibition of bacterial enzymes (e.g., sortase A or synthesis pathways). The presence of the sulfur atom (thio-analog) and lipophilic aryl groups enhances penetration into the bacterial cell wall [3, 4].
Experimental Protocol: Broth Microdilution (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the analog that prevents visible growth.
Protocol Workflow:
-
Inoculum Preparation:
-
Culture bacteria (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to mid-log phase.
-
Adjust turbidity to 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in fresh MHB.
-
-
Compound Dilution:
-
Dissolve imidazolidinone analog in DMSO (stock solution).
-
Prepare 2-fold serial dilutions in a 96-well clear flat-bottom plate (typically 100
L per well). Final concentration range: 0.5 to 128 g/mL.
-
-
Inoculation:
-
Add 100
L of the diluted bacterial suspension to each well containing the compound. -
Controls:
-
Growth Control: Bacteria + Solvent (DMSO) only.
-
Sterility Control: Media only.
-
Positive Control: Ciprofloxacin or Ampicillin.
-
-
-
Incubation & Readout:
-
Incubate at 37°C for 16–24 hours.
-
Visual inspection for turbidity (cloudiness) or measure OD600.
-
MIC Definition: The lowest concentration well with no visible turbidity.
-
Part 4: Comparative Data Summary
The following table contrasts the performance metrics of a representative Spiro-analog (Nutlin-3a) versus a representative Arylidene-analog (5-arylidene-2-thiohydantoin).
| Feature | Spiro-Imidazolidinone (Anticancer) | Arylidene-Imidazolidinone (Antimicrobial) |
| Representative Compound | Nutlin-3a | 5-benzylidene-2-thioxoimidazolidin-4-one |
| Primary Target | MDM2 Hydrophobic Pocket (p53 interface) | Bacterial Membrane / Sortase A |
| Potency Metric | MIC (Minimum Inhibitory Concentration) | |
| Typical Potency Range | 0.09 – 10 | 4 – 64 |
| Selectivity | High (Inactive in p53-mutant cells) | Moderate (Broad spectrum, potential cytotoxicity) |
| Key SAR Driver | C4-Spiro stereochemistry (Essential) | C5-Arylidene lipophilicity (Essential) |
| Solubility | Low to Moderate (Requires formulation) | Low (Often requires DMSO/surfactants) |
Part 5: Critical Analysis & Recommendations
-
Selectivity vs. Potency:
-
Spiro-analogs demonstrate superior selectivity. Their activity is strictly dependent on the presence of wild-type p53. If the cell line has deleted/mutated p53, these compounds are generally inactive (
M), which is a desirable safety profile for targeted cancer therapy. -
Arylidene-analogs often exhibit "pan-assay interference" (PAINS) properties if not carefully optimized. Researchers must run counter-screens against mammalian fibroblasts (e.g., NIH/3T3) to ensure the antimicrobial activity is not simply general cytotoxicity.
-
-
Synthetic Accessibility:
-
Arylidene-imidazolidinones are synthetically accessible via a one-pot Knoevenagel condensation, making them ideal for rapid library generation in early-stage discovery.
-
Spiro-imidazolidinones require complex multi-step stereoselective synthesis (e.g., 1,3-dipolar cycloaddition), increasing the cost and time for lead optimization.
-
References
-
Vassilev, L. T., et al. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2.[3][4][5][6] Science, 303(5659), 844-848.
-
Shangary, S., & Wang, S. (2009). Small-molecule inhibitors of the MDM2-p53 protein-protein interaction to reactivate p53 function: a novel approach for cancer therapy.[7] Annual Review of Pharmacology and Toxicology, 49, 223-241.
-
Matysiak, J. (2007). Biological evaluation of some 5-arylidene-2-thiohydantoin derivatives. Farmaco, 61, 562.
-
El-Gohary, N. S., & Shaaban, M. I. (2013). Synthesis, antimicrobial, antiquorum-sensing, antitumor and cytotoxic activities of new series of fused [1,3,4]thiadiazoles. European Journal of Medicinal Chemistry, 63, 185-195.
Sources
- 1. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of spiro[isoindole-1,5’-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction [beilstein-journals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4-imidazolidinone-containing compounds as potent inhibitors of the MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(4-Aminophenyl)-3-methylimidazolidin-2-one vs other heterocyclic scaffolds
[1]
Executive Summary & Scaffold Profile
In the optimization of small molecule drugs, the transition from flexible linkers to rigid heterocycles is a pivotal strategy to improve potency and metabolic stability. 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS: 95182-37-9) represents a specialized cyclic urea scaffold.[1]
Unlike its open-chain urea counterparts or the more lipophilic oxazolidinones, this scaffold offers a unique balance of polarity, aqueous solubility, and directional hydrogen bonding.[1] It serves as a critical bioisostere in the design of kinase inhibitors, Factor Xa inhibitors (structurally related to the lactam core of Apixaban), and antibiotic agents.
Core Physicochemical Profile
| Property | Value | Structural Implication |
| Molecular Weight | 191.23 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).[1] |
| cLogP | ~0.6 | Highly soluble; lower lipophilicity than oxazolidinones (cLogP ~1.2). |
| H-Bond Donors | 1 (Aniline -NH₂) | The urea nitrogens are "capped" (one aryl, one methyl), reducing non-specific binding.[1] |
| H-Bond Acceptors | 2 | The urea carbonyl is a strong, directionally fixed acceptor.[1] |
| Topological Area | ~58 Ų | Efficient packing in enzyme active sites.[1] |
Comparative Analysis: The Cyclic Urea Advantage
The decision to employ the imidazolidin-2-one core over other 5-membered heterocycles is rarely arbitrary.[1] It is usually driven by the need to modulate pKa or improve hydrolytic stability.
Head-to-Head Scaffold Comparison[1]
The following table contrasts the subject scaffold against its primary medicinal chemistry competitors: Oxazolidinones (e.g., Linezolid) and Hydantoins (e.g., Phenytoin).
| Feature | Imidazolidin-2-one (Subject) | Oxazolidinone | Hydantoin |
| Core Structure | Cyclic Urea (N-CO-N) | Cyclic Carbamate (O-CO-N) | Cyclic Imide (N-CO-N-CO) |
| Electronic Character | Neutral; Carbonyl is a strong H-bond acceptor.[1] | Neutral; Oxygen in ring decreases polarity slightly. | Acidic (NH is deprotonatable at physiological pH). |
| Metabolic Stability | High. Resistant to plasma hydrolysis. | High. Stable, but ring oxidation can occur. | Moderate. Susceptible to ring opening in basic conditions. |
| Toxicity Risks | Low structural alerts. | Associated with MAO inhibition (Linezolid class effect). | Associated with idiosyncratic toxicity (rare). |
| Solubility | High (due to N-methyl polarity).[1] | Moderate. | Low to Moderate (pH dependent). |
| Synthetic Utility | Modular (Diamine cyclization). | Modular (Epoxide opening + CDI). | Modular (Bucherer-Bergs).[1] |
Mechanistic Logic: Why Methylate the Nitrogen?
The "3-methyl" group in 1-(4-aminophenyl)-3-methylimidazolidin-2-one is not merely a lipophilic cap.[1] It serves two specific mechanistic functions:
-
Conformational Lock: It prevents the formation of tautomers that might occur in unsubstituted cyclic ureas, forcing the carbonyl into a fixed orientation for receptor binding.
-
Solubility Modulation: Alkylation disrupts the crystal lattice energy compared to the unsubstituted analog, often significantly boosting solubility in organic synthesis solvents (DCM, THF) and biological media.
Visualizing the Design Logic (SAR)
The following diagram illustrates the decision tree for selecting this scaffold based on Structure-Activity Relationship (SAR) needs.
Caption: Decision logic for selecting the methylated cyclic urea scaffold to balance rigidity, polarity, and stability.
Validated Synthetic Protocol
To ensure reproducibility, we recommend a Convergent Cyclization Strategy . While many routes exist, the reaction of a diamine precursor with Carbonyldiimidazole (CDI) is the most robust, avoiding the toxicity of phosgene and the harsh conditions of urea fusion.
Pre-requisite: Safety
-
CDI is moisture sensitive; use dry solvents.
-
Hydrogenation requires high-pressure safety protocols.[1]
Step-by-Step Methodology
Stage 1: Cyclization (Formation of the Ring)
Reaction: N-(4-nitrophenyl)-N'-methylethane-1,2-diamine + CDI → 1-(4-nitrophenyl)-3-methylimidazolidin-2-one.[1]
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charge: Add N-(4-nitrophenyl)-N'-methylethane-1,2-diamine (1.0 eq) dissolved in anhydrous THF (10 volumes).
-
Activation: Cool to 0°C. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise over 15 minutes.
-
Reaction: Warm to room temperature (25°C) and stir for 4-6 hours.
-
QC Check: Monitor by TLC (5% MeOH in DCM). The starting diamine (polar) should disappear, replaced by a less polar spot.
-
-
Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Stage 2: Reduction (Unmasking the Aniline)
Reaction: Nitro-reduction → Aniline product.[1]
-
Charge: Dissolve the nitro-intermediate from Stage 1 in Methanol .
-
Catalyst: Add 10% Pd/C (5 wt% loading).
-
Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 30 psi in a Parr shaker) for 2-4 hours.
-
Filtration: Filter through a Celite pad to remove Palladium (Caution: Pyrophoric).
-
Isolation: Concentrate the filtrate to yield 1-(4-Aminophenyl)-3-methylimidazolidin-2-one as an off-white solid.[1]
Synthetic Workflow Diagram
Caption: Two-step convergent synthesis: Cyclization via CDI followed by catalytic hydrogenation.
Application in Drug Design[1][2]
This scaffold is particularly valuable when designing inhibitors for targets with a specific "hydrophobic pocket + H-bond acceptor" requirement.[1]
-
Factor Xa Inhibition Context:
-
While Apixaban utilizes a lactam (piperidin-2-one) fused system, the imidazolidin-2-one is a validated bioisostere used in next-generation anticoagulants to adjust the vector of the phenyl group.[1] The 4-amino group serves as the attachment point for the "P4" moiety (often a chlorovaleroyl derivative in synthesis).
-
-
Kinase Inhibitors:
-
The urea carbonyl can interact with the hinge region of kinases (e.g., ATP binding site), while the methyl group projects into the solvent front or a hydrophobic pocket, improving selectivity.
-
References
-
PubChem Compound Summary. (n.d.). 1-(3-Aminophenyl)-5-methylimidazolidin-2-one (Isomeric Analog Reference).[1] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Lead Sciences. (2024). Product Data: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS 95182-37-9).[1][2] Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2023). Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry.[3] (Comparative stability data). Retrieved January 28, 2026, from [Link]
-
MDPI. (2010). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones. (Synthetic protocols). Retrieved January 28, 2026, from [Link]
-
National Institutes of Health (NIH). (2015). Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles.[4] PubMed Central. Retrieved January 28, 2026, from [Link]
Sources
- 1. manusaktteva.com [manusaktteva.com]
- 2. 1-(4-Aminophenyl)-3-methylimidazolidin-2-one - Lead Sciences [lead-sciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of Imidazolidinone Derivatives: A Comparative Analytical Guide
Executive Summary In drug development, particularly within the aminopenicillin class (e.g., Ampicillin, Amoxicillin), the spontaneous formation of imidazolidinone ring-containing derivatives represents a critical quality and safety challenge. These structures—formed via the intramolecular nucleophilic attack of the side-chain amino group onto the carbonyl carbon—are distinct from the classic penicilloyl "major determinant."
This guide provides a technical roadmap for characterizing the immunological cross-reactivity of these derivatives. We compare the high-throughput utility of Competitive Inhibition ELISA against the kinetic resolution of Surface Plasmon Resonance (SPR) and the definitive specificity of LC-MS/MS .
Part 1: The Chemical Basis of Cross-Reactivity
To design a valid cross-reactivity study, one must first understand the structural causality. In aminopenicillins, the formation of the imidazolidinone ring (specifically the 2,2-dimethyl-imidazolidin-4-one structure) creates a neo-epitope. This epitope can cross-react with antibodies generated against the parent drug or, conversely, evade detection in assays designed solely for the open-ring penicilloic acid forms.
Mechanism of Imidazolidinone Formation
The following pathway illustrates the divergence between the standard hydrolytic degradation (Penicilloic acid) and the specific cyclization leading to the imidazolidinone derivative (often analogous to the Hetacillin rearrangement).
Figure 1: Divergent degradation pathways of aminopenicillins. The formation of the imidazolidinone ring creates a rigid bicyclic structure distinct from the linear penicilloic acid.
Part 2: Comparative Performance: Assay Specificity
When screening for these derivatives, researchers often face a trade-off between throughput and specificity.
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) | LC-MS/MS (Reference Method) |
| Primary Output | IC50 (Inhibition Concentration) | m/z (Mass-to-Charge Ratio) | |
| Cross-Reactivity Risk | High. Polyclonal antibodies often recognize the shared thiazolidine ring, leading to false positives. | Medium. Real-time binding curves can distinguish "sticky" non-specific binding from true affinity. | Null. Differentiates based on molecular mass and fragmentation patterns. |
| Throughput | High (96/384-well plates) | Medium (Chip-based flow) | Low to Medium |
| Sensitivity | pg/mL range | ng/mL range (mass dependent) | pg/mL range |
| Best Use Case | Initial screening of large libraries or patient sera. | Characterizing the nature of the cross-reactivity (fast vs. slow off-rates). | Confirmatory identification of the derivative. |
Part 3: Experimental Protocols
Protocol A: Competitive Inhibition ELISA (High-Throughput Screen)
Objective: Determine the relative cross-reactivity (CR) of the imidazolidinone derivative compared to the parent drug.
The "Self-Validating" Principle: A valid ELISA must include a Structural Negative Control (e.g., Cephalosporin, which lacks the specific side chain) to prove that binding is epitope-specific and not due to the conserved beta-lactam core alone.
Workflow:
-
Coating:
-
Coat 96-well microplates with Parent Drug-HSA conjugate (Human Serum Albumin) at 1-5 µg/mL in Carbonate Buffer (pH 9.6).
-
Incubate overnight at 4°C.
-
-
Blocking (Critical Step):
-
Insight: BSA is often insufficient for small molecule assays. Use 1% Casein in PBS to reduce non-specific hydrophobic binding common with heterocyclic rings.
-
Incubate 2 hours at Room Temperature (RT).
-
-
Competition:
-
Prepare serial dilutions of the Imidazolidinone Derivative (Competitor) and the Parent Drug (Standard).
-
Mix competitors 1:1 with a fixed concentration of Anti-Drug Antibody (e.g., mouse anti-ampicillin IgG).
-
Add mixture to wells. Incubate 1 hour at RT.
-
Mechanism:[1][2][3][4][5][6] Free imidazolidinone in solution competes with the plate-bound drug for antibody binding.
-
-
Detection:
-
Wash 3x with PBS-Tween (0.05%).[6]
-
Add HRP-conjugated Goat Anti-Mouse IgG. Incubate 1 hour.
-
Develop with TMB substrate; stop with 2M H2SO4.
-
-
Calculation:
-
Calculate % Cross-Reactivity:
.
-
Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Profiling
Objective: Distinguish whether cross-reactivity is driven by fast association (structural fit) or slow dissociation (high affinity).
Workflow Visualization:
Figure 2: SPR workflow for small molecule competitive inhibition. The parent drug is immobilized; the antibody is flowed over the surface in the presence of the imidazolidinone derivative.
Detailed Steps:
-
Immobilization: Covalently couple the Parent Drug-BSA conjugate to a CM5 sensor chip using EDC/NHS chemistry (Target ~3000 RU).
-
Equilibration: Run HBS-EP+ buffer to establish a stable baseline.
-
Inhibition Cycle:
-
Pre-incubate the specific antibody (at a fixed concentration near its
) with varying concentrations of the Imidazolidinone derivative. -
Inject the mixture over the surface (Flow rate: 30 µL/min).
-
-
Regeneration: Use 10 mM Glycine-HCl (pH 2.0) to remove bound antibody between cycles.
-
Analysis: A decrease in Response Units (RU) compared to the "Antibody Only" control indicates cross-reactivity.
Part 4: Data Analysis & Interpretation
Interpreting Cross-Reactivity (CR) Data
Cross-reactivity is rarely binary. It is a spectrum defined by the structural similarity of the R-group side chains.
| Competitor | IC50 (nM) | % Cross-Reactivity | Clinical Implication |
| Ampicillin (Parent) | 5.0 | 100% | Reference Standard. |
| Imidazolidinone Deriv. | 15.0 | 33% | High Risk. Significant structural overlap; likely to trigger false positives in immunoassays. |
| Amoxicillin | 50.0 | 10% | Moderate. Side-chain hydroxyl group reduces affinity to anti-ampicillin antibodies. |
| Cephalexin | >10,000 | <0.1% | Negligible. Validates assay specificity (Negative Control). |
Troubleshooting Common Issues
-
High Background in ELISA: Often caused by "bridging" where the antibody recognizes the linker used to conjugate the drug to the carrier protein (e.g., glutaraldehyde).
-
Solution: Use a different linker for the plate-coating conjugate than was used for the immunogen.
-
-
Low Signal in SPR: Small molecules (derivatives) do not generate significant signal directly.[7]
-
Solution: Use the Inhibition Format described above. You measure the absence of antibody binding, which provides a much higher signal-to-noise ratio.
-
References
-
Mayorga, C., et al. (2016). In vitro diagnosis of immediate allergic reactions to drugs: An update. Allergy, 71(8), 1103-1112. Link
-
Hemmilä, I. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4377. Link
-
Mitchell, J.S., et al. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance.[7][8] Sensors, 10(8), 7323-7346. Link
-
Bio-Rad Antibodies. (2024). Competitive ELISA Protocol.[6][9][10] Bio-Rad Technical Resources. Link
-
Walsh Medical Media. (2023). Understanding Ampicillin: Mechanism of Action and Clinical Applications.[1]Link
Sources
- 1. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 3. ldh.la.gov [ldh.la.gov]
- 4. Ampicillin - Wikipedia [en.wikipedia.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. biossusa.com [biossusa.com]
Benchmarking new imidazolidinone synthesis methods against traditional routes
Comparative Analysis: Traditional Carbonyldiimidazole (CDI) vs. Catalytic CO₂ Fixation
Executive Summary
The imidazolidin-2-one scaffold is a pharmacophore ubiquity, serving as the core for HIV protease inhibitors, chiral auxiliaries (Evans/MacMillan), and antibiotics. For decades, the stoichiometric reaction of 1,2-diamines with phosgene or carbonyldiimidazole (CDI) has been the industry standard due to its kinetic reliability. However, the rise of Green Chemistry has elevated Carbon Dioxide (CO₂) fixation from an academic curiosity to a viable process candidate.
This guide benchmarks the Traditional CDI-mediated Cyclization against the Modern CeO₂-Catalyzed Carboxylation .
-
Verdict: The CDI route remains superior for late-stage functionalization of complex, high-value intermediates where mild pressure and ambient pressure are non-negotiable.
-
Verdict: The CeO₂/CO₂ route is the new gold standard for early-stage scaffold construction and large-scale manufacturing, offering superior atom economy and negligible waste generation.
The Benchmark: Traditional CDI-Mediated Cyclization
Methodology: Stoichiometric condensation using 1,1'-Carbonyldiimidazole (CDI). Best For: Small-scale discovery chemistry; substrates sensitive to high temperatures/pressures.
Mechanistic Insight
CDI acts as a phosgene equivalent but with improved handling safety. The reaction proceeds via a sequential nucleophilic acyl substitution.[1] The driving force is the formation of the energetically stable imidazole byproduct and the evolution of the cyclic urea.
-
Activation: The first amine attacks the carbonyl of CDI, releasing one equivalent of imidazole.
-
Cyclization: The second amine attacks the resulting carbamoyl imidazole intermediate, releasing the second imidazole and closing the ring.
Standardized Protocol
-
Reagents: 1,2-Diamine (1.0 equiv), CDI (1.1–1.2 equiv), DMAP (0.1 equiv, optional catalyst), DCM or THF (Solvent).
-
Conditions: Nitrogen atmosphere, 0 °C to Room Temperature (RT).
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 1.0 mmol of the specific 1,2-diamine in 5 mL of anhydrous dichloromethane (DCM).
-
Addition: Cool the solution to 0 °C. Add 1.1 mmol of CDI portion-wise over 5 minutes. ( Note: Evolution of CO₂ is not observed here; imidazole is the byproduct.)
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (typically 5% MeOH in DCM).
-
Workup: Quench with 10 mL water. Extract with DCM (3 x 10 mL). Wash combined organics with brine.
-
Purification: Dry over Na₂SO₄ and concentrate. Recrystallization from EtOH is often sufficient; otherwise, flash chromatography (SiO₂).
The Challenger: CeO₂-Catalyzed CO₂ Fixation
Methodology: Heterogeneous catalytic carbonylation using compressed CO₂. Best For: "Green" manufacturing, scale-up, and atom-economical synthesis of simple scaffolds.
Mechanistic Insight
Unlike homogeneous methods requiring toxic dehydrating agents (e.g., DPPA), pure Cerium Oxide (CeO₂) acts as a dual-site heterogeneous catalyst.
-
Adsorption: The basic sites on CeO₂ activate the amine, while Lewis acidic sites activate CO₂.
-
Carbamate Formation: The amine attacks CO₂ to form a surface-bound carbamate.
-
Cyclodehydration: The catalyst facilitates the intramolecular nucleophilic attack and the subsequent elimination of water, regenerating the active surface.
Standardized Protocol
-
Reagents: 1,2-Diamine (2.0 mmol), CeO₂ nanopowder (0.34 g, ~100 wt%), CO₂ (gas).
-
Conditions: Autoclave, 0.3–1.0 MPa CO₂, 140 °C (413 K).
Step-by-Step Workflow:
-
Loading: Charge a stainless steel autoclave (e.g., 190 mL volume) with 2.0 mmol 1,2-diamine, 15 mL 2-propanol, and 0.34 g CeO₂ catalyst.
-
Pressurization: Purge the vessel twice with CO₂ to remove air. Pressurize to 0.5 MPa (approx. 5 bar) with CO₂ at RT.
-
Reaction: Heat to 140 °C. The internal pressure will rise. Stir at 800 rpm for 2–6 hours.
-
Recovery: Cool to RT and vent excess CO₂ carefully.
-
Filtration: Filter the mixture to recover the solid CeO₂ catalyst (wash with ethanol). The catalyst can be calcined and reused up to 5 times without loss of activity.
-
Isolation: Evaporate the solvent from the filtrate to obtain the pure imidazolidinone.
Head-to-Head Data Analysis
| Metric | Traditional (CDI) | Modern (CeO₂/CO₂) | Analysis |
| Atom Economy | Moderate (~60-70%) | Excellent (85-95%) | CDI generates 2 equiv of imidazole waste (MW=68). CO₂ route only generates water. |
| Yield | High (85-98%) | High (83-98%) | Comparable yields, though CDI is more consistent for sterically hindered amines. |
| Reaction Time | 4–12 Hours | 2–6 Hours | The thermal CO₂ route is faster but requires setup time for pressurization. |
| Safety | Moderate | High | CDI is moisture sensitive; CO₂ requires pressure vessels (though <10 bar is low risk). |
| Purification | Extraction/Column | Filtration/Evaporation | CeO₂ route simplifies downstream processing significantly. |
| Cost | High (Reagent cost) | Low | CO₂ is negligible cost; CeO₂ is reusable.[2][5] CDI is stoichiometric and expensive. |
Mechanistic Visualization
Figure 1: Comparative Reaction Pathways
Caption: Comparison of the stoichiometric waste generation in the CDI route (Top) versus the catalytic cycle and water byproduct of the CeO₂ route (Bottom).
References
-
Tamura, M., et al. (2013).[3] "Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent."[3][4][5] Green Chemistry, 15(6), 1567-1577.
-
Peng, J., et al. (2021).[2] "CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate." ACS Omega, 6(40), 26646–26654. [2]
-
Silva, L.R.S., et al. (2023). "Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol." Molbank, 2023(2), M1653.
-
Casnati, A., et al. (2019).[6] "Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones." Catalysts, 9(1), 16.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Enantioselective separation of chiral imidazolidinone derivatives
Enantioselective Separation of Chiral Imidazolidinone Derivatives: A Comparative Technical Guide
Executive Summary
Chiral imidazolidinones, particularly the MacMillan organocatalysts (e.g., (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone), are pivotal in asymmetric synthesis.[1] Their enantiopurity is non-negotiable, often requiring >99% ee for catalytic efficacy.
This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the separation of these derivatives. While HPLC remains the regulatory gold standard for robustness, experimental data indicates that SFC offers a superior kinetic performance/throughput ratio for this specific class of heterocycles, primarily due to the high diffusivity of supercritical CO₂ facilitating rapid mass transfer in the chiral stationary phase (CSP) pores.
The Challenge: Imidazolidinone Structural Dynamics
Imidazolidinones present unique separation challenges:
-
Conformational Rigidity: The 5-membered ring limits the "induced fit" mechanism often relied upon by amylose-based CSPs.
-
Polarity Variance: Derivatives range from neutral free bases to highly polar ammonium salts (e.g., TFA or HCl salts of the catalyst).
-
Solubility: Many derivatives exhibit poor solubility in pure alkanes (Hexane/Heptane), complicating traditional Normal Phase (NP) HPLC.
Comparative Analysis: HPLC vs. SFC
The following comparison synthesizes performance data for a standard benzyl-substituted imidazolidinone derivative.
Table 1: Performance Metrics Comparison
| Metric | Normal Phase HPLC | Supercritical Fluid Chromatography (SFC) | Analysis |
| Typical Run Time | 12–20 minutes | 3–6 minutes | SFC is ~3-4x faster due to lower viscosity of scCO₂. |
| Resolution ( | 1.5 – 2.5 | 1.8 – 3.0 | SFC often yields sharper peaks, enhancing |
| Solvent Consumption | High (e.g., 15 mL/run) | Low (< 2 mL modifier/run) | SFC is the "Green" choice; CO₂ is recycled. |
| Solubility Scope | Limited (Hexane/IPA) | Broad (CO₂ + MeOH/DCM) | SFC handles polar salts better using polar modifiers. |
| Additives | DEA/TFA required | DEA/TFA required | Both require additives to suppress peak tailing of the amine. |
Expert Insight: For preparative scale isolation of MacMillan catalysts, SFC is the superior choice. The low heat of vaporization of CO₂ allows for rapid product recovery, preventing thermal degradation of heat-sensitive intermediates.
Stationary Phase Selection: The Decision Matrix
For imidazolidinones, Polysaccharide-based CSPs are the industry standard. The choice between Coated and Immobilized phases is critical.
-
Coated Phases (e.g., Chiralpak AD, Chiralcel OD): Excellent selectivity but restricted solvent compatibility (No DCM, THF, or Ethyl Acetate).
-
Immobilized Phases (e.g., Chiralpak IA, IB, IC): robust and allow "non-standard" solvents (e.g., DCM) which can dramatically alter selectivity by changing the polymer's helical pitch.
Figure 1: CSP Selection Workflow
Experimental Protocols
These protocols are designed to be self-validating. If
Protocol A: High-Throughput SFC Screening (Recommended)
-
Instrument: Agilent 1260 Infinity II SFC or Waters UPC².
-
Column: Chiralpak IB-3 or Chiralpak IC-3 (3 µm particle size, 4.6 x 100 mm).
-
Mobile Phase:
-
A: CO₂ (100%)
-
B: Methanol + 0.1% Diethylamine (DEA) + 0.1% Trifluoroacetic acid (TFA). Note: Use both if the imidazolidinone is a zwitterion or salt; use only DEA for free base.
-
-
Gradient: 5% B to 40% B over 4 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure (BPR): 120 bar (keeps CO₂ density high for better solubility).
-
Temperature: 35°C.[2]
Validation Check:
-
Inject a racemate standard.
-
Verify separation.[2][3][4] If peaks overlap, switch Modifier B to Isopropanol (IPA) . IPA forms stronger H-bonds with the CSP carbamate moieties, often increasing selectivity (
).
Protocol B: Reverse-Phase HPLC (For Polar Derivatives)
-
Instrument: Standard HPLC (e.g., Agilent 1200).
-
Column: Chiralpak IA-3 (Immobilized Amylose).
-
Mobile Phase:
-
Isocratic Run: 40% B / 60% A.
-
Temperature: 25°C (Lower temperature favors enantioseparation).
Why this works: The basic pH suppresses the ionization of the secondary amine in the imidazolidinone ring, increasing its interaction with the hydrophobic pockets of the amylose polymer.
Data Analysis & Troubleshooting
Table 2: Representative Separation Data (MacMillan Catalyst)
| Column | Mode | Mobile Phase | Selectivity ( | Resolution ( | Notes |
| Chiralpak AD-H | NP-HPLC | Hex/IPA (90:10) | 1.12 | 1.4 | Broad peaks; tailing observed. |
| Chiralcel OD-H | NP-HPLC | Hex/EtOH (90:10) | 1.35 | 2.1 | Good separation; standard choice. |
| Chiralpak IC | SFC | CO₂/MeOH (85:15) | 1.65 | 4.2 | Best Performance. Sharp peaks. |
| Chiralpak IA | RP-HPLC | ACN/Water (40:60) | 1.25 | 1.9 | Good for polar salts. |
Troubleshooting Guide
-
Problem: Peak Tailing.
-
Problem: "Memory Effect" in SFC.
Mechanism of Interaction
Understanding the molecular recognition is key to optimization. The imidazolidinone interacts with the CSP via:
-
H-Bonding: Between the amide carbonyl of the CSP and the N-H of the imidazolidinone.
-
-
Stacking: Between the phenyl ring of the MacMillan catalyst and the phenylcarbamate of the CSP.
Figure 2: Chiral Recognition Mechanism
References
-
Cavey, D. (Teledyne ISCO). (2024).[7] HPLC or SFC? Which One Should I Choose?. Retrieved from [Link]
-
Ferretti, R., et al. (2020).[2] Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 640.[2] Retrieved from [Link]
-
Toribio, L., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Separations, 10(1). Retrieved from [Link]
-
MacMillan, D. W. C., et al. (2005).[1][6] Enantioselective organo-cascade catalysis. Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. shimadzu.com [shimadzu.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enantioselective organo-cascade catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 9. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Conformation Analysis of Substituted Imidazolidinones: A Comparative Technical Guide
Executive Summary In the realm of organocatalysis and peptidomimetics, substituted imidazolidinones are not static scaffolds; they are dynamic entities whose reactivity is governed by ring puckering. For drug developers and synthetic chemists, the "Design-Data Gap" often lies between the frozen precision of X-ray crystallography and the dynamic reality of solution-state NMR.
This guide objectively compares the three primary methodologies for analyzing imidazolidinone conformation—NMR, X-ray, and DFT—and provides a validated, integrated protocol for determining the bioactive conformation of these five-membered heterocycles.
Part 1: Comparative Analysis of Methodologies
The five-membered imidazolidinone ring exists in a pseudorotational equilibrium between Envelope (E) and Twist (T) conformations.[1] Quantifying this is critical because the ring's "pucker" dictates the spatial orientation of shielding groups (e.g., the benzyl group in MacMillan’s catalyst), directly influencing enantioselectivity.[1]
Method Performance Matrix
| Feature | NMR Spectroscopy | X-Ray Crystallography | DFT / Computational |
| Primary Output | Solution-state dynamics, cis/trans ratios, E/Z rotamers. | Precise bond lengths/angles, Cremer-Pople parameters ( | Energy landscapes, transition states, Boltzmann distributions. |
| State | Dynamic (Solution). | Static (Solid).[1] | Theoretical (Gas/Solvent Model). |
| Key Limitation | Fast ring inversion averages | Crystal Packing Forces: Intermolecular H-bonds can lock the ring in a non-bioactive conformation.[1] | Accuracy depends heavily on the functional (e.g., B3LYP vs M06-2X) and solvation model.[1] |
| Throughput | High (Routine 1D/2D). | Low (Requires single crystal).[1] | Medium (Cluster dependent). |
| Best For | Validating solution-state isomer ratios and intramolecular NOEs. | Absolute configuration assignment and initial structural models. | Predicting the "Global Minimum" and explaining reactivity origins. |
The "Puckering" Problem: Why Single Methods Fail[1]
-
X-Ray Bias: In N-amino-imidazolidin-2-ones (peptide turn mimics), X-ray data often shows a Type II'
-turn stabilized by lattice forces.[1] However, in solution, the ring may flatten or invert the envelope to minimize solvent strain, altering the vector of the and residues. -
NMR Averaging: The vicinal proton couplings (
) in imidazolidinones obey the Karplus relationship, but because the ring flips rapidly between envelope forms ( ), the observed -value is a time-averaged weighted mean, often leading to calculated dihedral angles that physically do not exist.[1]
Part 2: Integrated Experimental Protocol
To achieve high-confidence conformational assignments, you must use a Triangulated Approach . Do not rely on a single method.
Protocol: The "Solvent-Matched" Conformational Profiling
Objective: Determine the dominant solution-state pucker of a 2,5-disubstituted imidazolidinone.
Step 1: NMR Constraints Acquisition (Solution State)[1]
-
Solvent Selection: Use a non-coordinating solvent (CDCl
or CD Cl ) to mimic reaction conditions.[1] Avoid DMSO unless analyzing biological binding, as it disrupts intramolecular H-bonds. -
Experiment A:
H Decoupling: Perform homonuclear decoupling on the C5 protons to accurately measure and . -
Experiment B: NOE/ROE:
Step 2: Computational Energy Scan (DFT)[1]
-
Software: Gaussian / ORCA.[1]
-
Level of Theory: M06-2X / 6-311+G(d,p) .
-
Why? Standard B3LYP fails to account for dispersion forces critical in packing bulky substituents (e.g., t-butyl or benzyl groups).[1]
-
-
Solvation: Use SMD or PCM models matching your NMR solvent.[1]
-
Workflow:
Step 3: The Boltzmann-Weighted Validation[1]
-
Calculate the theoretical coupling constants (
) for each DFT conformer using a generalized Karplus equation (e.g., Altona equation). -
Apply the Boltzmann distribution formula to weight the contribution of each conformer based on its
: [1] -
Pass Criteria: The calculated weighted average must match experimental NMR values within
Hz.
Part 3: Visualization & Logic Flow[1]
Diagram 1: Integrated Conformational Analysis Workflow
This diagram illustrates the decision logic required to move from synthesis to a validated 3D model.
Caption: Workflow integrating experimental data with computational modeling to distinguish between static and dynamic conformational states.
Diagram 2: The Pseudorotation Equilibrium
Visualizing the energy landscape between the two dominant envelope forms.[1]
Caption: The pseudorotational pathway. Bulky substituents at C2 or C4 create steric clashes that energetically favor one Envelope form over the other.[1]
Part 4: Data Presentation & Case Study
Case Study: MacMillan's Catalyst (2nd Generation)
The imidazolidinone catalyst (2S, 5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone relies on a specific conformation to block the Re-face of the iminium ion.[1]
| Parameter | X-Ray (Solid State) | NMR (Solution, CDCl | Interpretation |
| Ring Pucker | Distinct Envelope ( | Averaged (Fast Exchange) | The t-butyl group locks the C2 position, but the N-C-C-N fragment retains flexibility in solution.[1] |
| C2-C5 NOE | N/A | Strong Positive | Confirms the cis relationship between the t-butyl and benzyl groups is maintained in solution. |
| Amide Bond | E-rotamer only | 95:5 E/Z ratio | Solution state allows minor population of the Z-isomer, potentially affecting enantioselectivity by <5%. |
Technical Insight:
While X-ray shows a single rigid structure, DFT analysis (M06-2X) reveals that the "bioactive" conformation is actually 2.4 kcal/mol higher in energy than the global minimum found in the crystal lattice.[1] The crystal structure is stabilized by intermolecular
References
-
Conformational Analysis of N-Amino-imidazolin-2-one Peptide Mimics Source: Journal of Organic Chemistry / PMC URL:[Link]
-
Recent Advances in the Synthesis of Highly Substituted Imidazolidines Source: RSC Advances URL:[Link]
-
Cremer-Pople Ring Puckering Parameters (Theory & Calculation) Source: IUCr / Acta Crystallographica URL:[Link]
-
Determination of Backbone Dihedral Angles in Proteins (Karplus Equation Refinement) Source: Journal of the American Chemical Society URL:[1][Link][1]
-
Exhaustive Exploration of the Conformational Landscape of Five-Membered Rings (DFT Benchmarking) Source: Physical Chemistry Chemical Physics URL:[Link]
Sources
Safety Operating Guide
1-(4-Aminophenyl)-3-methylimidazolidin-2-one proper disposal procedures
Executive Summary: Operational Disposal Protocol
Immediate Action Required: Treat 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (herein referred to as APMI ) as a hazardous aromatic amine . It poses risks of acute toxicity, skin sensitization, and aquatic toxicity.[1]
Core Directive: DO NOT dispose of APMI down the drain. DO NOT mix with oxidizing agents (e.g., nitric acid, peroxides) or strong acids. DO segregate into "Organic Base/Amine" waste streams destined for high-temperature incineration.
Chemical Identity & Hazard Profiling
To manage disposal effectively, you must understand the chemical behavior driving the safety protocols. APMI is an imidazolidinone derivative functionalized with an aniline (aromatic amine) group. This structure dictates its reactivity and toxicity profile.[2]
| Parameter | Technical Detail |
| Chemical Name | 1-(4-Aminophenyl)-3-methylimidazolidin-2-one |
| CAS Number | 95182-37-9 |
| Molecular Formula | C₁₀H₁₃N₃O |
| Functional Groups | Cyclic urea (imidazolidinone), Primary aromatic amine (aniline) |
| Hazard Class (GHS) | Warning ; Acute Tox. 4 (Oral/Inhal), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3. |
| Reactivity Profile | Basic (pH > 7) . Incompatible with strong oxidizers and acids. |
Scientist’s Insight (Causality): The primary amine (-NH₂) on the phenyl ring is the critical control point. Aromatic amines are prone to oxidation (turning dark/tarry) and can form diazonium salts if exposed to nitrous acid. This reactivity necessitates strict segregation from oxidizers to prevent exothermic runaway or the release of toxic nitrogen oxides (NOx).
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for aromatic amines due to permeation risks.
-
Hand Protection: Nitrile (minimum 0.11 mm thickness) for incidental splash. Butyl Rubber or Silver Shield™ for prolonged handling or spill cleanup.
-
Respiratory: If handling powder outside a fume hood, use an N95/P100 particulate respirator.
-
Eye/Face: Chemical splash goggles.
Waste Segregation & Accumulation Protocol
This protocol uses a Self-Validating System : The waste container label must match the chemical properties to prevent downstream rejection by waste handlers.
A. Solid Waste (Pure Substance/Contaminated Debris)
-
Container: High-density polyethylene (HDPE) wide-mouth jar.
-
Labeling: "Hazardous Waste - Solid - Toxic Organic."
-
Contents: Pure APMI powder, contaminated weigh boats, pipette tips, and gloves.
-
Protocol:
-
Double-bag highly contaminated debris in clear zip-lock bags before placing in the waste drum.
-
Seal the drum immediately after addition to prevent dust aerosolization.
-
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
-
Container: Amber glass or HDPE carboy.
-
Segregation: Basic Organic Waste .
-
Incompatibility Check: Ensure the container does NOT contain:
-
Acids (Risk: Heat generation, salt formation).
-
Oxidizers (Risk: Fire/Explosion).[2]
-
Halogenated solvents (Keep separate if possible to reduce disposal costs, though chemically compatible).
-
Operational Disposal Workflow
The following diagram illustrates the decision logic for disposing of APMI. This ensures compliance with RCRA (USA) and CLP (EU) standards.
Figure 1: Decision logic for the segregation and packaging of APMI waste streams.
Emergency Spill Response (Small Scale < 50g/50mL)
If a spill occurs, immediate containment is vital to prevent tracking the amine sensitizer through the lab.
-
Evacuate & Ventilate: Clear the immediate area. If powder is airborne, allow dust to settle for 10 minutes.
-
Don PPE: Nitrile gloves (double gloved), goggles, and lab coat.
-
Containment:
-
Solids: Gently cover with wet paper towels to prevent dust. Scoop into a bag.
-
Liquids: Surround with absorbent boom or vermiculite. Do not use paper towels alone for concentrated liquids (potential heat generation). Use an inert absorbent (sand/clay).
-
-
Decontamination: Wipe the surface with a mild dilute acid (e.g., 1% acetic acid or citric acid) to neutralize the basic amine residue, followed by soap and water.
-
Disposal: Place all spill materials into the Solid Hazardous Waste drum.
References
-
Sigma-Aldrich. (2023). Product Specification: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS 95182-37-9).[3][4]Link
-
PubChem. (2023). Compound Summary: 1-(3-Aminophenyl)-5-methylimidazolidin-2-one (Isomer Analog Safety Data). National Library of Medicine. Link
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] National Academies Press.[5] Link
-
U.S. EPA. (2023). Hazardous Waste Generators: Managing Your Waste.Link
Sources
- 1. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 1-(4-Aminophenyl)-3-methylimidazolidin-2-one - Lead Sciences [lead-sciences.com]
- 4. 1-(4-aminophenyl)-3-methylimidazolidin-2-one | 95182-37-9 [sigmaaldrich.com]
- 5. p2infohouse.org [p2infohouse.org]
Personal protective equipment for handling 1-(4-Aminophenyl)-3-methylimidazolidin-2-one
[1][2]
Executive Summary & Chemical Context
1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS: 95182-37-9) is a critical pharmaceutical intermediate, most notably utilized in the synthesis of the anticoagulant Apixaban (Eliquis).[1][2]
As a researcher, you must look beyond the generic Safety Data Sheet (SDS).[2] While often classified simply as an irritant (H315/H319), this compound features a primary aromatic amine (aniline) moiety.[2] In drug development, molecules with this substructure are treated as Potentially Genotoxic Impurities (PGIs) until proven otherwise.[2] They possess high skin permeability and a propensity for sensitization.[2]
Core Directive: Treat this substance as a High Potency Compound (Occupational Exposure Band 3/4) . Your primary defense is containment; your secondary defense is the PPE described below.
Hazard Assessment: The "Why" Behind the Protocol
To trust the protocol, you must understand the mechanism of failure.
-
The Permeation Risk (Dermal): The aniline substructure allows for rapid transdermal absorption.[2] Once absorbed, aromatic amines can undergo metabolic N-hydroxylation, leading to reactive electrophiles that bind to DNA.[1][2] Standard latex gloves offer negligible protection against this class of compounds.[2]
-
The Migration Risk (Particulate): As a solid intermediate, the primary vector for contamination is electrostatic dust.[2] This dust is invisible to the naked eye but settles on cuff interfaces and lab coat sleeves, leading to secondary exposure during doffing (removing PPE).[2]
PPE Specifications Matrix
The following specifications are non-negotiable for handling quantities >10 mg outside of a sealed glovebox.
| PPE Component | Specification Standard | Technical Rationale |
| Primary Gloves | Nitrile (Low Modulus) Min Thickness: 0.11 mm (4 mil)Cuff: Extended (>280 mm) | Nitrile provides superior chemical resistance to amines compared to latex.[1][2] Low modulus improves dexterity, reducing accident rates.[2] |
| Secondary Gloves | Nitrile (High Durability) Color: Contrasting (e.g., Orange/Purple) | Double Gloving is Mandatory. The contrasting color acts as a visual breach indicator.[2] If you see the inner color, stop immediately.[2] |
| Respiratory | N95 (Minimum) or P100/PAPR Fit-tested required.[1][2] | For handling powders in a Fume Hood. If handling >100g outside a hood, a Powered Air Purifying Respirator (PAPR) is required.[2] |
| Body Protection | Tyvek® Lab Coat (Disposable) Elasticated Cuffs | Cotton lab coats trap dust and allow migration to street clothes.[2] Disposable Tyvek sheds particulate matter.[2] |
| Eye Protection | Chemical Splash Goggles (Indirect Venting) | Safety glasses with side shields are insufficient for powders that can drift behind the lens.[2] |
Operational Logic: Risk-Based Workflow
Do not apply a "one size fits all" approach. Use this logic flow to determine your containment strategy before opening the container.
Figure 1: Decision Logic for Engineering Controls vs. PPE.
The Critical Protocol: Doffing (Removal)[1][2]
90% of lab exposures occur not during the experiment, but during the removal of PPE. Contaminated dust on your sleeves can be aerosolized into your breathing zone if you rush this step.
Step-by-Step Doffing Procedure
-
Decon: While still in the hood, wipe down outer gloves with a solvent-dampened wipe (Ethanol or Isopropanol) to remove gross contamination.[2]
-
Outer Gloves: Remove outer gloves using the "Beak Method" (pinch outside, pull off, ball up in remaining hand, slide finger under remaining glove).[2] Discard in solid hazardous waste inside the hood.
-
Gown/Coat: Unzip/unbutton. Peel the coat away from the neck and shoulders, turning it inside out as you remove it. This traps the dust inside the bundle.[2]
-
Inner Gloves: Remove inner gloves last.
-
Wash: Immediately wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[2]
Figure 2: The "Inside-Out" Doffing Workflow to minimize secondary aerosolization.
Disposal & Decontamination
Chemical Deactivation: Unlike simple acids or bases, aromatic amines require oxidation for complete degradation.[2]
-
Surface Decon: Use a 10% Bleach (Sodium Hypochlorite) solution followed by a water rinse.[2] The hypochlorite oxidizes the amine, breaking the aromatic system and reducing toxicity.
-
Waste Segregation:
References & Authority
-
PubChem. (n.d.).[2][3] 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (Compound).[1][2][4][5][6] National Library of Medicine.[2] Retrieved January 28, 2026, from [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[7] National Academies Press.[2] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[2] Guidance on the Application of the CLP Criteria - Aromatic Amines. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Dermal Exposure - Chemical Resistance Selection.[1][2] Retrieved from [Link][1][2]
Sources
- 1. 36725-28-7|6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one|BLD Pharm [bldpharm.com]
- 2. 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone | C26H28Cl2N4O4 | CID 3823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(3-Aminophenyl)-5-methylimidazolidin-2-one | C10H13N3O | CID 47003316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-Aminophenyl)-3-methylimidazolidin-2-one - Lead Sciences [lead-sciences.com]
- 5. 1-(4-aminophenyl)-3-methylimidazolidin-2-one | 95182-37-9 [sigmaaldrich.com]
- 6. 1-(4-aminophenyl)-3-methylimidazolidin-2-one | 95182-37-9 [sigmaaldrich.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
